molecular formula C17H21N7O4 B15604177 MHY1485

MHY1485

货号: B15604177
分子量: 387.4 g/mol
InChI 键: MSSXBKQZZINCRI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

an mTOR activator;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4,6-dimorpholin-4-yl-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O4/c25-24(26)14-3-1-13(2-4-14)18-15-19-16(22-5-9-27-10-6-22)21-17(20-15)23-7-11-28-12-8-23/h1-4H,5-12H2,(H,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSXBKQZZINCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MHY1485: A Dual Inhibitor of Autophagy Through mTOR Activation and Lysosomal Fusion Blockade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: MHY1485, a synthetic small molecule, has emerged as a potent inhibitor of autophagy, the cellular process of degradation and recycling of its own components. This technical guide provides a detailed explanation of the dual mechanism by which this compound exerts its inhibitory effects: the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and the direct suppression of autophagosome-lysosome fusion. This document synthesizes key experimental findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Autophagy and its Regulation

Autophagy is a fundamental catabolic process crucial for cellular homeostasis, stress response, and the elimination of damaged organelles and misfolded proteins. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with the lysosome to form an autolysosome, where the contents are degraded and recycled. The mTOR kinase is a central negative regulator of autophagy.[1] When mTOR is active, it phosphorylates and inhibits key proteins required for the initiation of autophagy. Conversely, inhibition of mTOR is a potent stimulus for autophagy induction.[2]

The Dual Inhibitory Mechanism of this compound

This compound is a cell-permeable small molecule, chemically identified as 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine, that has been demonstrated to be a potent activator of mTOR.[1][3] Its inhibitory action on autophagy is multifaceted, stemming from both its canonical role as an mTOR activator and its non-canonical function in blocking the final degradative step of the autophagic process.[4][5]

Activation of the mTOR Signaling Pathway

This compound treatment leads to a dose-dependent increase in the phosphorylation of mTOR at Ser2448.[4][6] This activation of mTOR, in turn, leads to the phosphorylation and activation of its downstream effectors, such as S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6), and the phosphorylation and inhibition of the autophagy-initiating ULK1 complex.[3][7][8] The activation of mTOR by this compound effectively suppresses the initiation of autophagy.[1] Interestingly, some studies suggest that this compound might activate mTOR indirectly, potentially by activating an upstream signaling pathway like the PI3K/Akt pathway, which is known to phosphorylate mTOR at Ser2448.[4][6]

Inhibition of Autophagosome-Lysosome Fusion

A key and distinct feature of this compound's mechanism is its ability to inhibit the fusion of autophagosomes with lysosomes.[4][5][9] This blockade occurs at a late stage of the autophagic pathway and is independent of its mTOR-activating function. Treatment with this compound leads to the accumulation of autophagosomes that fail to fuse with lysosomes, resulting in an increase in the cellular levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a marker of autophagosomes.[2][4] This effect is phenotypically similar to that of other late-stage autophagy inhibitors like bafilomycin A1 and chloroquine (B1663885), which also prevent autolysosome formation.[4][6]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on autophagy and mTOR signaling.

Table 1: Dose-Dependent Effect of this compound on LC3-II/LC3-I Ratio

This compound Concentration (µM)Treatment Time (h)Cell LineFold Increase in LC3-II/LC3-I Ratio (normalized to control)Reference
16Ac2F~2.5[10]
26Ac2F~4.0[10]
56Ac2F~5.5[10]

Table 2: Time-Dependent Effect of 2 µM this compound on LC3-II/LC3-I Ratio

Treatment Time (h)Cell LineFold Increase in LC3-II/LC3-I Ratio (normalized to control)Reference
1Ac2F~1.5[10]
6Ac2F~4.0[10]
12Ac2F~6.0[10]

Table 3: Effect of this compound on mTOR Pathway Phosphorylation

ProteinThis compound Concentration (µM)Treatment Time (h)Cell LineObservationReference
p-mTOR (Ser2448)1, 3, 10Not SpecifiedNot SpecifiedDose-dependent increase[7]
p-rpS61, 3, 10Not SpecifiedNot SpecifiedDose-dependent increase[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of this compound.

Western Blot Analysis for Autophagy and mTOR Signaling Markers

Objective: To quantify the levels of key proteins involved in autophagy (LC3, p62) and mTOR signaling (p-mTOR, mTOR, p-S6K1, S6K1, p-rpS6, rpS6).

Protocol:

  • Cell Culture and Treatment: Plate Ac2F rat hepatocytes and culture to ~70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 1, 2, 5, 10 µM) or vehicle (DMSO) for specified time points (e.g., 1, 6, 12, 24 h).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-polyacrylamide gels and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3, p62, p-mTOR (Ser2448), mTOR, p-S6K1, S6K1, p-rpS6, rpS6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.

Autophagic Flux Assay

Objective: To determine whether the accumulation of LC3-II is due to increased autophagosome formation or a block in their degradation.

Protocol:

  • Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor, such as bafilomycin A1 (10 nM) or chloroquine (100 µM), for the last 1-2 hours of the this compound treatment period.[4][10]

  • Western Blot Analysis: Perform Western blot analysis for LC3 as described in Protocol 4.1.

  • Interpretation: An increase in LC3-II levels with this compound alone that is not further enhanced by the addition of a lysosomal inhibitor indicates a block in autophagic flux.

Autophagosome and Lysosome Colocalization Assay

Objective: To visualize and quantify the fusion of autophagosomes with lysosomes.

Protocol:

  • Cell Transfection and Staining: Transfect cells with a fluorescently tagged LC3 (e.g., GFP-LC3).[4] Following this compound treatment, stain the cells with a lysosomal marker, such as LysoTracker Red.[10]

  • Confocal Microscopy: Visualize the cells using a confocal microscope. GFP-LC3 will appear as green puncta (autophagosomes), and LysoTracker Red will stain lysosomes red.

  • Image Analysis: Merged images will show colocalization of autophagosomes and lysosomes as yellow puncta. Quantify the degree of colocalization using image analysis software to determine the overlap coefficient. A decrease in the overlap coefficient in this compound-treated cells compared to control cells indicates an inhibition of autophagosome-lysosome fusion.

Visualizing the Mechanisms of this compound

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.

MHY1485_Mechanism cluster_mTOR mTOR-Dependent Inhibition of Autophagy Initiation cluster_Fusion mTOR-Independent Inhibition of Autophagosome-Lysosome Fusion This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Autophagy_Initiation Autophagy Initiation ULK1->Autophagy_Initiation MHY1485_2 This compound Autolysosome Autolysosome MHY1485_2->Autolysosome Inhibits Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Autophagic_Flux_Workflow start Plate and Culture Cells treatment Treat with this compound +/- Lysosomal Inhibitor (Bafilomycin A1 or Chloroquine) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western Western Blot for LC3 lysis->western analysis Analyze LC3-II Levels western->analysis conclusion Determine Effect on Autophagic Flux analysis->conclusion Colocalization_Workflow start Transfect Cells with GFP-LC3 treatment Treat with this compound start->treatment staining Stain with LysoTracker Red treatment->staining microscopy Confocal Microscopy staining->microscopy analysis Image Analysis and Quantify Colocalization microscopy->analysis conclusion Determine Effect on Fusion analysis->conclusion

References

MHY1485: A Technical Guide to Investigating mTORC1 and mTORC2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY1485 is a potent, cell-permeable small molecule that has emerged as a valuable tool for studying the intricacies of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Structurally, it is a morpholino-triazine compound that functions as an activator of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] this compound has been shown to activate both of these complexes, making it a unique tool to probe their downstream signaling cascades and physiological roles.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its use in studying mTORC1 and mTORC2 signaling.

Mechanism of Action

This compound activates mTOR, leading to the phosphorylation of downstream targets of both mTORC1 and mTORC2. The activation of mTORC1 is evidenced by the increased phosphorylation of ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Activation of mTORC2 is demonstrated by the increased phosphorylation of Akt at serine 473.[2]

Beyond its role as a direct mTOR activator, this compound is also a potent inhibitor of autophagy. This inhibition is achieved by suppressing the fusion of autophagosomes with lysosomes, a critical step in the autophagic process.[3][4] This dual function of mTOR activation and autophagy inhibition makes this compound a particularly interesting compound for studying the interplay between these two fundamental cellular processes.

Quantitative Data on this compound Activity

The following tables summarize the effective concentrations and observed effects of this compound in various cell lines, providing a reference for experimental design.

Table 1: Effective Concentrations of this compound in Different Cell Lines

Cell LineConcentration RangeObserved EffectReference
Ac2F (rat hepatocytes)0.5 - 2 µMIncreased phosphorylation of mTOR (Ser2448) and 4E-BP1.[3]
Ac2F (rat hepatocytes)2 µMSuppression of autophagic flux.[3]
Human Ovarian Tissue1 - 10 µMDose-dependent increase in mTOR and RSP6 phosphorylation.[5]
Irradiated CT26 & LLCNot SpecifiedIncreased levels of p-mTOR, p-S6, and p-Akt when combined with radiation.[6]
HASMCs10 µMCounteracted the effects of METTL3 on autophagy and proliferation.[7]
Skin Keratinocytes1 - 50 µMDose-dependent activation of mTOR, evidenced by phosphorylation of mTOR (Ser2448), S6K1 (Thr389), and Akt (Ser473).[2]

Table 2: this compound Effects on mTORC1 and mTORC2 Signaling Markers

Cell LineTreatmentp-mTOR (S2448)p-S6K1 (T389)p-Akt (S473)Reference
Ac2F1 µM this compound, 1hIncreased--[3]
Skin KeratinocytesDose-dependent this compoundIncreasedIncreasedIncreased[2]

Experimental Protocols

Western Blot Analysis of mTOR Signaling

This protocol outlines the steps for detecting the phosphorylation status of key mTOR signaling proteins in response to this compound treatment.

a. Cell Lysis

  • Culture cells to the desired confluency and treat with this compound at the desired concentration and duration.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[8]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

b. Protein Quantification

  • Determine the protein concentration of the lysates using a BCA protein assay kit, following the manufacturer's instructions.

c. SDS-PAGE and Electrotransfer

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 4-15% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

d. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9][10]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • p-mTOR (Ser2448) (1:1000)

    • mTOR (1:1000)

    • p-S6K1 (Thr389) (1:1000)

    • S6K1 (1:1000)

    • p-Akt (Ser473) (1:1000)

    • Akt (1:1000)

    • β-actin (1:5000)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.[9][10]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Immunofluorescence Staining for mTOR Localization

This protocol allows for the visualization of mTOR localization within cells following this compound treatment.

a. Cell Preparation

  • Grow cells on glass coverslips in a multi-well plate.

  • Treat cells with this compound as required.

b. Fixation and Permeabilization

  • Wash cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[11]

c. Staining

  • Wash three times with PBS.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary antibody against mTOR or p-mTOR (e.g., p-mTOR (Ser2448) at 1:100 dilution) in blocking buffer overnight at 4°C.[11][12]

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

d. Mounting and Imaging

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the cells using a fluorescence or confocal microscope.

In Vitro mTOR Kinase Assay

This protocol provides a method to directly measure the kinase activity of immunoprecipitated mTORC1 or mTORC2 in the presence of this compound.

a. Immunoprecipitation of mTOR Complexes

  • Lyse cells in CHAPS lysis buffer.

  • Incubate the lysate with an antibody specific for a component of the desired complex (e.g., anti-Raptor for mTORC1 or anti-Rictor for mTORC2) coupled to protein A/G beads for 2-4 hours at 4°C.[13]

  • Wash the beads extensively with lysis buffer and then with kinase assay buffer.

b. Kinase Reaction

  • Resuspend the beads in kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 200 µM ATP).[14]

  • Add a purified substrate (e.g., recombinant 4E-BP1 for mTORC1 or inactive Akt1 for mTORC2).[13]

  • Add this compound at the desired concentration.

  • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

c. Detection of Substrate Phosphorylation

  • Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-Akt (Ser473)).

Autophagic Flux Assay using mCherry-GFP-LC3

This assay allows for the quantitative measurement of autophagic flux by taking advantage of the differential pH sensitivity of GFP and mCherry.[15][16]

a. Cell Transfection/Transduction

  • Generate a stable cell line expressing the tandem mCherry-GFP-LC3 reporter protein.

b. Treatment and Imaging

  • Treat the cells with this compound. As a positive control for autophagy inhibition, use a known inhibitor like Bafilomycin A1.

  • Acquire images using a confocal microscope with channels for both GFP (autophagosomes and autolysosomes) and mCherry (autolysosomes).

c. Data Analysis

  • Quantify the number of GFP-positive (yellow in merged image) and mCherry-positive/GFP-negative (red in merged image) puncta per cell.

  • Autophagic flux is determined by the ratio of red puncta to yellow puncta. A decrease in this ratio upon this compound treatment indicates an inhibition of autophagic flux, likely due to the blockage of autophagosome-lysosome fusion.[17]

Visualizations of Signaling Pathways and Workflows

MHY1485_mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt pS473 S6K1 S6K1 mTORC1->S6K1 pT389 4EBP1 4E-BP1 mTORC1->4EBP1 pT37/46 Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound activates both mTORC1 and mTORC2 signaling pathways.

MHY1485_Autophagy_Inhibition Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome This compound This compound This compound->Autophagosome Inhibits Fusion

Caption: this compound inhibits autophagy by blocking autophagosome-lysosome fusion.

Experimental_Workflow Start Cell Culture Treatment Treat with this compound (various concentrations/times) Start->Treatment Harvest Harvest Cells/Lysates Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis WB Western Blot (p-mTOR, p-S6K1, p-Akt) Analysis->WB IF Immunofluorescence (mTOR localization) Analysis->IF KA Kinase Assay (mTORC1/2 activity) Analysis->KA AF Autophagic Flux Assay Analysis->AF Data Data Analysis & Interpretation WB->Data IF->Data KA->Data AF->Data

Caption: General experimental workflow for studying this compound effects.

Conclusion

This compound is a multifaceted molecular probe that serves as a potent activator of both mTORC1 and mTORC2 and an inhibitor of autophagy. This dual activity provides a unique opportunity to dissect the complex signaling networks governed by mTOR and to explore the intricate relationship between cell growth and degradation pathways. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary tools to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of mTOR biology and its implications in health and disease. As with any pharmacological tool, careful consideration of potential off-target effects is warranted, and further studies to comprehensively profile the kinase selectivity of this compound would be beneficial for the research community.

References

MHY1485: A Technical Guide to its Physiological Effects on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MHY1485 is a potent, cell-permeable small molecule recognized primarily as an activator of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cellular growth, proliferation, and metabolism.[1][2][3] This technical guide provides an in-depth analysis of the physiological effects of this compound on cellular metabolism, with a focus on its impact on the mTOR signaling pathway, autophagy, and energy metabolism. The information presented herein is collated from multiple research studies to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Core Physiological Effects on Cellular Metabolism

Activation of the mTOR Signaling Pathway

The primary and most well-documented effect of this compound is the activation of the mTOR signaling pathway.[3] mTOR is a serine/threonine kinase that exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate a multitude of cellular processes including protein synthesis, cell growth, and survival.[3]

This compound treatment leads to a dose-dependent increase in the phosphorylation of mTOR at serine 2448 (p-mTOR), a marker of its activation.[4][5] This activation subsequently leads to the phosphorylation of canonical downstream targets of mTORC1, including the eukaryotic-translation initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase 1 (S6K1), and its substrate ribosomal protein S6 (rpS6).[1][4][6][7] Studies have shown that this compound treatment indeed activates mTOR, evidenced by the phosphorylation of mTOR (Ser-2448), S6K1 (Thr-389), and Akt (Ser-473), indicating activation of both mTORC1 and mTORC2.[6]

Inhibition of Autophagy

A significant consequence of mTOR activation by this compound is the potent inhibition of autophagy.[1][2] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which is critical for cellular homeostasis. This compound suppresses the basal autophagic flux.[4][8][9] The mechanism of this inhibition is unique; this compound prevents the fusion of autophagosomes with lysosomes, which is a critical final step in the autophagic process.[4][8][9][10] This blockage leads to the accumulation of autophagosomes and the autophagy-related protein LC3-II within the cell.[4][8][9][10] This effect is similar to that of other autophagy inhibitors like chloroquine (B1663885) and bafilomycin A1, although this compound-induced vacuoles are enlarged LC3-positive autophagosomes rather than dilated lysosomes.[4][10]

Effects on Glycolysis and Mitochondrial Respiration

The impact of this compound on core energy metabolism pathways appears to be context-dependent. Some studies report that this compound treatment has no significant effect on glycolytic metabolism or mitochondrial function and content in C2C12 myotubes.[11][12] In this cell line, this compound did not alter the oxygen consumption rate (OCR) or the extracellular acidification rate (ECAR).[11][12]

However, in other contexts, particularly under cellular stress, this compound's influence is more pronounced. For instance, in tumor cells, the combination of this compound and X-irradiation has been shown to increase mitochondrial volume, superoxide (B77818) production, and lipid peroxidation, suggesting an impact on mitochondrial function and oxidative stress.[13] It has also been noted that in glycolysis-suppressed cancer cells, there is an upregulation of mitochondrial function to rely on oxidative phosphorylation (OXPHOS) for ATP production.[14]

Activation of Nrf2 Signaling and Cytoprotective Effects

This compound has been shown to exert cytoprotective effects through the activation of the NF-E2-related factor 2 (Nrf2) signaling pathway, a key regulator of antioxidant responses.[3][6] Treatment with this compound induces Nrf2 phosphorylation, its accumulation in the cytosol, and subsequent nuclear translocation.[6] This leads to the increased expression of Nrf2-dependent genes such as heme oxygenase-1 (HO1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6] This activation of Nrf2 signaling contributes to the amelioration of cellular damage, for example, by attenuating UV-induced reactive oxygen species (ROS) production and DNA damage in skin keratinocytes.[3][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key cellular markers as reported in various studies.

Table 1: Dose-Dependent Effect of this compound on mTOR Pathway Activation

Cell Line This compound Concentration Target Protein Observed Effect Reference
Ac2F Rat Hepatocytes 1, 5, 10, 20 µM p-mTOR (Ser2448) Dose-dependent increase [4]
Ac2F Rat Hepatocytes 1, 5, 10, 20 µM p-4E-BP1 Dose-dependent increase [4]
Human Ovarian Tissue 1, 3, 10, 20 µM p-mTOR Dose-dependent increase up to 10 µM [5][7]
Human Ovarian Tissue 1, 3, 10, 20 µM p-RPS6 Dose-dependent increase up to 10 µM [5][7]
Skin Keratinocytes Not specified p-mTOR (Ser2448) Dose-dependent increase [6]
Skin Keratinocytes Not specified p-S6K1 (Thr389) Dose-dependent increase [6]

| Skin Keratinocytes | Not specified | p-Akt (Ser473) | Dose-dependent increase |[6] |

Table 2: Effect of this compound on Autophagy Markers

Cell Line This compound Concentration Marker Observed Effect Reference
Ac2F Rat Hepatocytes Not specified LC3-II Accumulation Dose- and time-dependent increase [4][8]
Ac2F Rat Hepatocytes Not specified Autophagosome Size Enlargement [4][8]

| Ac2F Rat Hepatocytes | Not specified | p62 and Beclin-1 Levels | No significant change |[8][10] |

Table 3: Effect of this compound on Cellular Viability and Stress Responses

Cell Line Condition This compound Concentration Observed Effect Reference
MC3T3-E1 Osteoblasts Dexamethasone-induced stress Not specified Ameliorated cell death and apoptosis [15]
Skin Keratinocytes UV irradiation 10 µM Attenuated ROS production [6]
CT26 & LLC Tumor Cells X-irradiation 10 µM Increased apoptosis and senescence [13][16]

| CT26 & LLC Tumor Cells | X-irradiation | 10 µM | Increased mitochondrial volume and superoxide |[13] |

Detailed Experimental Protocols

Western Blotting for mTOR Pathway Activation
  • Cell Treatment and Lysis: Ac2F cells are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).[1] Following treatment, cells are washed with cold PBS and harvested. Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) assay.[1]

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated on 10-12% sodium dodecyl sulfate-polyacrylamide gels (SDS-PAGE).[1] The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[1]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.5% Tween-20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of mTOR, 4E-BP1, S6K1, and rpS6 overnight at 4°C.[1] After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Autophagic Flux Assay
  • Principle: Autophagic flux measures the entire process of autophagy, including autophagosome formation, maturation, fusion with lysosomes, and degradation. This is often assessed by measuring the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

  • Cell Culture and Transfection: Ac2F rat hepatocytes are cultured and may be transfected with AdGFP-LC3 to visualize autophagosomes.[4][8]

  • Treatment: Cells are treated with this compound with or without a lysosomal inhibitor for a defined period. Starvation (e.g., incubation in Earle's Balanced Salt Solution) can be used as a positive control to induce autophagy.[8]

  • Analysis:

    • Western Blotting: The level of LC3-II protein is quantified. A greater accumulation of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates a higher autophagic flux. This compound treatment is expected to show high levels of LC3-II even without the lysosomal inhibitor, indicating a blockage in degradation.

    • Confocal Microscopy: In cells expressing GFP-LC3, the number and size of GFP-LC3 puncta (representing autophagosomes) are quantified. To assess the fusion of autophagosomes and lysosomes, cells can be co-stained with a lysosomal marker (e.g., LysoTracker Red). A decrease in the co-localization of GFP-LC3 and the lysosomal marker after this compound treatment indicates an inhibition of fusion.[4][8]

Mitochondrial and Glycolytic Function Assessment (Seahorse XF Analyzer)
  • Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis, respectively.

  • Cell Seeding: C2C12 myotubes or other relevant cell types are seeded in a Seahorse XF cell culture microplate.

  • Mito Stress Test: To assess mitochondrial function, OCR is measured sequentially after the injection of oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).[11] This allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Glycolysis Stress Test: To assess glycolysis, ECAR is measured sequentially after the injection of glucose, oligomycin (to force cells to rely on glycolysis), and 2-deoxyglucose (a glucose analog that inhibits glycolysis). This allows for the calculation of basal glycolysis, glycolytic capacity, and glycolytic reserve.

Signaling Pathways and Experimental Workflows

This compound-Induced mTOR Signaling Pathway

MHY1485_mTOR_Pathway cluster_4EBP1 4E-BP1 phosphorylation releases inhibition of eIF4E This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits rpS6 rpS6 S6K1->rpS6 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth rpS6->Protein_Synthesis eIF4E eIF4E FourEBP1->eIF4E eIF4E->Protein_Synthesis

Caption: this compound activates mTORC1, leading to protein synthesis and autophagy inhibition.

This compound-Mediated Inhibition of Autophagic Flux```dot

MHY1485_Autophagy_Inhibition Autophagosome Autophagosome (LC3-II Positive) Fusion Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion Autolysosome Autolysosome (Degradation of Contents) This compound This compound This compound->Fusion inhibits Accumulation Accumulation of LC3-II & Autophagosomes This compound->Accumulation Fusion->Autolysosome Fusion

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion

This compound serves as a valuable research tool for investigating mTOR-dependent cellular processes. Its primary physiological effects on cellular metabolism are centered on the robust activation of the mTOR signaling pathway and the subsequent inhibition of autophagy through the blockage of autophagosome-lysosome fusion. While its direct impact on glycolysis and mitochondrial respiration may vary between cell types and conditions, its ability to modulate mTOR-Nrf2 signaling highlights its potential role in cytoprotective responses against oxidative stress. The provided data, protocols, and pathway diagrams offer a foundational guide for researchers designing experiments to explore the multifaceted roles of this compound in cellular metabolism and drug development.

References

Investigating the Role of MHY1485 in Neurodegenerative Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function, often associated with the accumulation of misfolded proteins. A key cellular process implicated in the clearance of these protein aggregates is autophagy. The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism, and a critical negative regulator of autophagy. MHY1485, a potent, cell-permeable small molecule, has been identified as an activator of mTOR. This technical guide provides a comprehensive overview of the core science surrounding this compound, its mechanism of action, and its investigated and potential roles in models of neurodegenerative disease. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

This compound: A Molecular Profile

This compound is a synthetic compound that has been shown to activate the mTOR signaling pathway.[1] Its primary mode of action in the context of cellular clearance is the inhibition of autophagy. This is achieved by preventing the fusion of autophagosomes with lysosomes, a critical step for the degradation of sequestered cellular components.[2][3][4][5] This blockade leads to an accumulation of autophagosomes within the cell, a hallmark that can be visualized and quantified.

Signaling Pathway of this compound

This compound directly or indirectly activates mTOR, a serine/threonine kinase that is a central component of two distinct protein complexes, mTORC1 and mTORC2. Activated mTORC1 phosphorylates downstream targets to promote cell growth and proliferation while simultaneously inhibiting autophagy. The inhibition of the fusion of autophagosomes and lysosomes is a key consequence of mTOR activation by this compound.[2][6]

This compound signaling pathway inhibiting autophagy.

This compound in Alzheimer's Disease Models

The accumulation of amyloid-beta (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease. Autophagy is a key mechanism for the clearance of Aβ. By activating mTOR and inhibiting autophagy, this compound is hypothesized to impair the clearance of Aβ, potentially exacerbating the pathology.

One study has suggested that in in vivo and in vitro models of Alzheimer's disease, the promotion of autophagy can clear β-amyloid, but these effects were eliminated by this compound, which resulted in increased mTOR expression.[2][7]

Quantitative Data

Currently, there is a lack of specific quantitative data from published studies detailing the effects of this compound on Aβ levels, tau phosphorylation, or neuronal viability in established Alzheimer's disease models.

Proposed Experimental Protocol: In Vitro Aβ Clearance Assay

This proposed protocol is designed to investigate the effect of this compound on the clearance of Aβ in a neuronal cell line.

AD_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis start Seed SH-SY5Y cells diff Differentiate with retinoic acid start->diff treat_ab Treat with Aβ oligomers diff->treat_ab treat_mhy Co-treat with this compound (e.g., 2 µM) or vehicle treat_ab->treat_mhy wb Western Blot for Aβ, LC3-II/I, p-mTOR, and total mTOR treat_mhy->wb if Immunofluorescence for LC3 puncta and Aβ treat_mhy->if via Cell Viability Assay (MTT) treat_mhy->via

Proposed workflow for in vitro AD model experiment.

Methodology:

  • Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal phenotype using retinoic acid.

  • Treatment: Differentiated cells are treated with pre-aggregated Aβ oligomers to mimic Alzheimer's pathology. Concurrently, cells are treated with this compound at a concentration of 2 µM or a vehicle control.

  • Western Blot Analysis: After 24-48 hours of treatment, cell lysates are collected for western blotting to quantify the levels of intracellular Aβ, the ratio of LC3-II to LC3-I (as a marker of autophagosome accumulation), and the phosphorylation status of mTOR to confirm this compound activity.

  • Immunofluorescence: Cells grown on coverslips are fixed and stained for LC3 (to visualize puncta, indicating autophagosomes) and Aβ to observe their co-localization and accumulation.

  • Cell Viability Assay: An MTT assay is performed to assess the impact of Aβ and this compound treatment on neuronal cell viability.

This compound in Parkinson's Disease Models

Parkinson's disease is characterized by the loss of dopaminergic neurons and the accumulation of α-synuclein aggregates in Lewy bodies. Autophagy is also a critical pathway for the degradation of α-synuclein. Given this compound's role as an mTOR activator and autophagy inhibitor, it is plausible that it could hinder the clearance of α-synuclein, thereby promoting its accumulation and potential toxicity. While studies have shown that mTOR inhibitors like rapamycin can reduce α-synuclein aggregation, direct experimental evidence for the effect of this compound in Parkinson's disease models is currently lacking.

Quantitative Data

There are no available quantitative data from studies using this compound in Parkinson's disease models.

Proposed Experimental Protocol: In Vitro α-Synuclein Aggregation Model

This protocol outlines a proposed experiment to study the effect of this compound on α-synuclein aggregation in a neuronal cell line.

PD_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis start Culture SH-SY5Y cells treat_syn Transfect with α-synuclein or treat with pre-formed fibrils start->treat_syn treat_mhy Co-treat with this compound (e.g., 2 µM) or vehicle treat_syn->treat_mhy wb Western Blot for α-synuclein, LC3-II/I, and p-mTOR treat_mhy->wb if Immunofluorescence for α-synuclein aggregates treat_mhy->if via Cell Viability Assay (LDH) treat_mhy->via

Proposed workflow for in vitro PD model experiment.

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

  • Induction of α-Synuclein Aggregation: α-synuclein aggregation is induced either by transfection with a vector expressing α-synuclein or by treating the cells with pre-formed α-synuclein fibrils.

  • This compound Treatment: Cells are concurrently treated with this compound (e.g., 2 µM) or a vehicle control.

  • Western Blot Analysis: Cell lysates are analyzed by western blot for levels of total and aggregated α-synuclein, the LC3-II/I ratio, and phosphorylated mTOR.

  • Immunofluorescence: Cells are stained for α-synuclein to visualize the formation of intracellular aggregates.

  • Cell Viability Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is measured as an indicator of cytotoxicity.

This compound in Huntington's Disease Models

Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin (mHTT) protein. The accumulation of mHTT is a key pathological event. Studies have shown that mTORC1 activity is impaired in Huntington's disease models and that genetic restoration of mTORC1 activity can be beneficial.[8] This suggests that pharmacological activation of mTORC1 could be a therapeutic strategy.

While there are no direct studies of this compound in Huntington's disease models, research on another small molecule mTORC1 activator, NV-5297, in the N171-82Q mouse model of Huntington's disease has shown promising results.[2]

Quantitative Data from an mTORC1 Activator (NV-5297) in a Huntington's Disease Mouse Model

The following table summarizes data from a study using the mTORC1 activator NV-5297 in the N171-82Q mouse model of Huntington's disease.[2]

ParameterVehicle-Treated HD MiceNV-5297-Treated HD MiceOutcome
Striatal pS6 Levels ReducedSignificantly IncreasedIndicates mTORC1 activation
Striatal Volume AtrophiedIncreasedSuggests improved striatal health
Motor Learning (Rotarod) ImpairedSignificantly ImprovedImproved motor function
Heart Contractility ImpairedImprovedAmeliorated cardiac dysfunction
Experimental Protocol from an mTORC1 Activator Study in a Huntington's Disease Mouse Model

The following protocol is based on the study of NV-5297 in the N171-82Q mouse model of Huntington's disease.[2]

HD_Workflow cluster_prep Animal Model cluster_treat Treatment Regimen cluster_analysis Analysis start N171-82Q HD mice treat Oral dosing of mTORC1 activator (e.g., NV-5297) or vehicle for 6 weeks start->treat behavior Behavioral Testing (e.g., Rotarod) treat->behavior biochem Biochemical Analysis of Striatum (Western Blot for pS6, DARPP-32) treat->biochem histology Histological Analysis (Striatal volume) treat->histology

Workflow for in vivo HD model experiment with an mTORC1 activator.

Methodology:

  • Animal Model: The N171-82Q transgenic mouse model of Huntington's disease is used.

  • Drug Administration: Mice are treated with an mTORC1 activator (such as NV-5297) or a vehicle control via oral gavage daily for a period of 6 weeks.

  • Behavioral Analysis: Motor coordination and learning are assessed using the rotarod test at baseline and throughout the treatment period.

  • Biochemical Analysis: At the end of the study, striatal tissue is collected for western blot analysis to measure the levels of phosphorylated S6 (pS6) as a marker of mTORC1 activation and DARPP-32 as a marker of medium spiny neuron health.

  • Histological Analysis: Brain sections are prepared for histological staining to assess striatal volume and neuronal integrity.

General Experimental Protocols

Western Blotting for mTOR Pathway Activation
  • Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, LC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry is used to quantify the band intensities, and the levels of phosphorylated proteins are normalized to the total protein levels.

Immunofluorescence for LC3 Puncta
  • Cell Culture: Cells are grown on glass coverslips in a 24-well plate.

  • Treatment: Cells are treated with this compound or vehicle control for the desired time.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a solution containing saponin (B1150181) or Triton X-100.

  • Blocking and Staining: Cells are blocked with a blocking buffer (e.g., 5% goat serum in PBS) and then incubated with a primary antibody against LC3. After washing, cells are incubated with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: The coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear counterstaining. Images are acquired using a fluorescence or confocal microscope.

  • Analysis: The number of LC3 puncta per cell is quantified using image analysis software.

Cell Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. Cells are incubated with MTT solution, which is converted to a purple formazan (B1609692) product by mitochondrial reductases in living cells. The formazan is then solubilized, and the absorbance is measured.

  • LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cytotoxicity. The amount of LDH is quantified by a colorimetric reaction.

Conclusion and Future Directions

This compound is a valuable tool for investigating the role of mTOR activation and autophagy inhibition in cellular processes. While its effects in non-neurodegenerative models are relatively well-characterized, its specific role in Alzheimer's, Parkinson's, and Huntington's diseases remains an area of active investigation. The current evidence, largely based on the known function of mTOR in these diseases and studies with other mTOR modulators, suggests that this compound could potentially exacerbate the accumulation of pathogenic protein aggregates by inhibiting their autophagic clearance. However, the unexpected beneficial effects of mTORC1 activation in a Huntington's disease model highlight the complexity of this signaling pathway in different neurodegenerative contexts.

Future research should focus on directly testing the effects of this compound in established in vitro and in vivo models of Alzheimer's and Parkinson's diseases to generate crucial quantitative data. Further investigation into the specific downstream effects of this compound-mediated mTOR activation on neuronal function, synaptic plasticity, and neuroinflammation will also be critical to fully elucidate its therapeutic potential or potential risks in the context of neurodegeneration. This technical guide provides a foundational framework for designing and executing such studies.

References

MHY1485: A Novel Activator of Primordial Follicle Development for Fertility Preservation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mTOR activator, MHY1485, and its significant impact on primordial follicle activation and its potential applications in fertility treatment. This compound has emerged as a promising compound for in vitro activation (IVA) of dormant primordial follicles, offering hope for individuals with premature ovarian insufficiency (POI) and those seeking to preserve fertility.

Mechanism of Action: The mTOR Signaling Pathway

This compound functions as a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a crucial regulator of cell growth, proliferation, and metabolism.[1][2] In the context of ovarian function, the mTOR pathway plays a vital role in the awakening of dormant primordial follicles, initiating their growth and development.[1][2]

This compound stimulates the phosphorylation of key downstream effectors of the mTOR complex 1 (mTORC1), namely the ribosomal protein S6 kinase (S6K1) and the ribosomal protein S6 (rpS6).[1][3][4] This activation cascade promotes protein synthesis and cellular growth necessary for the transition of primordial follicles to the primary and subsequent developmental stages.[1][3][4]

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates This compound This compound This compound->mTORC1 Activates rpS6 rpS6 S6K1->rpS6 Phosphorylates Follicle Activation & Growth Follicle Activation & Growth rpS6->Follicle Activation & Growth

This compound activation of the mTOR signaling pathway.
Quantitative Data on the Efficacy of this compound

Numerous studies have demonstrated the potent effects of this compound on ovarian follicle development. The following tables summarize the key quantitative findings from in vitro and in vivo experiments.

Table 1: In Vitro Effects of this compound on Ovarian Tissue

SpeciesTissue TypeThis compound ConcentrationDuration of TreatmentKey FindingsReference(s)
MouseDay 10 mouse ovaries10 µM3 hoursIncreased phosphorylation of mTOR, S6K1, and rpS6.[4][5]
MouseDay 10 mouse ovariesIncreasing doses4 daysDose-dependent increase in ovarian weights; enhanced follicle growth from early to late secondary stages.[3][5]
HumanFragmented ovarian cortex1 µM, 3 µM, 10 µMNot specifiedDose-dependent increase in phosphorylation of mTOR and rpS6; 10 µM appeared to be the maximal activation concentration.[1][2]
HumanFragmented ovarian cortex10 µM2 daysIncreased number of growing follicles.[1][2]

Table 2: In Vivo Effects of this compound on Ovarian Grafts

Animal ModelTissue OriginThis compound Pre-incubationGrafting Site & DurationKey FindingsReference(s)
Ovariectomized SCID miceHuman ovarian fragments10 µM for 2 daysKidney capsule, 1 monthIncreased graft weight; restoration of endocrine function (decreased FSH, slightly elevated AMH); presence of larger growing follicles.[1][2]
Ovariectomized adult miceDay 10 mouse ovariesNot specified, 2 daysKidney capsule, 5 daysMarked increase in graft weights; promotion of follicle development to antral/preovulatory stages.[3][6]
Pseudopregnant surrogate mothersDay 10 mouse ovariesNot specified, 2 daysOviduct transfer of 2-cell embryosSuccessful fertilization of oocytes from activated grafts, leading to the delivery of healthy pups.[3][7]
Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in key studies. Researchers should refer to the specific publications for fine-tuned details.

Protocol 1: In Vitro Activation of Ovarian Tissue with this compound

  • Tissue Preparation: Ovarian tissue (e.g., from mice or human cortical biopsies) is fragmented into small pieces (e.g., 1-2 mm³).

  • Culture Medium: A base culture medium, such as α-MEM, is supplemented with serum (e.g., fetal bovine serum), antibiotics, and growth factors as required.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired concentration (typically 10 µM). A control group with the solvent alone is also prepared.

  • Incubation: The tissue fragments are cultured in the this compound-containing medium or control medium for a specified duration, typically 24 to 48 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • Analysis: Following incubation, the tissue can be processed for histological analysis to count follicle stages, Western blotting to assess protein phosphorylation, or prepared for xenografting.

IVA_Workflow cluster_prep Tissue Preparation cluster_culture In Vitro Culture cluster_analysis Downstream Analysis Ovary Ovarian Tissue Collection Fragment Fragmentation into small pieces Ovary->Fragment Control Control Medium Fragment->Control This compound Medium + this compound Fragment->this compound Incubate Incubation (24-48h) Control->Incubate This compound->Incubate Histology Histological Analysis Incubate->Histology Western Western Blotting Incubate->Western Grafting Xenografting Incubate->Grafting

Workflow for in vitro activation of ovarian tissue.

Protocol 2: Ovarian Tissue Xenografting and Fertility Assessment

  • Recipient Preparation: Host animals, typically immunodeficient mice (e.g., SCID), are ovariectomized to eliminate endogenous ovarian hormones.

  • Grafting Procedure: The in vitro activated ovarian tissue fragments are transplanted under the kidney capsule of the ovariectomized hosts. This site is well-vascularized, promoting graft survival.

  • Hormonal Stimulation: To promote follicle development in the grafts, recipient mice are often treated with gonadotropins, such as follicle-stimulating hormone (FSH) or equine chorionic gonadotropin (eCG).

  • Monitoring: Graft survival and function can be monitored by measuring serum hormone levels (e.g., FSH, AMH) in the host mice. Graft weight is assessed at the end of the experiment.

  • Oocyte Retrieval and Fertilization: For fertility assessment, mature oocytes can be retrieved from the grafts after hormonal stimulation (e.g., with human chorionic gonadotropin, hCG). These oocytes can then be subjected to in vitro fertilization (IVF).

  • Embryo Transfer: Resulting embryos at the 2-cell or blastocyst stage are transferred to pseudopregnant surrogate mothers to assess their developmental potential and the possibility of live births.

Fertility_Assessment_Workflow cluster_grafting Grafting cluster_stimulation Follicle Growth & Maturation cluster_fertility Fertility Assessment OVX Ovariectomized Host Graft Kidney Capsule Grafting OVX->Graft Hormone Gonadotropin Stimulation Graft->Hormone Oocyte_Retrieval Oocyte Retrieval Hormone->Oocyte_Retrieval IVF In Vitro Fertilization Oocyte_Retrieval->IVF Embryo_Transfer Embryo Transfer IVF->Embryo_Transfer Live_Birth Assessment of Live Births Embryo_Transfer->Live_Birth

Workflow for fertility assessment after xenografting.
Safety and Future Perspectives

Current research suggests that short-term treatment with this compound for in vitro activation is safe. Studies have shown no induction of histological abnormalities or abnormal DNA methylation in the treated ovarian tissues.[1][2] Furthermore, healthy offspring have been produced from oocytes derived from this compound-activated grafts, indicating the developmental competence of these gametes.[3][7]

The ability of this compound to effectively and safely activate primordial follicles in vitro holds immense potential for fertility preservation. This approach could be particularly beneficial for patients with premature ovarian insufficiency, allowing them to use their own dormant follicles to conceive. Further research is warranted to optimize treatment protocols and to translate these promising findings into clinical practice. The synergistic effects of this compound with other activators of the PI3K/Akt pathway may also be an area for future investigation to further enhance follicle growth.[3][8]

References

A Comprehensive Technical Guide to the Chemical Synthesis of MHY1485

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical synthesis pathway for MHY1485, a potent, cell-permeable activator of the mammalian target of rapamycin (B549165) (mTOR). This compound is a valuable tool for studying autophagy and mTOR signaling, processes implicated in a wide range of physiological and pathological conditions.[1][2][] This document outlines the complete synthesis protocol, presents key quantitative data in a clear, tabular format, and includes diagrams to illustrate the synthetic route and its associated signaling pathway.

Chemical Properties and Data

IdentifierValueReference
IUPAC Name 4,6-di(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine[4]
CAS Number 326914-06-1[1][4]
Molecular Formula C₁₇H₂₁N₇O₄[1][4]
Molecular Weight 387.4 g/mol [1][4]
Purity >98%[1]
Solubility DMSO (0.5 mg/ml), DMF (5 mg/ml)[4]

Chemical Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the formation of a dichlorotriazine intermediate, followed by a nucleophilic substitution reaction to yield the final product.

MHY1485_Synthesis CyanuricChloride Cyanuric Chloride Intermediate 4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine CyanuricChloride->Intermediate Step 1: Nucleophilic Substitution Morpholine (B109124) Morpholine Morpholine->Intermediate Step 1: Nucleophilic Substitution Triethylamine (B128534) Triethylamine (Base) Triethylamine->Intermediate Step 1: Nucleophilic Substitution Acetone_Ice Acetone (B3395972) / Crushed Ice (Solvent/Cooling) Acetone_Ice->Intermediate Step 1: Nucleophilic Substitution This compound This compound Intermediate->this compound Step 2: Nucleophilic Substitution (Reflux) Nitroaniline 4-Nitroaniline (B120555) Nitroaniline->this compound Step 2: Nucleophilic Substitution (Reflux) K2CO3 Potassium Carbonate (Base) K2CO3->this compound Step 2: Nucleophilic Substitution (Reflux) DMF DMF (Solvent) DMF->this compound Step 2: Nucleophilic Substitution (Reflux)

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on the synthesis described by Choi et al. (2012).[5]

Step 1: Synthesis of 4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine

Materials:

  • Cyanuric chloride

  • Morpholine

  • Triethylamine

  • Acetone

  • Crushed ice

Procedure:

  • A solution of cyanuric chloride (5 g, 27.1 mmol) in acetone (30 mL) is prepared and cooled over crushed ice.

  • A mixture of morpholine (4.72 g, 54.2 mmol) and triethylamine (5.48 g, 54.2 mmol) is added dropwise to the cyanuric chloride solution at a temperature maintained below -10°C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The mixture is then diluted with 50 mL of water.

  • The resulting white solid precipitate is collected by filtration, washed with water and acetone.

  • The solid is dried under reduced pressure to yield 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine.

Quantitative Data:

ProductYieldMelting Point (°C)
4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine74.9%172.6–173.9

Characterization Data:

AnalysisResults
¹H NMR (400 MHz, CDCl₃) δ 3.74–3.67 (m, 16 H, 8×CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 169.8 (C2, C4), 164.7 (C6), 66.9 (4×OCH₂), 44.1 (4×NCH₂)
IR (KBr) 1504, 1355, 1122, 806 cm⁻¹
Mass (EIMS) 285 (M)⁺
Step 2: Synthesis of 4,6-Dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine (this compound)

Materials:

  • 4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine

  • 4-Nitroaniline

  • Potassium carbonate

  • N,N-dimethylformamide (DMF)

  • Methanol (B129727)

  • Water

Procedure:

  • A suspension of 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (300 mg, 1.05 mmol), 4-nitroaniline (159.5 mg, 1.15 mmol), and potassium carbonate (159.5 mg, 1.15 mmol) in N,N-dimethylformamide (2 mL) is prepared.

  • The reaction mixture is refluxed for 5 hours.

  • The resulting precipitate is collected by filtration using a Buchner funnel.

  • The collected solid is washed with methanol and water.

  • The product is dried under reduced pressure to yield 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine (this compound) as a pale yellow solid.

Quantitative Data:

ProductYieldMelting Point (°C)
This compound63.6%265.0–266.2

Characterization Data:

AnalysisResults
¹H NMR (500 MHz, DMSO-d₆) δ 8.20 (d, 2 H, J = 9.0 Hz, 3'-H, 5'-H), 7.70 (d, 2 H, J = 9.0 Hz, 2'-H, 6'-H), 7.02 (s, 1 H, NH), 3.81–3.79 (m, 8 H, 2×CH₂), 3.75-3.73 (m, 8H, 4xCH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 165.2 (C4, C6), 164.6 (C2), 147.8 (C1'), 141.1 (C4'), 125.5 (C3',C5'), 119.1 (C2', C6')

Signaling Pathway of this compound

This compound is a known activator of mTOR, a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1] One of the key downstream effects of mTOR activation is the inhibition of autophagy.[1][5] this compound exerts its anti-autophagic effect by inhibiting the fusion of autophagosomes with lysosomes, a critical final step in the autophagic process.[5][6]

MHY1485_Signaling This compound This compound mTOR mTOR This compound->mTOR Activates Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion mTOR->Autophagosome_Lysosome_Fusion Inhibits Autophagy Autophagy Autophagosome_Lysosome_Fusion->Autophagy Leads to

Caption: this compound signaling pathway in autophagy inhibition.

This technical guide provides a comprehensive resource for the synthesis and understanding of this compound. The detailed protocols and characterization data will be invaluable for researchers working with this compound, while the signaling pathway diagram offers a clear visual representation of its mechanism of action in the context of autophagy.

References

The Discovery and History of MHY1485: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

MHY1485 is a novel, synthetic, cell-permeable small molecule that has garnered significant interest within the scientific community for its dual role as a potent activator of the mammalian target of rapamycin (B549165) (mTOR) and an inhibitor of autophagy.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, with a focus on the key experiments that have elucidated its biological functions. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Synthesis

This compound, with the chemical name 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine, was first described in a 2012 publication by Choi et al. in the journal PLoS One.[3][4][5] The synthesis of this compound was based on a morpholino triazine structure, which is known to interact with mTOR.[3][6] The compound was synthesized with the aim of investigating its effects on the regulation of autophagy.[3]

Chemical and Physical Properties
PropertyValueReference
Chemical Name 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine[3]
Molecular Formula C₁₇H₂₁N₇O₄[7]
Molecular Weight 387.39 g/mol [7]
CAS Number 326914-06-1[7]
Appearance Lyophilized powder[7]
Solubility Soluble in DMSO and DMF[7]

Mechanism of Action

This compound exhibits a unique dual mechanism of action, functioning as both an mTOR activator and an autophagy inhibitor.

mTOR Activation

This compound directly activates the mTOR signaling pathway.[1][2] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[8][9] this compound-induced activation of mTOR leads to the phosphorylation of its key downstream effectors, including ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[10][11] Phosphorylation of S6K1 and 4E-BP1 ultimately promotes protein synthesis and cell growth.[12][13]

mTOR_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis promotes (upon phosphorylation)

Figure 1: this compound activates the mTORC1 signaling pathway.

Autophagy Inhibition

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. This compound inhibits the final stage of autophagy by suppressing the fusion of autophagosomes with lysosomes.[3][4][14] This blockage leads to the accumulation of autophagosomes and the autophagy-related protein LC3-II within the cell.[3][10]

Autophagy_Inhibition_Pathway Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome This compound This compound This compound->Autophagosome inhibits fusion Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Treatment with this compound Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

References

The mTOR Activator MHY1485: A Technical Guide to its Effects on the mTOR-Nrf2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY1485 is a potent, cell-permeable small molecule recognized for its role as an activator of the mammalian target of rapamycin (B549165) (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects, with a particular focus on the interplay between the mTOR and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling cascades and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: this compound and the mTOR-Nrf2 Axis

This compound is a synthetic compound that has been shown to activate mTOR signaling.[1] The mTOR protein is a serine/threonine kinase that forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate a wide array of cellular processes including protein synthesis, autophagy, and metabolism.[1][3] this compound is understood to inhibit the autophagic process by preventing the fusion of autophagosomes with lysosomes.[4][5][6]

Recent research has highlighted the ability of this compound to activate the mTOR-Nrf2 signaling pathway.[1][7] Nrf2 is a transcription factor that plays a crucial role in the cellular antioxidant response by regulating the expression of a battery of genes that protect against oxidative stress.[8][9] The crosstalk between the mTOR and Nrf2 pathways represents a significant area of investigation, with implications for cytoprotection, neurodegenerative diseases, and cancer.[10][11][12] This guide will explore the effects of this compound at the intersection of these two critical signaling networks.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key components of the mTOR and Nrf2 signaling pathways as reported in the scientific literature.

Table 1: Effect of this compound on mTOR Pathway Phosphorylation
Cell LineTreatmentConcentration (µM)DurationTarget ProteinChange in Phosphorylation (Fold Change vs. Control)Reference
Ac2F Rat HepatocytesThis compound101 hourp-mTOR (Ser2448)~2.5[13]
Ac2F Rat HepatocytesThis compound101 hourp-4E-BP1 (Thr37/46)~2.0[13]
Human Ovarian TissueThis compound1, 3, 103 hoursp-mTORDose-dependent increase[14][15]
Human Ovarian TissueThis compound1, 3, 103 hoursp-rpS6Dose-dependent increase[14][15]
CT26 Murine Colon CarcinomaThis compound10Not Specifiedp-mTORSignificant Increase[16]
LLC Murine Lewis Lung CarcinomaThis compound10Not Specifiedp-mTORSignificant Increase[16]
Table 2: Effect of this compound on Nrf2 Pathway Activation in Human Skin Keratinocytes
TreatmentConcentration (µM)DurationTargetMeasurementChange (Fold Change vs. Control)Reference
This compound10Not Specifiedp-Nrf2 (Ser40)Western BlotDose-dependent increase[7]
This compound10Not SpecifiedNrf2Western Blot (Cytosol)Dose-dependent increase[7]
This compound10Not SpecifiedHO-1mRNA ExpressionSignificant Increase[7]
This compound10Not SpecifiedNQO1mRNA ExpressionSignificant Increase[7]
This compound10Not SpecifiedGCLCmRNA ExpressionSignificant Increase[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding the study of this compound's effects on the mTOR-Nrf2 pathway.

Cell Culture and Treatment
  • Cell Lines:

    • Ac2F rat hepatocytes were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.[4]

    • CT26 and LLC murine tumor cell lines were cultured in RPMI-1640 medium containing 10% FBS, 100 µg/mL streptomycin, and 100 U/mL penicillin.[17]

    • All cells were maintained in a humidified atmosphere at 37°C with 5% CO2.[4][17]

  • This compound Preparation and Application:

    • This compound is supplied as a lyophilized powder and can be reconstituted in DMSO to create a stock solution (e.g., 15 mM).[1]

    • Working concentrations can vary depending on the desired effect, with studies often using concentrations in the range of 1-20 µM.[14][15][18] Control cells are typically treated with the same volume of vehicle (DMSO).

Western Blot Analysis
  • Cell Lysis: Cells are harvested on ice in RIPA buffer supplemented with protease inhibitors.[19]

  • Protein Quantification: Protein concentrations are determined using a Bradford assay.[19]

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • Membranes are blocked with a suitable blocking agent (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20).

    • Membranes are incubated with primary antibodies against target proteins (e.g., p-mTOR, mTOR, p-4E-BP1, 4E-BP1, p-Nrf2, Nrf2, β-actin).

    • Following primary antibody incubation, membranes are washed and incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify band intensities, which are often normalized to a loading control like β-actin.[13]

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized from the RNA templates.

  • PCR Amplification: qRT-PCR is performed using SYBR Green-based detection with specific primers for target genes (e.g., HO-1, NQO1, GCLC) and a housekeeping gene for normalization (e.g., TATA-binding protein).[19]

  • Data Analysis: The relative expression of target genes is calculated using the comparative Ct method (2^-ΔΔCt).

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows discussed in this guide.

This compound Mechanism of Action on the mTOR Pathway

MHY1485_mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates Fusion Autophagosome-Lysosome Fusion This compound->Fusion Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits S6K1 p70S6K mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EBP1->Protein_Synthesis Inhibits when unphosphorylated Lysosome Lysosome Lysosome->Fusion Autophagosome Autophagosome Autophagosome->Fusion MHY1485_mTOR_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus cluster_nuc_content This compound This compound mTOR mTOR This compound->mTOR Activates Nrf2 Nrf2 mTOR->Nrf2 Promotes Phosphorylation (Ser40) Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Nuclear Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Experimental_Workflow start Start: Seed Cells culture Cell Culture (e.g., Ac2F, CT26) start->culture treat Treat with this compound (Dose-response / Time-course) culture->treat harvest Harvest Cells treat->harvest protein_analysis Protein Analysis harvest->protein_analysis rna_analysis RNA Analysis harvest->rna_analysis western_blot Western Blot (p-mTOR, p-Nrf2, etc.) protein_analysis->western_blot qRT_PCR qRT-PCR (HO-1, NQO1, etc.) rna_analysis->qRT_PCR data_quant Densitometry / Ct Value Analysis western_blot->data_quant qRT_PCR->data_quant results Results Interpretation data_quant->results

References

MHY1485: A Technical Guide to the mTOR Activator and Autophagy Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY1485 is a potent, cell-permeable small molecule recognized for its dual role as a strong activator of the mechanistic target of rapamycin (B549165) (mTOR) and an inhibitor of autophagy.[1][2] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on cellular signaling pathways, and detailed experimental protocols for its use in research. While the exploration of its structural analogs and derivatives remains a nascent field, this document consolidates the current knowledge of the parent compound to serve as a foundational resource for researchers.

Introduction

This compound, chemically identified as 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine, is a synthetic compound that has garnered significant interest in cell biology research.[3] Its primary mode of action is the activation of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5] Concurrently, this compound inhibits the process of autophagy, a cellular degradation and recycling pathway, by preventing the fusion of autophagosomes with lysosomes.[1][3] This dual activity makes this compound a valuable tool for investigating the intricate interplay between cell growth and catabolic processes.

Mechanism of Action and Signaling Pathways

This compound's biological effects are primarily mediated through its activation of the mTOR signaling pathway. It is thought to target the ATP-binding domain of mTOR.[2][6] The activation of mTOR by this compound leads to the phosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6).[7]

The mTOR protein is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate a wide array of cellular processes.[4] this compound has been shown to activate mTORC1, leading to the suppression of autophagy.[1] The inhibitory effect of this compound on autophagy is specifically attributed to its ability to block the fusion of autophagosomes with lysosomes, resulting in the accumulation of autophagosomes within the cell.[1][3] This is evidenced by an increase in the ratio of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I.[1]

Below is a diagram illustrating the mTOR signaling pathway and the proposed point of intervention for this compound.

MHY1485_mTOR_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1_4EBP1 S6K1 / 4E-BP1 mTORC1->S6K1_4EBP1 Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation Protein_Synthesis Protein Synthesis Cell Growth S6K1_4EBP1->Protein_Synthesis Autophagosome Autophagosome Autophagy_Initiation->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome This compound This compound This compound->mTORC1 Activates This compound->Autolysosome Inhibits Fusion

This compound activates mTORC1 and inhibits autophagosome-lysosome fusion.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the experimental use of this compound as reported in the literature.

ParameterValueCell Line / SystemSource
Effective Concentration 1 - 20 µMHuman Ovarian Tissue, CT26, LLC, HCT116, Caco2 cells[5][7][8]
Incubation Time 1 - 24 hoursAc2F cells, CT26, LLC cells[1][8]
IC50 (Growth Inhibition) Not explicitly stated, but effective at low µM concentrationsCT26 and LLC tumor cells[8]
Effect on LC3-II/LC3-I Ratio Dose-dependent increaseAc2F rat hepatocytes[1]
Effect on p-mTOR (Ser2448) Dose-dependent increaseHuman Ovarian Tissue[7]
Effect on p-rpS6 Dose-dependent increaseHuman Ovarian Tissue[7]

Experimental Protocols

General Preparation and Storage of this compound

This compound is typically supplied as a lyophilized powder.[4]

  • Reconstitution: To prepare a stock solution (e.g., 15 mM), reconstitute 5 mg of this compound powder in 0.86 mL of DMSO.[4]

  • Storage of Stock Solution: Store the stock solution at -20°C for up to 3 months. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]

  • Storage of Lyophilized Powder: The lyophilized powder is stable for 24 months when stored at room temperature and desiccated.[4]

In Vitro Cell Treatment and Western Blot Analysis for mTOR Pathway Activation

This protocol is adapted from studies investigating the effect of this compound on mTOR signaling.[7]

  • Cell Culture: Plate cells (e.g., human ovarian fragments, Ac2F cells) in appropriate culture media and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 20 µM) for a specified duration (e.g., 3 hours).[7] A vehicle control (DMSO) should be run in parallel.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total mTOR, phospho-mTOR (Ser2448), total rpS6, and phospho-rpS6 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general workflow for this experiment.

Western_Blot_Workflow cluster_workflow Experimental Workflow start Start: Plate Cells treatment Treat with this compound (or Vehicle) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection and Analysis secondary_ab->detection end End: Results detection->end

A typical workflow for analyzing mTOR pathway activation by this compound.
Autophagy Flux Assay

This protocol is based on the methodology used to assess the effect of this compound on autophagic flux.[1]

  • Cell Culture and Transfection: Culture cells (e.g., Ac2F) and, if desired, transfect them with a fluorescently tagged LC3 construct (e.g., GFP-LC3) to visualize autophagosomes.

  • This compound and Lysosomal Inhibitor Treatment: Treat cells with this compound (e.g., 2 µM for 6 hours).[1] In parallel, treat cells with a lysosomal inhibitor such as bafilomycin A1 (10 nM) or chloroquine (B1663885) (100 µM) for the last 1-2 hours of the this compound treatment.[9] A control group with the lysosomal inhibitor alone should also be included.

  • Western Blot Analysis for LC3:

    • Lyse the cells and perform western blotting as described in section 4.2.

    • Probe the membrane with an antibody against LC3 to detect both LC3-I and LC3-II bands.

    • Quantify the band intensities and calculate the LC3-II/LC3-I ratio. An accumulation of LC3-II in the presence of this compound and a lysosomal inhibitor, compared to the inhibitor alone, indicates a blockage of autophagic flux.

  • Fluorescence Microscopy (for transfected cells):

    • Fix the cells and visualize the GFP-LC3 puncta using a fluorescence microscope. An increase in the number and size of GFP-LC3 puncta in this compound-treated cells suggests an accumulation of autophagosomes.

Conclusion

This compound is a well-characterized mTOR activator and autophagy inhibitor that serves as an invaluable tool for studying fundamental cellular processes. While the synthesis and biological activities of its structural analogs and derivatives are yet to be extensively explored, the detailed understanding of this compound's mechanism of action and the established experimental protocols presented in this guide provide a solid foundation for future research in this area. Further investigation into the structure-activity relationship of this compound and its analogs could lead to the development of more potent and specific modulators of the mTOR pathway and autophagy, with potential therapeutic applications.

References

The Role of MHY1485 in Regulating Protein Synthesis and Cell Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY1485 is a potent, cell-permeable small molecule widely recognized as an activator of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and metabolism.[1][2][3] This technical guide provides an in-depth examination of the mechanisms through which this compound modulates protein synthesis and cell growth. It details the compound's action on the mTOR signaling pathway, its downstream effects on key translational regulators, and its significant interplay with the process of autophagy. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for investigating its effects, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction to this compound

This compound, chemically identified as 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine, is a synthetic compound designed to activate the mTOR pathway.[4][5] mTOR is a master kinase that integrates signals from nutrients, growth factors, and cellular energy status to control essential anabolic processes, including protein and lipid synthesis, while inhibiting catabolic processes like autophagy.[1][6] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][7] this compound primarily exerts its effects through the activation of mTORC1, making it a valuable tool for studying cellular growth and autophagy regulation.[1][7]

Mechanism of Action: The mTOR Signaling Pathway

This compound activates mTOR by inducing its phosphorylation at serine 2448 (Ser2448).[3][4][7] This activation triggers a cascade of downstream signaling events, primarily through mTORC1, which directly regulates protein synthesis. The two best-characterized downstream effectors of mTORC1 are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[8][9]

  • Activation of S6K1: Upon activation by mTORC1, S6K1 phosphorylates several substrates, including the ribosomal protein S6 (rpS6), which enhances ribosome biogenesis and the translation of specific mRNAs.[10][11]

  • Inhibition of 4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation initiation.[8] this compound-mediated mTORC1 activation leads to the hyperphosphorylation of 4E-BP1, causing it to dissociate from eIF4E.[4][12] This frees eIF4E to assemble the eIF4F complex, promoting the initiation of protein synthesis.[8]

Concurrently, the activation of mTOR by this compound leads to the potent inhibition of autophagy.[4][13] Autophagy is a catabolic process for degrading and recycling cellular components. mTORC1 negatively regulates autophagy by phosphorylating and inactivating the ULK1 complex, which is essential for initiating autophagosome formation.[14] Furthermore, this compound has been shown to inhibit the final stage of autophagy by suppressing the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles.[2][3][4][13]

MHY1485_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates (p-Ser2448) Lysosome_Fusion Autophagosome- Lysosome Fusion This compound->Lysosome_Fusion inhibits S6K1 S6K1 mTORC1->S6K1 phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits rpS6 rpS6 S6K1->rpS6 phosphorylates Protein_Synthesis Protein Synthesis (Cell Growth) rpS6->Protein_Synthesis promotes eIF4E eIF4E EBP1->eIF4E releases eIF4E->Protein_Synthesis promotes Lysosome_Fusion->Autophagy

This compound-mTORC1 Signaling Pathway.

Quantitative Data on this compound's Effects

The biological effects of this compound are dose- and time-dependent. The following tables summarize quantitative data from various cell-based assays.

Table 1: Effect of this compound on mTOR Pathway Phosphorylation

Cell Line Concentration Treatment Time Target Protein Change in Phosphorylation Reference
Ac2F Rat Hepatocytes 0.5 - 2 µM 1 hour p-mTOR (Ser2448) Dose-dependent increase [4][12]
Ac2F Rat Hepatocytes 0.5 - 2 µM 1 hour p-4E-BP1 (Thr37/46) Dose-dependent increase [4][12]
Mouse Ovaries 10 µM 3 hours p-mTOR Increased [10]
Mouse Ovaries 10 µM 3 hours p-S6K1 Increased [10]
Mouse Ovaries 10 µM 3 hours p-rpS6 Increased [10]
Human Ovarian Tissue 1 - 10 µM Not Specified p-mTOR / p-rpS6 Dose-dependent increase [11][15]
Skin Keratinocytes 0.1 - 50 µM 30 minutes p-mTOR (Ser2448) Dose-dependent increase [7]

| Skin Keratinocytes | 0.1 - 50 µM | 30 minutes | p-S6K1 (Thr389) | Dose-dependent increase |[7] |

Table 2: Effect of this compound on Autophagy Markers and Cell Growth

Cell Line Concentration Treatment Time Assay Observed Effect Reference
Ac2F Rat Hepatocytes 2 µM 1, 6, 12 hours LC3-II/LC3-I Ratio Time-dependent increase [4]
Ac2F Rat Hepatocytes > 20 µM 24 hours Cell Viability ~20% decline [4]
CT26 & LLC Tumor Cells 1 - 10 µM Up to 5 days Cell Growth Significant delay/inhibition [14][16]
HCT116 & Caco2 Cells 10 - 20 µM Not Specified IC50 Determined for growth inhibition [15]

| Mouse Ovarian Explants | Not Specified | 4 days | Follicle Development | Increased/Promoted |[10] |

Experimental Protocols

This section provides generalized protocols for key experiments used to characterize the function of this compound. Specific parameters should be optimized for the experimental system being used.

Western Blot Analysis for mTOR Pathway Activation

This protocol is for detecting changes in the phosphorylation status of mTOR and its downstream targets.

  • Cell Culture and Treatment: Plate cells (e.g., Ac2F, HaCaT, HepG2) at an appropriate density. Once they reach 70-80% confluency, treat with various concentrations of this compound (e.g., 0.5, 1, 2, 5, 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 1-6 hours).[4][12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[17]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., β-Actin or GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize phosphorylated protein levels to their respective total protein levels.[4][18]

Autophagy Flux Assay

This assay measures the degradation of autophagic cargo, which is inhibited by this compound.

  • Cell Culture and Treatment: Plate cells and treat with this compound (e.g., 2 µM) for a set time (e.g., 6 hours).[4][18]

  • Lysosomal Inhibition: In the last 1-2 hours of this compound treatment, add a lysosomal inhibitor like Bafilomycin A1 (10 nM) or Chloroquine (100 µM) to a subset of wells.[4][18] This will block the degradation of LC3-II in the lysosome, allowing for the measurement of autophagosome synthesis.

  • Western Blotting: Harvest cells and perform Western blot analysis as described in Protocol 4.1, using an antibody against LC3.

  • Analysis: Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. This compound will show high levels of LC3-II with or without the inhibitor, as it blocks a late stage of autophagy (fusion), similar to Bafilomycin A1 or Chloroquine.[4]

Cell Growth and Viability Assay (MTT/CCK8)

This protocol assesses the impact of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • Treatment: After 24 hours, treat the cells with a range of this compound concentrations.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add MTT or CCK8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value if applicable.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Cell Seeding (e.g., 96-well or 6-well plates) B Cell Culture (Allow attachment & growth) A->B C Treat with this compound (Dose-response / Time-course) B->C D Incubate for Specified Duration C->D E Cell Lysis & Protein Quantification D->E G Viability Assay (MTT / CCK8) D->G H Confocal Microscopy (LC3, LysoTracker) D->H F Western Blot (p-mTOR, p-S6K1, LC3) E->F I Data Analysis & Interpretation F->I G->I H->I

Typical Experimental Workflow.

Summary of this compound's Role and Logical Relationships

This compound serves as a direct activator of the mTOR signaling pathway. This activation has two major, opposing consequences on cellular processes: the stimulation of anabolic pathways (protein synthesis) and the inhibition of catabolic pathways (autophagy).

  • Stimulation of Protein Synthesis: By activating mTORC1, this compound promotes the phosphorylation of S6K1 and inactivates 4E-BP1. Both events converge to significantly enhance the rate of mRNA translation, providing the building blocks necessary for cell growth and proliferation.[8][10] This is observed in contexts like the promotion of ovarian follicle development.[10]

  • Inhibition of Cell Growth: Paradoxically, in some cancer cell lines, this compound has been shown to inhibit cell growth and enhance the effects of radiation or chemotherapy.[14][16][19] This suggests that the cellular context is critical and that this compound may have effects beyond simple mTOR activation, possibly involving the induction of cellular stress or apoptosis under certain conditions.[16][19]

  • Inhibition of Autophagy: this compound robustly inhibits the autophagic process, not only by suppressing its initiation via mTORC1 but also by blocking the fusion of autophagosomes with lysosomes.[4][13] This dual inhibition makes it a potent tool for studying the consequences of autophagic blockade.

Logical_Relationship cluster_mTOR Direct Effect cluster_downstream Downstream Consequences cluster_outcome Cellular Outcome This compound This compound mTOR_Activation mTORC1 Activation This compound->mTOR_Activation Protein_Synth Increased Protein Synthesis mTOR_Activation->Protein_Synth leads to Autophagy_Inhib Inhibition of Autophagy mTOR_Activation->Autophagy_Inhib leads to Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth promotes Growth_Inhibition Growth Inhibition (Context-Dependent) Autophagy_Inhib->Growth_Inhibition can contribute to

Logical Flow of this compound Action.

Conclusion

This compound is an invaluable pharmacological tool for probing the intricacies of the mTOR signaling network. Its primary role as an mTOR activator directly links it to the fundamental processes of protein synthesis and cell growth. By stimulating the mTORC1-S6K1/4E-BP1 axis, it enhances translational capacity, which underpins anabolic cell growth. Simultaneously, its potent inhibitory effect on autophagy, particularly the blockade of autophagosome-lysosome fusion, highlights the delicate balance between cellular growth and degradation. The context-dependent inhibitory effects observed in some cancer models suggest a more complex biological role that warrants further investigation, opening new avenues for therapeutic strategies. This guide provides a foundational understanding, along with practical data and protocols, to aid researchers in leveraging this compound for their scientific inquiries.

References

Foundational Research on MHY1485: A Technical Guide to its Cellular Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY1485 is a synthetic, small molecule compound recognized primarily for its dual role as a potent activator of the mammalian target of rapamycin (B549165) (mTOR) and an inhibitor of autophagy.[1][2] This technical guide synthesizes foundational research on this compound, detailing its molecular interactions, effects on key cellular signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and core signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document aims to provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Core Cellular Targets and Mechanism of Action

This compound exerts its primary effects through the modulation of two interconnected cellular processes: mTOR signaling and autophagy.

Activation of the mTOR Signaling Pathway

This compound is a well-documented activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[2] It functions as an ATP and amino acid sensor, primarily through two distinct multiprotein complexes, mTORC1 and mTORC2.[2] Studies have shown that this compound treatment leads to a dose-dependent increase in the phosphorylation of mTOR at serine 2448.[1][3] This activation is thought to occur either through direct binding to a site other than the ATP-binding site or indirectly via activation of upstream signaling pathways like PI3K/Akt.[1] Activation of mTORC1 by this compound has been shown to be crucial for its cytoprotective effects in osteoblasts.[4]

Inhibition of Autophagy

A key discovery in this compound research is its potent inhibitory effect on the autophagic process.[1][5][6] Autophagy is a catabolic "self-eating" process essential for cellular homeostasis, where cytoplasmic components are degraded via lysosomes. This compound blocks the final stage of autophagy by inhibiting the fusion of autophagosomes with lysosomes.[1][5][6] This blockade leads to the accumulation of autophagosomes and the autophagy-related protein LC3-II, a hallmark of autophagy inhibition.[1][5] This mechanism is similar to the action of chloroquine (B1663885), a well-known late-stage autophagy inhibitor.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from foundational studies on this compound.

Table 1: Dose-Dependent Effect of this compound on mTOR Pathway Activation in Human Ovarian Tissue

This compound ConcentrationPhospho-mTOR Levels (Fold Change vs. Control)Phospho-rpS6 Levels (Fold Change vs. Control)
1 µMIncreasedIncreased
3 µMIncreased (dose-dependent)Increased (dose-dependent)
10 µMIncreased (dose-dependent)Increased (dose-dependent)
20 µMNo further increase compared to 10 µMNo further increase compared to 10 µM

Data extracted from Wu, S. et al. (2020).[7][8]

Table 2: Effect of this compound on LC3-II/LC3-I Ratio in Rat Hepatocytes (Ac2F cells)

This compound ConcentrationTimeLC3-II/LC3-I Ratio (Fold Change vs. Control)
2 µM6 hMarkedly Increased
Dose-dependent-Markedly Increased
Time-dependent-Markedly Increased

Data extracted from Choi, Y.J. et al. (2012).[5]

Table 3: Binding Energy of this compound to mTOR

CompoundBinding Energy (kcal/mol)
This compound-7.55
PP242 (mTOR inhibitor)-7.28

Data from docking simulation using AutoDock 4.2, as reported by Choi, Y.J. et al. (2012).[3]

Key Signaling Pathways Modulated by this compound

This compound's influence extends beyond direct mTOR activation and autophagy inhibition, impacting several interconnected signaling cascades.

This compound-Mediated mTOR Activation and Autophagy Inhibition

MHY1485_Signaling This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates Autolysosome Autolysosome (Degradation) This compound->Autolysosome Inhibits Fusion CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Autophagy Autophagy Inhibition mTORC1->Autophagy Inhibits PI3K_Akt PI3K/Akt Pathway PI3K_Akt->mTORC1 Potential Indirect Activation Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

This compound activates mTORC1 to promote cell growth and inhibit autophagy initiation, and independently blocks autophagosome-lysosome fusion.
This compound in Stress Response and Cell Fate

Recent studies have implicated this compound in cellular stress responses, including endoplasmic reticulum (ER) stress and oxidative stress, leading to apoptosis or senescence, particularly in combination with other treatments like radiation.[9][10]

MHY1485_Stress_Response This compound This compound + Radiation ER_Stress ER Stress This compound->ER_Stress Induces Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Induces p21 p21 Stabilization This compound->p21 Induces Apoptosis Apoptosis ER_Stress->Apoptosis Oxidative_Stress->Apoptosis Senescence Senescence p21->Senescence

This compound, especially with radiation, induces stress pathways leading to apoptosis and senescence.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound's function.

Western Blot Analysis for mTOR Pathway Activation

This protocol is used to detect the phosphorylation status of mTOR and its downstream targets.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-mTOR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Workflow for assessing protein phosphorylation via Western Blot.

Methodology:

  • Cell Treatment: Culture cells (e.g., Ac2F rat hepatocytes, MC3T3-E1 osteoblasts) and treat with varying concentrations of this compound for specified durations.[3][4]

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total mTOR, 4E-BP1, or other targets, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity using densitometry software.

Autophagic Flux Assay

This assay measures the rate of autophagic degradation.

Methodology:

  • Cell Treatment: Treat cells with this compound in the presence or absence of lysosomal inhibitors such as bafilomycin A1 (10 nM) or chloroquine (100 µM) for the final 1-2 hours of the experiment.[3]

  • Western Blot: Perform Western blot analysis as described above, using an antibody against LC3.

  • Analysis: Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. This compound treatment suppresses this accumulation, indicating a blockage in the pathway.[1]

Confocal Microscopy for Autophagosome-Lysosome Fusion

This method visualizes the colocalization of autophagosomes and lysosomes.

Methodology:

  • Transfection and Staining: Transfect cells (e.g., Ac2F) with a plasmid encoding GFP-LC3 to visualize autophagosomes (green puncta).[5] Stain lysosomes with a fluorescent dye such as LysoTracker Red.[5]

  • Treatment: Treat cells with this compound, often under starvation conditions to induce autophagy.

  • Imaging: Acquire images using a confocal microscope.

  • Analysis: Assess the degree of colocalization between GFP-LC3 puncta and LysoTracker Red staining. A decrease in yellow puncta (merged green and red signals) in this compound-treated cells indicates inhibition of autophagosome-lysosome fusion.[1][5]

Conclusion

This compound is a multifaceted molecule with significant potential in cellular research and therapeutic development. Its well-defined roles as an mTOR activator and a late-stage autophagy inhibitor provide a powerful tool for dissecting these fundamental cellular processes. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for future investigations into the diverse biological effects of this compound, from its influence on cell metabolism and growth to its emerging role in modulating cellular stress responses and radiosensitivity. This comprehensive overview is intended to facilitate further research and application of this important chemical probe.

References

MHY1485: A Technical Guide to its Therapeutic Potential and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: MHY1485 is a synthetic, cell-permeable small molecule identified as a potent activator of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine protein kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival. Concurrently, this compound exhibits a distinct inhibitory effect on the cellular degradation process of autophagy by preventing the fusion of autophagosomes with lysosomes. This dual mechanism of action—mTOR activation and late-stage autophagy inhibition—positions this compound as a significant tool for studying cellular signaling and a compound with diverse therapeutic potential. This document provides a comprehensive overview of preliminary studies on this compound, detailing its mechanism, summarizing quantitative data from key experiments, and outlining relevant experimental protocols.

Core Mechanism of Action

This compound's primary functions are twofold: activating the mTOR signaling pathway and inhibiting autophagic flux.

  • mTOR Activation: this compound activates mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. Activation of mTORC1, in particular, leads to the phosphorylation of downstream substrates like the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase (S6K1), promoting protein synthesis and cell growth. Studies show this compound increases phosphorylation of mTOR at Ser2448 and its downstream targets in a dose-dependent manner. The mechanism may involve indirect activation, potentially through the PI3K/Akt signaling pathway which is known to phosphorylate mTOR at this site.

  • Autophagy Inhibition: Autophagy is a catabolic process for degrading and recycling cellular components. This compound arrests this process at a late stage. It specifically inhibits the fusion of autophagosomes with lysosomes, preventing the formation of autolysosomes where degradation occurs. This blockade leads to the accumulation of autophagosomes and the autophagy-related protein LC3-II, a hallmark of inhibited autophagic flux. This effect is mechanistically similar to the action of known autophagy inhibitors like chloroquine (B1663885) and bafilomycin A1.

Visualized Signaling Pathway

The following diagram illustrates the dual mechanism of this compound.

MHY1485_Mechanism cluster_upstream This compound Action cluster_mTOR mTOR Pathway cluster_autophagy Autophagy Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates Autolysosome Autolysosome (Fusion Blocked) This compound->Autolysosome Inhibits Fusion p70S6K p70S6K / rpS6 (Phosphorylation) mTORC1->p70S6K + (Phosphorylates) p4EBP1 4E-BP1 (Phosphorylation) mTORC1->p4EBP1 + (Phosphorylates) Autophagosome Autophagosome Formation mTORC1->Autophagosome Inhibits Growth Cell Growth & Protein Synthesis p70S6K->Growth p4EBP1->Growth Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation

Caption: this compound activates mTORC1 signaling and inhibits autophagy.

Quantitative Data Summary

The effects of this compound have been quantified across various cell types and experimental conditions.

Table 1: Effect of this compound on mTOR Pathway Activation
Cell Line/TissueTreatmentTarget ProteinOutcomeReference
Ac2F Rat Hepatocytes1-10 µM this compound (1h)p-mTOR (Ser2448)Dose-dependent increase in phosphorylation
Ac2F Rat Hepatocytes1-10 µM this compound (1h)p-4E-BP1 (Thr37/46)Dose-dependent increase in phosphorylation
Human Ovarian Tissue1-10 µM this compound (3h)p-mTORDose-dependent increase in phosphorylation,
Human Ovarian Tissue1-10 µM this compound (3h)p-rpS6Dose-dependent increase in phosphorylation,
CT26 & LLC (Irradiated)10 µM this compoundp-mTOR, p-S6~1.5-fold increase in phosphorylation
Table 2: Effect of this compound on Autophagy
Cell LineTreatmentMetricResultReference
Ac2F Rat Hepatocytes2 µM this compoundLC3-II AccumulationTime-dependent increase (1-12h),
Ac2F Rat Hepatocytes0.5-5 µM this compoundLC3-II AccumulationDose-dependent increase
Ac2F Rat Hepatocytes2 µM this compound (Starvation)Autophagosome-Lysosome FusionDecreased co-localization with LysoTracker,
Ac2F Rat Hepatocytes2 µM this compound (Starvation)Autophagic FluxSuppressed basal and starvation-induced flux,
Table 3: Therapeutic Effects of this compound in Cancer Cell Models
Cell LineTreatmentAssayKey FindingReference
CT26 & LLC1-10 µM this compoundCell GrowthDose-dependent growth inhibition,
CT26 & LLC10 µM this compound + 6 Gy RadiationColony FormationSignificant reduction in surviving fraction
LLC10 µM this compoundApoptosis (Annexin V)Significant increase in early apoptosis
CT26 & LLC10 µM this compound + 6 Gy RadiationSenescence (β-gal)Significant increase in senescence
CT26 & LLC10 µM this compoundER Stress (CHOP protein)Significant increase in CHOP levels

Therapeutic Potential

Preliminary studies highlight the therapeutic potential of this compound in several areas, primarily oncology and regenerative medicine.

Oncology

While mTOR inhibitors are common in cancer therapy, the mTOR activator this compound has shown paradoxical anti-tumor effects, particularly as a radiosensitizer. In murine colon (CT26) and lung (LLC) cancer cell lines, this compound inhibited cell growth and colony formation both alone and in combination with X-ray irradiation. The combination treatment significantly increased apoptosis and senescence, effects associated with heightened oxidative stress, endoplasmic reticulum (ER) stress, and stabilization of the p21 protein. These findings suggest this compound could enhance the efficacy of radiotherapy, though the mechanism appears distinct from its role as a direct mTOR activator. Additionally, by inhibiting autophagy, this compound has been shown to enhance the sensitivity of adriamycin-resistant hepatocellular carcinoma cells to chemotherapy.

Cellular Protection and Rejuvenation

This compound has demonstrated cytoprotective and restorative properties in non-cancer models.

  • Osteoblast Protection: In cultured osteoblastic cells, this compound significantly protected against dexamethasone-induced cell death and apoptosis. This protective effect was mediated by the activation of mTORC1, which inhibited the mitochondrial death pathway.

  • Ovarian Rejuvenation: In studies on premature ovarian insufficiency (POI), this compound was used for in vitro activation (IVA) of human ovarian tissue. Treatment stimulated the mTOR pathway, leading to an increased number of growing follicles, restored endocrine function, and increased ovarian weights after transplantation into mice. Importantly, the process did not induce abnormal histological changes or DNA methylation, suggesting its potential as a safe fertility preservation method for POI patients.

Potential in Neurodegenerative Disorders

The role of mTOR signaling in neurodegenerative diseases is complex and context-dependent. While mTOR inhibition via rapamycin is often explored to enhance autophagy and clear protein aggregates, mTOR activation can also be neuroprotective in specific contexts. For instance, in models of Parkinson's disease, mTOR activation has shown protective effects against oxidative stress. Given that this compound is a potent mTOR activator, it holds hypothetical potential for therapeutic intervention in conditions where mTOR signaling is pathologically reduced. However, direct studies of this compound in neurodegenerative models are currently lacking, and this remains an open area for future investigation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments based on published studies. Researchers should optimize these protocols for their specific experimental systems.

Western Blot Analysis for mTOR Activation and Autophagy

This protocol is used to quantify changes in protein levels and phosphorylation states.

  • Cell Treatment: Plate cells (e.g., Ac2F, CT26) and grow to 70-80% confluency. Treat with desired concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for the specified duration (e.g., 1-12 hours).

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • p-mTOR (Ser2448), total mTOR

      • p-4E-BP1 (Thr37/46), total 4E-BP1

      • LC3B (detects LC3-I and LC3-II)

      • β-Actin (as a loading control)

    • Wash membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Calculate ratios of phosphorylated to total protein or LC3-II to LC3-I.

Autophagic Flux Assay

This assay distinguishes between the induction of autophagy and the blockage of autophagic degradation.

Autophagy_Flux_Workflow cluster_workflow Autophagic Flux Experimental Workflow start Seed Cells treat Treat with this compound and/or Starvation Media start->treat add_inhibitor Add Lysosomal Inhibitor (Bafilomycin A1 or Chloroquine) 1-2h before harvest treat->add_inhibitor harvest Harvest Cells & Extract Protein add_inhibitor->harvest wb Western Blot for LC3 and Loading Control harvest->wb analyze Analyze LC3-II Levels (Compare +/- Inhibitor) wb->analyze end Determine Flux analyze->end

Caption: Workflow for measuring autophagic flux using lysosomal inhibitors.

Protocol:

  • Establish four treatment groups: (1) Control, (2) this compound, (3) Lysosomal Inhibitor (e.g., 10 nM Bafilomycin A1 or 100 µM Chloroquine), (4) this compound + Lysosomal Inhibitor.

  • Treat cells with this compound for the desired time (e.g., 6 hours).

  • For groups 3 and 4, add the lysosomal inhibitor for the final 1-2 hours of the treatment period.

  • Harvest all groups and perform Western Blot analysis for LC3 as described in Protocol 4.1.

  • Interpretation: Autophagic flux is determined by comparing the LC3-II levels between the groups with and without the lysosomal inhibitor. A significant increase in LC3-II upon inhibitor addition indicates active flux. This compound treatment is expected to show high LC3-II levels with or without the inhibitor, indicating a blockage of degradation.

Confocal Microscopy for Autophagosome-Lysosome Fusion

This method visually assesses the co-localization of autophagosomes and lysosomes.

  • Cell Transfection: Seed cells on glass coverslips. Transfect with a plasmid encoding GFP-LC3 (e.g., AdGFP-LC3) to visualize autophagosomes as green puncta.

  • Treatment: Treat cells with this compound and/or induce autophagy (e.g., through starvation) as required.

  • Lysosome Staining: In the final hour of treatment, add a lysosomal dye such as LysoTracker Red to the culture medium to stain lysosomes red.

  • Fixation and Mounting: Wash cells with PBS, fix with 4% paraformaldehyde, and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a confocal microscope with appropriate laser lines for GFP (green) and LysoTracker Red (red).

  • Analysis: Analyze the merged images. Co-localization of green and

Methodological & Application

MHY1485 solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY1485 is a potent, cell-permeable small molecule that functions as an activator of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine protein kinase.[1][2] As a central regulator of cell growth, proliferation, metabolism, and survival, mTOR is a key component of two distinct protein complexes, mTORC1 and mTORC2.[1] this compound has been shown to inhibit autophagy by preventing the fusion of autophagosomes with lysosomes.[2][3][4] These characteristics make this compound a valuable tool for investigating cellular processes regulated by mTOR signaling and for potential therapeutic applications. This document provides detailed information on the solubility of this compound, protocols for its use in cell culture, and methods for analyzing its effects on the mTOR signaling pathway.

This compound Solubility

This compound exhibits solubility in various organic solvents but is insoluble in aqueous solutions. Proper solvent selection is critical for the preparation of stock solutions and experimental working solutions. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[2][5]

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide) ≥19.35 mg/mL[6]Soluble up to 20 mg/mL.[1][7] For higher concentrations, warming at 37°C for 10 minutes and/or ultrasonication may be necessary.[6]
DMF (Dimethylformamide) 10 mg/mL[1][7]-
Ethanol Insoluble[2][5]-
Water Insoluble[2][3][5]-

Mechanism of Action: mTOR Activation

This compound activates the mTOR signaling pathway.[1][4] mTOR is a central kinase that integrates signals from growth factors, nutrients, and cellular energy status to regulate key cellular functions. This compound's activation of mTOR leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.[5] Furthermore, this compound has been observed to suppress autophagy by inhibiting the fusion of autophagosomes and lysosomes.[3][4]

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 S6K1 p-S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 p-4E-BP1 mTORC1->4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits This compound This compound This compound->mTORC1 Activates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

This compound activates the mTORC1 signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Bring the this compound powder to room temperature before opening the vial.

  • To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 0.86 mL of DMSO.[1]

  • Vortex thoroughly to ensure complete dissolution. If necessary, warm the solution at 37°C for 10 minutes or sonicate.[6]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 months or at -80°C for up to one year.[2] The lyophilized powder is stable for 24 months when stored at room temperature and desiccated.

In Vitro Treatment of Cultured Cells

Materials:

  • Cultured cells of interest (e.g., Ac2F, HepG2, C2C12)

  • Complete cell culture medium

  • This compound stock solution (e.g., 15 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.

  • On the day of treatment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. A typical working concentration ranges from 2 µM to 10 µM.[6][8][9]

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the medium containing the desired concentration of this compound to the cells. For control wells, add medium with an equivalent amount of DMSO.

  • Incubate the cells for the desired period. Incubation times can vary from 1 hour to 24 hours depending on the experimental goals.[4][5]

  • Following incubation, proceed with downstream applications such as cell lysis for Western blot analysis or cell viability assays.

Western Blot Analysis of mTOR Pathway Activation

Materials:

  • Treated and control cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.[5]

  • Determine the protein concentration of the lysates using a BCA assay.[5]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Treat Cells with this compound (e.g., 2-10 µM for 1-24h) A->C B Culture Cells to Desired Confluency B->C D Control Cells (DMSO Vehicle) B->D E Cell Lysis and Protein Quantification C->E D->E F Western Blot for p-mTOR, p-S6K1, etc. E->F G Data Analysis and Interpretation F->G

A typical workflow for studying the effects of this compound.

Concluding Remarks

This compound is a valuable pharmacological tool for the in vitro and in vivo activation of the mTOR signaling pathway. Its ability to modulate fundamental cellular processes such as protein synthesis and autophagy makes it highly relevant for research in cancer, neurobiology, and metabolic disorders. The protocols outlined in this document provide a framework for utilizing this compound to investigate its biological effects. Researchers should optimize concentrations and treatment times based on the specific cell type and experimental design.

References

reconstitution protocol for creating a 15 mM MHY1485 stock solution

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Reconstitution of MHY1485 for Cellular Assays

Introduction

This compound is a potent, cell-permeable small molecule activator of the mammalian target of rapamycin (B549165) (mTOR), a critical serine/threonine kinase that regulates cell growth, proliferation, survival, and protein synthesis.[1] As a core component of both mTORC1 and mTORC2 complexes, mTOR integrates signals from nutrients and growth factors to control these fundamental cellular processes.[1] this compound has been shown to suppress autophagy by inhibiting the fusion of autophagosomes and lysosomes.[1][2][3] Due to its function as an mTOR activator, this compound is a valuable tool for studying cellular metabolism, autophagy, and signaling pathways implicated in various diseases.

This document provides a detailed protocol for the reconstitution of lyophilized this compound to create a 15 mM stock solution, ensuring proper handling, storage, and use for in vitro experimental applications.

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to start with a precisely prepared stock solution. The following table summarizes the essential chemical properties of this compound.

PropertyValueSource
Compound Name This compound[1][4]
Alternate Names 4,6-Di-4-morpholinyl-N-(4-nitrophenyl)-1,3,5-triazin-2-amine[1]
CAS Number 326914-06-1[1][3]
Molecular Weight 387.39 g/mol [1][2][3]
Molecular Formula C₁₇H₂₁N₇O₄[1][3]
Appearance Off-white to yellow solid[3]
Purity >98%[1]
Solubility Soluble in DMSO (≥7 mg/mL)[2][3]
Insoluble in Water, Ethanol[2][3]

Experimental Protocols

Materials and Equipment
  • This compound (lyophilized powder)

  • Anhydrous or fresh Dimethyl sulfoxide (B87167) (DMSO), hygroscopic DMSO can reduce solubility[2][3]

  • Sterile microcentrifuge tubes or cryogenic vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Reconstitution Protocol for 15 mM Stock Solution

This protocol details the steps to prepare a 15 mM stock solution from solid this compound. The calculation is based on the molecular weight (MW) of 387.39 g/mol .

Calculation:

To determine the volume of DMSO required to reconstitute a specific mass of this compound to a 15 mM concentration, use the following formula:

Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

  • Target Concentration: 15 mM = 0.015 mol/L

  • Molecular Weight: 387.39 g/mol

Example Calculation for 1 mg of this compound:

  • Convert mass to grams: 1 mg = 0.001 g

  • Calculate required volume: Volume (L) = 0.001 g / (0.015 mol/L × 387.39 g/mol ) = 0.000172 L

  • Convert volume to microliters: 0.000172 L × 1,000,000 µL/L = 172.6 µL

Therefore, to create a 15 mM stock solution, you would dissolve 1 mg of this compound in 172.6 µL of DMSO.

Step-by-Step Procedure:

  • Preparation: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Weighing: Accurately weigh the desired amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance in a sterile environment.

  • Solvent Addition: Based on the mass weighed, calculate the required volume of fresh DMSO. Using a calibrated micropipette, add the precise volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly warm the tube in a 37°C water bath or use an ultrasonic bath to aid dissolution.[5]

  • Verification: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

Storage and Stability
  • Stock Solution: Once reconstituted in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1] Store these aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[1][3]

  • Lyophilized Powder: Store the solid, lyophilized this compound at -20°C, where it is stable for up to 3 years.[3]

Visualizations

This compound Reconstitution Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_workflow Reconstitution Workflow A Weigh this compound Powder B Calculate Required DMSO Volume A->B C Add DMSO to Powder B->C D Vortex / Sonicate Until Dissolved C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for reconstituting this compound.

This compound Signaling Pathway

This compound activates the mTOR signaling pathway, leading to the phosphorylation of downstream targets that regulate protein synthesis and cell growth.

G cluster_pathway This compound mTOR Activation Pathway MHY This compound mTORC1 mTORC1 MHY->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates (Inhibits) rpS6 rpS6 S6K1->rpS6 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth rpS6->Protein_Synthesis EBP1->Protein_Synthesis Relieves Inhibition

Caption: this compound activates mTORC1 signaling.

References

Application Notes and Protocols for In Vivo Administration of MHY1485 in Mice via Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY1485 is a potent, cell-permeable small molecule that functions as an activator of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] The mTOR signaling pathway is a central regulator of cellular processes and its dysregulation is implicated in various diseases.[3] this compound exerts its effects by targeting the ATP domain of mTOR, leading to the activation of the mTORC1 and mTORC2 complexes.[2][4] This activation results in the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6).[5] Additionally, this compound is known to inhibit autophagy by suppressing the fusion between autophagosomes and lysosomes.[2][6] These application notes provide detailed protocols for the in vivo administration of this compound to mice via intraperitoneal injection, along with methodologies for assessing its effects on the mTOR signaling pathway.

Data Presentation

In Vivo Administration of this compound in Mice
ParameterValueSpecies/StrainApplicationReference
Dosage 10 mg/kgICR mice (female, 4-week-old)Autophagy inhibition[1]
10 mg/kgDiabetic miceNeuroprotection[7]
Administration Route Intraperitoneal (i.p.) injectionICR mice, Diabetic miceSystemic delivery[1][7]
Frequency DailyDiabetic miceChronic treatment[7]
Once daily for 2 daysICR miceShort-term treatment[1]
Duration 10-11 daysDiabetic miceChronic treatment[7]
2 daysICR miceShort-term treatment[1]
In Vitro mTOR Activation with this compound
Cell LineConcentrationIncubation TimeObserved EffectReference
HCC cells10 µM4 hoursUpregulated p-mTOR, downregulated LC3 and p62[2]
Rat liver Ac2F cells5 µM6 hoursIncreased LC3II/LC3I ratio[2]
Rat liver Ac2F cells0.5-2 µM6 hoursIncreased p-mTOR (Ser2448) and p-4E-BP1[2]
C2C12 myotubes10 µM24 hoursNo significant change in p-mTORC expression[8]
Skin keratinocytes1-50 µM30 minutesIncreased p-mTOR (Ser2448), p-S6K1 (Thr389), p-Akt (Ser473)[9]

Experimental Protocols

Preparation and Intraperitoneal Administration of this compound in Mice

This protocol describes the preparation and intraperitoneal (i.p.) injection of this compound in mice at a dosage of 10 mg/kg.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath (optional)

Procedure:

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.[10]

    • For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG300, 50 µl of Tween 80, and 450 µl of sterile saline.

    • Vortex thoroughly to ensure a homogenous solution.

  • This compound Solution Preparation (10 mg/kg):

    • Calculate the required amount of this compound based on the average weight of the mice and the number of animals to be injected.

    • For a 25g mouse, the required dose is 0.25 mg.

    • The injection volume should not exceed 10 ml/kg.[11] For a 25g mouse, the maximum injection volume is 0.25 ml.

    • To prepare a stock solution, dissolve the calculated amount of this compound powder in the vehicle. For example, to achieve a final concentration of 1 mg/ml (for a 10 ml/kg injection volume), dissolve 1 mg of this compound in 1 ml of the prepared vehicle.

    • Vortex the solution vigorously. Gentle heating (e.g., 37°C) may be applied to aid dissolution.[12]

    • Ensure the solution is clear and free of precipitates before injection. Prepare the solution fresh before each use.

  • Intraperitoneal Injection:

    • Weigh each mouse to determine the precise injection volume.

    • Restrain the mouse appropriately. For a one-person technique, hold the mouse by the scruff of the neck and allow the body to rest in the palm of your hand, with the tail secured between your fingers. Tilt the mouse so its head is slightly lower than its abdomen.[13]

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11]

    • Insert a 25-27 gauge needle at a 30-40° angle into the peritoneal cavity.[11]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.[11]

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions. One study noted the death of eight diabetic mice during a course of daily 10 mg/kg i.p. injections, though the cause was not specified.[7]

Western Blot Analysis of mTOR Pathway Activation in Mouse Tissue

This protocol outlines the procedure for analyzing the phosphorylation status of mTOR and its downstream targets in mouse tissues following this compound treatment.

Materials:

  • Mouse tissue (e.g., liver, muscle, brain)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K1 (Thr389), anti-S6K1, anti-p-rpS6 (Ser235/236), anti-rpS6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Tissue Homogenization and Protein Extraction:

    • Excise the tissue of interest from the mouse and immediately snap-freeze in liquid nitrogen or place in ice-cold RIPA buffer.

    • Homogenize the tissue using a mechanical homogenizer or sonicator in ice-cold RIPA buffer.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Immunohistochemistry (IHC) for mTOR Pathway Proteins in Mouse Tissue

This protocol provides a general guideline for the immunohistochemical detection of mTOR pathway proteins in paraffin-embedded mouse tissues.

Materials:

  • Formalin-fixed, paraffin-embedded mouse tissue sections

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., normal goat serum in PBS)

  • Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-p-S6K1 (Thr389))

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature.

  • Peroxidase Blocking:

    • Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.

    • Rinse with PBS.

  • Blocking:

    • Block non-specific binding by incubating the sections with a blocking solution for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash the sections with PBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Wash with PBS.

    • Incubate with ABC reagent for 30 minutes at room temperature.

    • Wash with PBS.

  • Chromogen Development and Counterstaining:

    • Develop the signal using a DAB substrate kit according to the manufacturer's instructions.

    • Counterstain the sections with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount the coverslips using a permanent mounting medium.

  • Imaging and Analysis:

    • Examine the slides under a microscope and capture images for analysis.

Visualizations

MHY1485_mTOR_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 S6K1 p-S6K1 mTORC1->S6K1 4EBP1 p-4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits Akt p-Akt mTORC2->Akt rpS6 p-rpS6 S6K1->rpS6 This compound This compound This compound->mTORC1 Activates This compound->mTORC2 Activates This compound->Autophagy Inhibits Fusion

Caption: this compound activates mTORC1 and mTORC2, leading to downstream signaling and autophagy inhibition.

Experimental_Workflow cluster_prep Preparation cluster_admin In Vivo Administration cluster_analysis Analysis A Prepare this compound solution in vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) B Administer this compound (10 mg/kg) to mice via intraperitoneal injection A->B C Euthanize mice and collect tissues of interest B->C D Tissue processing for Western Blot or Immunohistochemistry C->D E Western Blot for p-mTOR, p-S6K1, etc. D->E F Immunohistochemistry for p-mTOR, p-S6K1, etc. D->F

Caption: Experimental workflow for in vivo this compound administration and subsequent analysis in mice.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY1485 is a potent, cell-permeable small molecule activator of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] Its ability to modulate the mTOR signaling pathway makes it a valuable tool for a wide range of in vivo research applications, including studies on autophagy, neurodegenerative diseases, cancer, and metabolic disorders.[2][3][4] These application notes provide a comprehensive overview of recommended dosages, administration protocols, and key experimental considerations for the use of this compound in mouse models. The information is intended to guide researchers in designing and executing robust and reproducible in vivo studies.

Introduction to this compound

This compound activates both mTOR Complex 1 (mTORC1) and mTORC2, leading to the phosphorylation of downstream targets such as S6 kinase (S6K1) and Akt.[4] A primary and well-documented effect of this compound-induced mTOR activation is the potent inhibition of autophagy.[5][6] It achieves this by suppressing the fusion of autophagosomes with lysosomes, a critical step in the autophagic degradation process.[5][7] This mechanism of action has positioned this compound as a valuable compound for investigating the cellular consequences of mTOR activation and autophagy inhibition in various physiological and pathological contexts.

This compound: In Vivo Dosage Summary for Mouse Studies

The selection of an appropriate this compound dosage is critical and depends on the research question, the mouse model, and the intended biological effect. The following table summarizes dosages reported in the literature for various applications and administration routes.

ApplicationMouse StrainAdministration RouteDosageDosing ScheduleReference
Diabetic RetinopathyNot SpecifiedIntraperitoneal (IP)10 mg/kgDaily for 10 days[3]
Follicle-Stimulating Hormone (FSH) Induced Autophagy4-week-old female ICR miceIntraperitoneal (IP)10 mg/kgFor 2 days[8]
Colorectal Cancer (Xenograft)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
Alzheimer's DiseaseNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Chronic Illness ModelNot SpecifiedOral feedingNot SpecifiedNot Specified[2]

Note: The table will be updated as more specific dosage information becomes available through ongoing research.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is typically supplied as a powder and requires solubilization before administration. Due to its poor water solubility, a common approach is to first dissolve it in an organic solvent, which is then further diluted in a vehicle suitable for animal administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil or saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).[1]

    • Ensure complete dissolution by vortexing. Gentle warming or brief sonication may be used if necessary.

    • Store the DMSO stock solution at -20°C for up to 3 months.[1]

  • Working Solution Preparation (for Intraperitoneal Injection):

    • On the day of injection, thaw the DMSO stock solution.

    • Dilute the stock solution with a suitable vehicle such as corn oil or sterile saline to the final desired concentration. Important: The final concentration of DMSO should be kept to a minimum (ideally below 5-10%) to avoid solvent toxicity.

    • Vortex the working solution thoroughly to ensure a uniform suspension.

Administration Routes

The choice of administration route will depend on the experimental design and the target tissue.

This is a common and effective route for systemic delivery of this compound.

Materials:

  • Prepared this compound working solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol (B145695) for disinfection

  • Animal restraint device (optional)

Protocol:

  • Restrain the mouse securely.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-30 degree angle, bevel up.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the this compound solution. The typical injection volume for a mouse is 10 mL/kg.[10][11]

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-injection.

Oral administration can be used to investigate the effects of this compound following gastrointestinal absorption.

Materials:

  • Prepared this compound working solution (ensure the vehicle is suitable for oral administration, e.g., corn oil)

  • Flexible gavage needle (20-22 gauge for adult mice)

  • Sterile syringe (1 mL)

  • Animal restraint device

Protocol:

  • Measure the correct length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

  • Restrain the mouse firmly to prevent movement.

  • Gently insert the gavage needle into the mouth, allowing the mouse to swallow it. The needle should pass easily down the esophagus. Do not force the needle.

  • Once the needle is in place, slowly administer the this compound solution. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[10]

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.

IV injection provides the most direct and rapid systemic delivery. The lateral tail vein is the most common site for IV injection in mice.

Materials:

  • Prepared this compound working solution (must be sterile and free of particulates)

  • Sterile syringes (0.5 mL or 1 mL)

  • Sterile needles (27-30 gauge)

  • Mouse restrainer

  • Heat lamp or warm water to dilate the tail vein

  • 70% ethanol for disinfection

Protocol:

  • Place the mouse in a restrainer.

  • Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible.

  • Disinfect the tail with 70% ethanol.

  • Position the needle, bevel up, almost parallel to the vein.

  • Carefully insert the needle into the vein. A successful insertion is often indicated by a flash of blood in the needle hub.

  • Slowly inject the this compound solution. The maximum recommended volume for a bolus IV injection in a mouse is 5 mL/kg.[12]

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor its condition.

Signaling Pathways and Experimental Workflows

This compound-Activated mTOR Signaling Pathway

This compound activates mTOR, which in turn phosphorylates a cascade of downstream targets to regulate cellular processes. A key consequence of mTOR activation by this compound is the inhibition of autophagy.

MHY1485_mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates mTORC2 mTORC2 This compound->mTORC2 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates ULK1 ULK1 Complex mTORC1->ULK1 phosphorylates (inhibitory) Akt Akt mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Autophagy Autophagy ULK1->Autophagy inhibition CellSurvival Cell Survival Akt->CellSurvival

Caption: this compound activates mTORC1 and mTORC2, leading to downstream signaling that promotes cell growth and survival while inhibiting autophagy.

General Experimental Workflow for In Vivo Mouse Studies with this compound

A typical workflow for an in vivo mouse study using this compound involves several key stages, from initial planning and animal model selection to data analysis and interpretation.

MHY1485_Workflow A Study Design - Define objectives - Select mouse model - Determine dosage and route B Animal Acclimation - Minimum 1 week A->B C This compound Preparation - Prepare stock and working solutions B->C D This compound Administration - IP, Oral, or IV C->D E Monitoring - Observe for clinical signs - Body weight measurements D->E F Endpoint & Sample Collection - Blood, tissues, etc. E->F G Data Analysis - Statistical analysis - Interpretation of results F->G

Caption: A generalized workflow for conducting in vivo mouse studies with this compound.

Toxicology and Pharmacokinetics

Currently, there is limited publicly available information specifically detailing the LD50 and comprehensive pharmacokinetic profile of this compound in mice. In one study, a maximal nonlethal oral dose of a different compound was reported as 50 mg/kg in mice, with higher doses being limited by solubility.[13] It is crucial for researchers to conduct pilot studies to determine the optimal and non-toxic dose for their specific mouse strain and experimental conditions. In vitro studies have shown that this compound concentrations over 20 µM can lead to a 20% decrease in cell viability.[5]

Conclusion

This compound is a valuable pharmacological tool for the in vivo study of mTOR signaling and autophagy. The successful application of this compound in mouse models hinges on careful consideration of the dosage, administration route, and experimental design. The protocols and information provided in these application notes serve as a guide for researchers to develop and implement effective and reproducible in vivo studies. As with any experimental compound, it is imperative to adhere to institutional animal care and use guidelines and to conduct appropriate pilot studies to validate dosages and assess for any potential toxicity.

References

Application Notes and Protocols: Utilizing MHY1485 and Rapamycin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic Target of Rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream pathways, including growth factors, amino acids, and cellular energy levels. The mTOR signaling pathway is frequently dysregulated in numerous diseases, including cancer, making it a significant target for therapeutic intervention.

This document provides detailed application notes and protocols for the use of two key modulators of the mTOR pathway in cell culture experiments: MHY1485 , an mTOR activator, and Rapamycin , an mTOR inhibitor. This compound activates mTOR, leading to the inhibition of autophagy by preventing the fusion of autophagosomes with lysosomes.[1] Conversely, Rapamycin is a well-established inhibitor of mTOR complex 1 (mTORC1), which potently induces autophagy. The opposing effects of these compounds make them valuable tools for dissecting the role of mTOR signaling in various cellular processes. These protocols are intended to guide researchers in designing and executing experiments to study the individual and combined effects of this compound and rapamycin.

Data Presentation

The following tables summarize quantitative data from representative experiments utilizing this compound and rapamycin.

Table 1: Effect of this compound and Rapamycin on mTORC1 Signaling

TreatmentPhospho-mTOR (Ser2448) / Total mTOR RatioPhospho-4E-BP1 (Thr37/46) / Total 4E-BP1 RatioCell LineTreatment TimeReference
Control1.01.0Ac2F1 hour[1]
This compound (1 µM)~1.5~1.8Ac2F1 hour[1]
This compound (2 µM)~2.0~2.5Ac2F1 hour[1]
Rapamycin (5 µM)~0.5~0.4Ac2F1 hour[1]
Control (DMSO)1.0-C2C1224 hours[2]
This compound (10 µM)No significant change-C2C1224 hours[2]
Rapamycin (100 nM)Reduced-C2C1224 hours[2]
This compound (10 µM) + Rapamycin (100 nM)Reduced-C2C1224 hours[2]

Note: Values are approximate and normalized to the control group for comparison.

Table 2: Effect of this compound and Rapamycin on Autophagy

TreatmentLC3-II / LC3-I RatioCell LineTreatment TimeReference
Control1.0Ac2F6 hours[1]
This compound (1 µM)~2.5Ac2F6 hours[1]
This compound (2 µM)~4.0Ac2F6 hours[1]
This compound (5 µM)~5.5Ac2F6 hours[1]
Rapamycin (5 µM)~3.0Ac2F6 hours[1]

Note: Values are approximate and normalized to the control group for comparison.

Table 3: Effect of this compound and Rapamycin on Cell Viability

TreatmentCell Viability (% of Control)Cell LineTreatment TimeReference
Control (DMSO)100%C2C1224 hours[2]
This compound (10 µM)~100%C2C1224 hours[2]
Rapamycin (100 nM)~100%C2C1224 hours[2]
This compound (10 µM) + Rapamycin (100 nM)~100%C2C1224 hours[2]
Control100%CT2672 hours[3]
This compound (5 µM)Significantly delayed cell growthCT2672 hours[3]
This compound (10 µM)Significantly delayed cell growthCT2672 hours[3]

Note: Cell viability can be highly cell-type and context-dependent. The lack of toxicity in C2C12 myotubes may not be representative of all cell lines, particularly cancer cell lines where this compound has been shown to inhibit growth.[3]

Signaling Pathways and Experimental Workflow

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Amino Acids Amino Acids Amino Acids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits when dephosphorylated Autophagosome-Lysosome\nFusion Autophagosome-Lysosome Fusion Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1 Activates This compound->Autophagosome-Lysosome\nFusion Inhibits Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Caption: Opposing effects of this compound and Rapamycin on the mTORC1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture (select appropriate cell line) treatment Treat cells with: - Vehicle Control - this compound alone - Rapamycin alone - this compound + Rapamycin cell_culture->treatment drug_prep Prepare this compound and Rapamycin Stocks drug_prep->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (p-mTOR, LC3, etc.) treatment->western apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis autophagy Autophagy Flux Assay (Tandem LC3) treatment->autophagy data_analysis Quantitative Analysis and Interpretation viability->data_analysis western->data_analysis apoptosis->data_analysis autophagy->data_analysis

Caption: General experimental workflow for studying this compound and Rapamycin.

Experimental Protocols

Cell Culture and Treatment

This protocol provides a general guideline for cell culture and treatment. Specific conditions should be optimized for the cell line of interest.

Materials:

  • Cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (powder)

  • Rapamycin (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates (e.g., 6-well, 96-well)

Procedure:

  • Cell Seeding: Culture cells in a T-75 flask until they reach 70-80% confluency. Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into the appropriate plates at a predetermined density. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Stock Solution Preparation:

    • This compound: Prepare a 10 mM stock solution by dissolving the powder in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Rapamycin: Prepare a 1 mM stock solution by dissolving the powder in sterile DMSO. Aliquot and store at -20°C.

  • Treatment:

    • On the day of the experiment, thaw the stock solutions and dilute them to the desired final concentrations in fresh, serum-free or complete medium.

    • Important: The final concentration of DMSO in the culture medium should be kept constant across all wells, including the vehicle control, and should typically not exceed 0.1% (v/v).

    • Remove the old medium from the cells and replace it with the medium containing the vehicle (DMSO), this compound, rapamycin, or the combination of this compound and rapamycin.

    • Incubate the cells for the desired period (e.g., 1, 6, 24, or 48 hours) at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • After incubation, carefully remove the medium.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the absorbance of a blank well (medium only).

Western Blotting for mTOR Signaling and Autophagy Markers

This protocol details the detection of key proteins to assess mTOR pathway activity and autophagy.

Materials:

  • Treated cells in 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-LC3B, anti-p62, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

  • Protein Quantification: Transfer the cell lysates to microcentrifuge tubes, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphoproteins to their total protein counterparts and normalize autophagy markers to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated cells (adherent or in suspension)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the detached cells with the cells from the medium.

  • Staining:

    • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Autophagy Flux Assay (Tandem Fluorescent-Tagged LC3)

This assay monitors the progression of autophagy from autophagosome formation to lysosomal fusion and degradation.

Materials:

  • Cells stably or transiently expressing a tandem fluorescent LC3 construct (e.g., mRFP-GFP-LC3)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Transfection and Treatment: Seed cells expressing the tandem fluorescent LC3 construct and treat them with this compound and/or rapamycin as described in Protocol 1.

  • Imaging:

    • After the treatment period, visualize the cells using a fluorescence microscope equipped with filters for both GFP (green) and RFP (red).

    • Capture images from multiple fields for each treatment condition.

  • Analysis:

    • Autophagosomes: Appear as yellow puncta in the merged image (colocalization of GFP and RFP).

    • Autolysosomes: Appear as red-only puncta in the merged image (the acidic environment of the lysosome quenches the GFP signal).

    • Quantify the number of yellow and red puncta per cell. An increase in red puncta indicates a functional autophagic flux, while an accumulation of yellow puncta suggests a blockage in the fusion of autophagosomes with lysosomes. This compound is expected to cause an accumulation of yellow puncta, while rapamycin should increase the number of both yellow and red puncta, with a significant increase in red puncta over time.

References

Application Notes and Protocols for Assessing Autophagic Flux Using MHY1485 and Bafilomycin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic pathway plays a crucial role in cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. "Autophagic flux" refers to the entire dynamic process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents. Accurate assessment of autophagic flux is critical for understanding the functional status of the autophagic pathway.

This document provides a detailed protocol for assessing autophagic flux using two key modulators: MHY1485 and bafilomycin A1. This compound is a potent, cell-permeable activator of the mammalian target of rapamycin (B549165) (mTOR), a master regulator of cell growth and autophagy.[1][2][3] this compound inhibits the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[4][5][6] Bafilomycin A1 is a specific inhibitor of vacuolar H+-ATPase (V-ATPase), which prevents the acidification of lysosomes and blocks the degradation of autolysosomal contents.[3] By using these two compounds in concert, researchers can dissect the different stages of autophagy and obtain a more accurate measurement of autophagic flux.

Signaling Pathway of this compound in Autophagy Regulation

This compound activates mTOR, which in turn phosphorylates and inactivates the ULK1 complex, a key initiator of autophagy. Furthermore, this compound independently blocks the fusion of autophagosomes with lysosomes.

MHY1485_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates Autolysosome Autolysosome This compound->Autolysosome inhibits fusion ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Autophagosome_Formation Autophagosome Formation ULK1_complex->Autophagosome_Formation initiates Autophagosome Autophagosome Autophagosome_Formation->Autophagosome Autophagosome->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome fusion Degradation Degradation Autolysosome->Degradation

Caption: this compound signaling pathway in autophagy.

Experimental Workflow for Assessing Autophagic Flux

The following workflow outlines the key steps in assessing autophagic flux using this compound and bafilomycin A1, including cell treatment, sample collection, and analysis by Western blotting and fluorescence microscopy.

Autophagic_Flux_Workflow cluster_WB Western Blot Analysis cluster_FM Fluorescence Microscopy Start Start: Seed Cells Treatment Treat cells with this compound and/or Bafilomycin A1 Start->Treatment Incubation Incubate for desired time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Lysate Prepare Cell Lysates Harvest->Lysate for WB Fix_Perm Fix and Permeabilize Cells Harvest->Fix_Perm for FM SDS_PAGE SDS-PAGE & Transfer Lysate->SDS_PAGE Immunoblot Immunoblot for LC3 & p62 SDS_PAGE->Immunoblot Quantify_WB Quantify Protein Levels Immunoblot->Quantify_WB Stain Immunostain for LC3 (or use GFP-LC3) Fix_Perm->Stain Image Acquire Images Stain->Image Quantify_FM Quantify LC3 Puncta Image->Quantify_FM

References

Application of MHY1485 in Studying Radiosensitivity of Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

MHY1485, a small molecule compound, has emerged as a significant tool in cancer research, particularly in the investigation of tumor cell radiosensitivity. Although initially identified as an mTOR activator, recent studies have revealed its potent radiosensitizing effects through mechanisms that may be independent of mTOR activation.[1][2][3] This makes this compound a valuable agent for studying cellular responses to ionizing radiation and for the potential development of novel combination cancer therapies.

The co-administration of this compound with radiation has been shown to significantly inhibit the growth and colony formation of various tumor cell lines, including murine CT26 colon carcinoma and LLC Lewis lung carcinoma.[1][2][4] This enhanced effect is attributed to the induction of apoptosis and senescence in tumor cells.[1][2][3][5] The underlying mechanisms involve the promotion of oxidative stress, endoplasmic reticulum (ER) stress, and the stabilization of the p21 protein.[1][2][5]

Interestingly, while this compound is known to activate the mTOR pathway, its radiosensitizing properties do not appear to be solely dependent on this activity.[1][2][3] This suggests that this compound engages alternative signaling pathways to augment the cytotoxic effects of radiation. Furthermore, the combination of this compound and radiation has been demonstrated to enhance immunogenic cell death (ICD), suggesting a potential role in activating anti-tumor immunity.[6][7][8][9]

These findings position this compound as a promising lead compound for combination radiotherapy and a critical tool for dissecting the complex cellular responses to DNA damage and stress in cancer cells.[4][6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on tumor cell radiosensitivity based on published studies.

Table 1: Effect of this compound on Tumor Cell Growth and Radiosensitivity

Cell LineTreatmentConcentration of this compoundOutcomeReference
CT26This compound alone5 µM and 10 µMSignificantly delayed cell growth compared to no treatment.[1][4]
CT26This compound + Radiation (6 Gy)1 µM, 5 µM, and 10 µMSignificantly delayed cell growth compared to radiation alone.[1][4]
LLCThis compound alone or + Radiation (6 Gy)≥ 1 µMSignificantly delayed cell growth under both conditions.[1][4]

Table 2: this compound-Induced Cellular and Molecular Changes in Combination with Radiation

Cell LineTreatmentEndpointObservationReference
CT26 & LLCThis compound + RadiationApoptosisSignificantly increased compared to radiation alone.[1][2][3]
CT26 & LLCThis compound + RadiationSenescenceSignificantly increased compared to radiation alone.[1][2][3]
CT26This compound + Radiationp21 Protein LevelSignificant increase compared to radiation alone.[1][3]
LLCThis compound alone or + Radiationp21 Protein LevelSignificantly increased regardless of irradiation.[1]
CT26 & LLCThis compound + RadiationCHOP Protein LevelSignificant increase under both non-irradiation and irradiation conditions.[3]
CT26 & LLCThis compound + RadiationBiP Protein LevelSignificant increase compared to radiation alone.[3]
CT26This compound + RadiationDSB (γH2AX) LevelsSignificantly increased in both the absence and presence of irradiation.[6][7]
LLCThis compound + RadiationDSB (γH2AX) LevelsSignificantly increased under irradiation only.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound in combination with radiation and a typical experimental workflow for studying these effects.

MHY1485_Radiosensitivity_Pathway cluster_treatment Treatment cluster_cellular_stress Cellular Stress cluster_signaling Downstream Signaling cluster_outcome Cellular Outcome This compound This compound ER_Stress ER Stress (CHOP, BiP ↑) This compound->ER_Stress Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Radiation Ionizing Radiation Radiation->ER_Stress Radiation->Oxidative_Stress DNA_Damage DNA Damage (γH2AX ↑) Radiation->DNA_Damage JNK JNK Pathway ER_Stress->JNK p21 p21 Stabilization Oxidative_Stress->p21 DNA_Damage->p21 Senescence Senescence p21->Senescence Apoptosis Apoptosis JNK->Apoptosis Radiosensitization Radiosensitization Apoptosis->Radiosensitization Senescence->Radiosensitization

Caption: this compound and radiation-induced signaling leading to radiosensitization.

Experimental_Workflow cluster_assays Functional Assays cluster_mechanism Mechanistic Assays start Tumor Cell Culture (e.g., CT26, LLC) treatment Treatment Groups: 1. Control (DMSO) 2. This compound 3. Radiation 4. This compound + Radiation start->treatment incubation Incubation (Time-course analysis) treatment->incubation cell_viability Cell Viability/Growth Assay (e.g., MTT, Cell Counting) incubation->cell_viability colony_formation Clonogenic Survival Assay incubation->colony_formation apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis senescence Senescence Assay (e.g., SA-β-gal Staining) incubation->senescence western_blot Western Blot Analysis (p21, CHOP, BiP, γH2AX) incubation->western_blot ros Oxidative Stress Assay (e.g., DCFDA Staining) incubation->ros data_analysis Data Analysis and Interpretation cell_viability->data_analysis colony_formation->data_analysis apoptosis->data_analysis senescence->data_analysis western_blot->data_analysis ros->data_analysis

Caption: Experimental workflow for studying this compound-mediated radiosensitization.

Experimental Protocols

Below are detailed protocols for key experiments to assess the radiosensitizing effects of this compound.

Cell Culture and Treatments
  • Cell Lines: Murine CT26 colon carcinoma and LLC Lewis lung carcinoma cells are suitable models.[1][2]

  • Culture Conditions: Culture cells in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 15 mM).[10] Further dilute in culture medium to desired working concentrations (e.g., 1-10 µM).[1]

  • Irradiation: Irradiate cells using an X-ray generator at a specified dose (e.g., 6 Gy).[4]

  • Treatment Protocol: Pre-treat cells with this compound for a specified duration (e.g., 1-2 hours) before irradiation. After irradiation, replace the medium with fresh medium containing this compound and continue incubation for the desired experimental period.

Cell Growth Assay
  • Objective: To determine the effect of this compound and/or radiation on cell proliferation.

  • Method:

    • Seed cells in 96-well plates at a density of 1-5 x 10³ cells/well.

    • After 24 hours, treat the cells as described in the treatment protocol.

    • At various time points (e.g., 24, 48, 72 hours), assess cell viability using a colorimetric assay such as MTT or WST-1, or by direct cell counting using a hemocytometer or automated cell counter.

    • For MTT/WST-1 assays, add the reagent to each well, incubate as per the manufacturer's instructions, and measure the absorbance at the appropriate wavelength.

    • Normalize the results to the control group to determine the percentage of growth inhibition.

Clonogenic Survival Assay
  • Objective: To assess the long-term reproductive integrity of cells after treatment.

  • Method:

    • Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates.

    • Allow cells to attach overnight, then treat with this compound and/or radiation.

    • Incubate the plates for 7-14 days until visible colonies are formed.

    • Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.

    • Count the number of colonies containing at least 50 cells.

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The sensitivity enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the percentage of apoptotic cells.

  • Method:

    • Seed cells in 6-well plates and treat as required.

    • After the desired incubation period (e.g., 48-72 hours), harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Senescence Assay (Senescence-Associated β-Galactosidase Staining)
  • Objective: To detect senescent cells.

  • Method:

    • Grow cells on coverslips in 6-well plates and treat as described.

    • After the appropriate incubation time (e.g., 3-5 days), wash the cells with PBS.

    • Fix the cells with a formaldehyde/glutaraldehyde solution.

    • Wash again with PBS.

    • Incubate the cells overnight at 37°C (without CO₂) in a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) at pH 6.0.

    • Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

    • Quantify the percentage of senescent cells by counting at least 200 cells in random fields.

Western Blot Analysis
  • Objective: To measure the expression levels of key proteins involved in the cellular response.

  • Method:

    • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p21, CHOP, BiP, γH2AX, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

References

MHY1485 Treatment of Primary Human Skin Keratinocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY1485 is a potent, cell-permeable small molecule activator of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1][2] In the context of primary human skin keratinocytes, this compound has been demonstrated to play a significant protective role against cellular damage, particularly that induced by ultraviolet (UV) radiation.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on primary human skin keratinocytes. The primary mechanism of action involves the activation of the mTOR-Nrf2 signaling pathway, which enhances the expression of antioxidant genes and mitigates UV-induced apoptosis and cell death.[2][3]

Data Presentation

The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound on primary human skin keratinocytes.

Table 1: Effect of this compound on UV-Induced Viability Reduction in Primary Human Keratinocytes [2]

This compound Concentration (µM)Cell Viability (% of Control) after UV (20 mJ/cm²)
0 (UV only)~50%
1Significantly Increased
10Significantly Increased
50Significantly Increased

Table 2: Effect of this compound on UV-Induced Apoptosis in Primary Human Keratinocytes [2]

TreatmentApoptosis (Fold Change vs. Control)
Control1.0
UV (20 mJ/cm²)Significantly Increased
This compound (10 µM) + UV (20 mJ/cm²)Significantly Decreased vs. UV only

Table 3: this compound-Induced Activation of mTOR Signaling Pathway in Primary Human Keratinocytes [2]

This compound Concentration (µM)p-mTOR (Ser2448) Expressionp-S6K1 (Thr389) Expressionp-Akt (Ser473) Expression
0.1No significant changeNo significant changeNo significant change
1IncreasedIncreasedIncreased
10Markedly IncreasedMarkedly IncreasedMarkedly Increased
50Markedly IncreasedMarkedly IncreasedMarkedly Increased

Table 4: this compound-Induced Upregulation of Nrf2 and its Target Genes in Primary Human Keratinocytes [2]

This compound Concentration (µM)Nrf2 Phosphorylation (Ser40)HO1 mRNA ExpressionNQO1 mRNA ExpressionGCLC mRNA Expression
1IncreasedIncreasedIncreasedIncreased
10Markedly IncreasedMarkedly IncreasedMarkedly IncreasedMarkedly Increased
50Markedly IncreasedMarkedly IncreasedMarkedly IncreasedMarkedly Increased

Signaling Pathway

The protective effects of this compound in primary human skin keratinocytes against UV-induced damage are mediated through the activation of the mTOR-Nrf2 signaling pathway.

MHY1485_Signaling_Pathway This compound This compound mTOR mTOR Activation (p-mTOR Ser2448) This compound->mTOR mTORC1 mTORC1 mTOR->mTORC1 mTORC2 mTORC2 mTOR->mTORC2 Nrf2 Nrf2 Activation (p-Nrf2 Ser40) mTOR->Nrf2 S6K1 S6K1 Activation (p-S6K1 Thr389) mTORC1->S6K1 Akt Akt Activation (p-Akt Ser473) mTORC2->Akt ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes Increased Expression of Antioxidant Genes (HO1, NQO1, GCLC) ARE->Antioxidant_Genes Protection Cytoprotection against UV-induced Damage Antioxidant_Genes->Protection

This compound activates the mTOR-Nrf2 signaling pathway in keratinocytes.

Experimental Workflow

A typical experimental workflow to investigate the effects of this compound on primary human keratinocytes is depicted below.

Experimental_Workflow start Start culture Culture Primary Human Skin Keratinocytes start->culture treatment Pre-treat with this compound (e.g., 10 µM for 30 min) culture->treatment uv_exposure Expose to UV Radiation (e.g., 20 mJ/cm²) treatment->uv_exposure incubation Incubate for a defined period (e.g., 24-48 hours) uv_exposure->incubation viability Cell Viability Assay (MTT, Trypan Blue) incubation->viability apoptosis Apoptosis Assay (Histone DNA ELISA) incubation->apoptosis western Western Blot (mTOR, Nrf2 pathways) incubation->western qpcr RT-qPCR (HO1, NQO1, GCLC) incubation->qpcr analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis western->analysis qpcr->analysis

Workflow for studying this compound's effects on keratinocytes.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

Protocol:

  • To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 0.86 mL of DMSO.[4]

  • Vortex until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 3 months.[4]

Primary Human Skin Keratinocyte Culture

Materials:

  • Primary Human Epidermal Keratinocytes (adult or neonatal)

  • Keratinocyte Serum-Free Growth Medium

  • 0.05% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Tissue-culture treated flasks or plates

Protocol:

  • Pre-warm the Keratinocyte Serum-Free Growth Medium to 37°C.

  • Thaw the cryopreserved keratinocytes rapidly in a 37°C water bath.

  • Transfer the cells to a centrifuge tube containing pre-warmed medium and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and plate onto tissue-culture treated flasks at a density of 5,000-10,000 cells/cm².

  • Incubate at 37°C in a humidified incubator with 5% CO₂.

  • Change the medium every 2-3 days.

  • Subculture the cells when they reach 70-80% confluency using 0.05% Trypsin-EDTA.

This compound Treatment and UV Irradiation

Protocol:

  • Seed primary human keratinocytes in appropriate culture plates (e.g., 96-well for MTT, 6-well for Western blot and RT-qPCR).

  • Allow cells to adhere and reach the desired confluency (typically 60-70%).

  • Pre-treat the cells with the desired concentration of this compound (e.g., 1-50 µM) or vehicle control (DMSO) for 30 minutes.[2]

  • Remove the medium and wash the cells with PBS.

  • Expose the cells to UV radiation (e.g., 20 mJ/cm²) in a minimal amount of PBS.[2]

  • After irradiation, replace the PBS with fresh culture medium containing this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24-48 hours) before proceeding with subsequent assays.[2]

Cell Viability (MTT) Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • 96-well plate reader

Protocol:

  • Following this compound and/or UV treatment, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

Apoptosis (Histone/DNA Fragmentation) ELISA

Materials:

  • Cell Death Detection ELISA PLUS kit (or similar)

  • Microplate reader

Protocol:

  • After treatment, lyse the cells according to the manufacturer's protocol to release cytoplasmic histone-associated DNA fragments.

  • Transfer the cell lysates to the streptavidin-coated microplate.

  • Add the anti-histone-biotin and anti-DNA-POD immunoreagents and incubate.

  • Wash the wells to remove unbound components.

  • Add the ABTS substrate solution and incubate until color develops.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of nucleosomes in the cytoplasm, indicating the extent of apoptosis.

Western Blot Analysis

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-p-S6K1, anti-p-Akt, anti-p-Nrf2, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells with ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Real-Time Quantitative PCR (RT-qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • RT-qPCR instrument

  • Gene-specific primers (see Table 5)

Table 5: Human Primer Sequences for RT-qPCR [3][4][5]

GeneForward Primer (5'-3')Reverse Primer (5'-3')
HO1 CCAGGCAGAGAATGCTGAGTTCAAGACTGGGCTCTCCTTGTTGC
NQO1 CCTGCCATTCTGAAAGGCTGGTGTGGTGATGGAAAGCACTGCCT
GCLC GGAAGTGGATGTGGACACCAGAGCTTGTAGTCAGGATGGTTTGCG
GAPDH (Housekeeping gene - select appropriate validated primers)(Housekeeping gene - select appropriate validated primers)

Protocol:

  • Isolate total RNA from treated keratinocytes using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction with SYBR Green master mix, cDNA template, and forward and reverse primers for the target genes (HO1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH).

  • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

Conclusion

This compound serves as a valuable tool for studying the role of mTOR signaling in keratinocyte biology and its potential for mitigating cellular damage. The protocols outlined in this document provide a comprehensive guide for researchers to investigate the cytoprotective effects of this compound in primary human skin keratinocytes. Adherence to these detailed methodologies will facilitate reproducible and reliable data generation for advancing our understanding of skin protection and developing novel therapeutic strategies.

References

Application Notes and Protocols for the Experimental Use of MHY1485 in Ac2F Rat Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of MHY1485, a potent mTOR activator, in the Ac2F rat hepatocyte cell line. The protocols detailed below are based on established research and are intended to assist in the investigation of autophagy, mTOR signaling, and related cellular processes.

Introduction

This compound is a cell-permeable small molecule that activates the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and autophagy.[1][2][3] In Ac2F rat hepatocytes, this compound has been demonstrated to inhibit the final stage of autophagy by suppressing the fusion of autophagosomes with lysosomes.[1][3][4] This inhibitory action leads to the accumulation of autophagosomes and an increase in the LC3-II protein, a key marker of autophagosome formation.[1][3][4] Concurrently, this compound activates the mTOR signaling pathway.[1][3]

These characteristics make this compound a valuable tool for studying the molecular mechanisms of autophagy and the regulatory role of mTOR in hepatocytes. The following sections provide detailed protocols for treating Ac2F rat hepatocytes with this compound and for assessing its effects on autophagy and mTOR signaling.

Data Summary

The following tables summarize the quantitative effects of this compound on Ac2F rat hepatocytes as reported in the literature.

Table 1: Dose-Dependent Effect of this compound on LC3-II/LC3-I Ratio

This compound Concentration (µM)Treatment Time (hours)Normalized LC3-II/LC3-I Ratio (Fold Change)
0.56~1.5
16~2.0
26~2.5
56~3.0

Data is approximated from graphical representations in the source literature and represents the ratio of LC3-II to LC3-I normalized to untreated control cells.

Table 2: Time-Dependent Effect of 2 µM this compound on LC3-II/LC3-I Ratio

Treatment Time (hours)Normalized LC3-II/LC3-I Ratio (Fold Change)
1~1.5
6~2.5
12~3.0

Data is approximated from graphical representations in the source literature and represents the ratio of LC3-II to LC3-I normalized to untreated control cells at the earliest time point.

Table 3: Effect of this compound on mTOR Pathway Activation

This compound Concentration (µM)Treatment Time (hours)Normalized p-mTOR (Ser2448)/mTOR Ratio (Fold Change)Normalized p-4E-BP1 (Thr37/46)/4E-BP1 Ratio (Fold Change)
0.51~1.2~1.3
11~1.5~1.6
21~1.8~1.9

Data is approximated from graphical representations in the source literature and represents the ratio of phosphorylated protein to total protein, normalized to untreated control cells.

Experimental Protocols

Protocol 1: Treatment of Ac2F Rat Hepatocytes with this compound

This protocol describes the general procedure for treating Ac2F rat hepatocytes with this compound to investigate its effects on cellular processes.

Materials:

  • Ac2F rat hepatocytes

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed Ac2F rat hepatocytes in appropriate cell culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0.5, 1, 2, 5 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared this compound-containing medium or vehicle control medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, the cells are ready for various downstream analyses, such as Western blotting, immunofluorescence, or cell viability assays.

Protocol 2: Western Blot Analysis of LC3 and mTOR Pathway Proteins

This protocol details the procedure for assessing the levels of LC3-I, LC3-II, and the phosphorylation status of mTOR and its downstream effector 4E-BP1.

Materials:

  • Treated Ac2F rat hepatocytes (from Protocol 1)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-LC3, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the ratio of phosphorylated to total proteins. Normalize the results to a loading control like β-actin.

Protocol 3: Autophagic Flux Assay

This protocol is used to determine whether the accumulation of LC3-II is due to increased autophagosome formation or a blockage in their degradation.[1]

Materials:

  • Treated Ac2F rat hepatocytes (from Protocol 1)

  • Lysosomal inhibitors: Bafilomycin A1 (BafA1) or Chloroquine (CQ)

  • Western blot reagents (as in Protocol 2)

Procedure:

  • Cell Treatment: Treat Ac2F cells with this compound as described in Protocol 1.

  • Inhibitor Addition: In the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM BafA1 or 50 µM CQ) to a subset of the wells.

  • Cell Lysis and Western Blotting: Proceed with cell lysis and Western blot analysis for LC3 as described in Protocol 2.

  • Analysis: Compare the LC3-II levels in cells treated with this compound alone to those co-treated with this compound and a lysosomal inhibitor. A further increase in LC3-II levels in the presence of the inhibitor indicates that autophagic flux is intact, while no significant change suggests a blockage of lysosomal degradation. Research shows this compound inhibits the fusion between autophagosomes and lysosomes, thus blocking the autophagic flux.[1][3][4]

Visualizations

The following diagrams illustrate the signaling pathway of this compound and the experimental workflows.

MHY1485_Signaling_Pathway This compound This compound mTOR mTOR (mechanistic Target of Rapamycin) This compound->mTOR activates Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion mTOR->Autophagosome_Lysosome_Fusion inhibits Autophagy Autophagy Autophagosome_Lysosome_Fusion->Autophagy is required for

Caption: this compound signaling pathway in Ac2F rat hepatocytes.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_analysis Western Blot Analysis cell_culture Ac2F Hepatocyte Culture mhy1485_treatment This compound Treatment (various doses and times) cell_culture->mhy1485_treatment cell_lysis Cell Lysis & Protein Quantification mhy1485_treatment->cell_lysis sds_page SDS-PAGE & Transfer cell_lysis->sds_page immunoblotting Immunoblotting (LC3, p-mTOR, etc.) sds_page->immunoblotting detection Detection & Quantification immunoblotting->detection

Caption: Experimental workflow for Western blot analysis.

Autophagic_Flux_Assay_Workflow start Ac2F Hepatocytes treatment This compound Treatment start->treatment inhibitor Add Lysosomal Inhibitor (BafA1 or CQ) treatment->inhibitor lysis Cell Lysis inhibitor->lysis western Western Blot for LC3 lysis->western analysis Analyze LC3-II Levels western->analysis

Caption: Workflow for the autophagic flux assay.

References

Application Notes: Preparation and Long-Term Storage of MHY1485 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY1485 is a potent, cell-permeable small molecule that functions as an activator of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine protein kinase.[1][2][3] The mTOR pathway is a central regulator of cell growth, proliferation, survival, and protein synthesis.[1] this compound exerts its effects by activating the mTORC1 complex, which subsequently phosphorylates downstream targets like S6K1 and rpS6.[2][4] A key aspect of its mechanism is the inhibition of autophagy; this compound suppresses the fusion between autophagosomes and lysosomes, leading to the accumulation of autophagic vacuoles.[1][5][6][7]

Given its role in fundamental cellular processes, this compound is a valuable tool in various research areas, including cancer biology, neurobiology, and studies on aging. The reliability and reproducibility of experimental results using this compound are critically dependent on the proper preparation, handling, and storage of its solutions. Degradation of the compound due to improper storage can lead to a significant loss of potency. These notes provide detailed protocols and stability data to ensure the consistent performance of this compound in research applications.

Quantitative Data Summary

The following tables summarize the key physical properties, solubility, and stability information for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₂₁N₇O₄
Molecular Weight 387.4 g/mol [1]
CAS Number 326914-06-1[1]
Appearance Pale yellow solid
Purity >98%[1][8]

Table 2: Solubility of this compound in Common Solvents

SolventConcentrationNotes
DMSO Up to 20 mg/mL[1][8]Moisture-absorbing DMSO can reduce solubility; use fresh solvent.[2] Gentle warming (50°C) or ultrasonication may be required to fully dissolve the compound.[2]
12.5 mg/mL[9]
10 mg/mL[2]
DMF Up to 10 mg/mL[1][8]
5 mg/mL[7]

Table 3: Recommended Storage Conditions and Stability

FormStorage TemperatureStability PeriodRecommendations
Lyophilized Powder Room Temperature24 Months[1]Store in a desiccated environment.
Stock Solution -20°C1 to 3 Months[1][2][8][9][10]Aliquot to avoid repeated freeze-thaw cycles.[1][2]
Stock Solution -80°C6 to 12 Months[2][3][11]Preferred for longer-term storage. Aliquot to prevent degradation.

Experimental Protocols

Protocol 1: Preparation of a 15 mM High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for use in in vitro cell culture experiments.

Materials:

  • This compound lyophilized powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Calibrated precision balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 5 mg of this compound powder and transfer it to a sterile polypropylene tube.

  • Solvent Addition: Based on the product datasheet, add 0.86 mL of sterile, anhydrous DMSO to the tube containing the 5 mg of this compound to achieve a final concentration of 15 mM.[1]

  • Dissolution: Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, warm the solution in a water bath at 37-50°C for 5-10 minutes or use a sonicator.[2] Vortex again to ensure homogeneity.

  • Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -80°C for long-term stability (up to 12 months) or at -20°C for shorter-term use (up to 3 months).[1][2][3]

Protocol 2: Preparation of Working Solutions for In Vitro Use

Procedure:

  • Remove a single aliquot of the this compound stock solution from the -20°C or -80°C freezer.

  • Thaw the aliquot at room temperature.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Dilute the stock solution to the desired final working concentration directly in the cell culture medium. For example, to achieve a 10 µM final concentration in 10 mL of media, add 6.7 µL of the 15 mM stock solution.

  • Mix the medium thoroughly by gentle inversion or pipetting immediately after adding the compound to ensure even distribution.

  • Important: Do not re-freeze the thawed stock solution aliquot if it has been kept at room temperature for an extended period. Discard any unused portion of the working solution in media.

Visualizations and Workflows

This compound Mechanism of Action

MHY1485_Pathway cluster_input Input cluster_mTORC mTOR Complex 1 cluster_downstream Downstream Effects cluster_autophagy Autophagy Inhibition This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates Fusion Fusion Blocked This compound->Fusion Inhibits S6K1 p-S6K1 / p-rpS6 (Protein Synthesis) mTORC1->S6K1 Phosphorylates Autophagosome Autophagosome Lysosome Lysosome

Caption: this compound activates mTORC1, promoting protein synthesis and inhibiting autophagy.

Experimental Workflow: Stock Solution Preparation

Stock_Preparation_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve check Fully Dissolved? dissolve->check aid_dissolution 4. Warm / Sonicate & Vortex Again check->aid_dissolution No aliquot 5. Aliquot into Single-Use Vials check->aliquot Yes aid_dissolution->check store 6. Store at -80°C or -20°C aliquot->store end End store->end

Caption: Workflow for preparing a stable this compound stock solution.

Logical Workflow: Solution Handling and Storage

Storage_Decision_Tree start Need this compound Solution? check_stock Stock Aliquots Available? start->check_stock thaw Thaw One Aliquot at Room Temp check_stock->thaw Yes prepare_new Prepare New Stock (See Protocol 1) check_stock->prepare_new No use_solution Prepare Working Solution & Use thaw->use_solution discard Discard Unused Thawed Aliquot use_solution->discard prepare_new->thaw

Caption: Decision tree for handling and using this compound solutions to ensure stability.

References

Application Notes: Techniques for Measuring MHY1485's Effect on LC3-II Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MHY1485 is a potent, cell-permeable small molecule recognized as an activator of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth, proliferation, and autophagy.[1][2] Autophagy is a catabolic process where cellular components are degraded via lysosomes; it plays a critical role in cellular homeostasis. A key step in this process is the formation of a double-membraned vesicle called the autophagosome. During autophagosome formation, the cytosolic form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is then recruited to the autophagosome membrane.[3][4] Consequently, the conversion of LC3-I to LC3-II is a hallmark of autophagy.[3][5]

Studies have shown that this compound inhibits the autophagic process by suppressing the fusion between autophagosomes and lysosomes.[2][6][7][8][9] This blockade of the final degradation step leads to an accumulation of autophagosomes and, therefore, an increase in the levels of LC3-II.[6][10][11] It is critical to understand that this LC3-II accumulation is due to the inhibition of autophagic degradation, not the induction of autophagosome formation. Therefore, measuring autophagic flux—the entire dynamic process of autophagy—is essential to correctly interpret the effects of this compound.[12][13]

These application notes provide detailed protocols for three common techniques to measure and quantify the this compound-induced accumulation of LC3-II: Western Blotting, Immunofluorescence Microscopy, and Flow Cytometry.

This compound Mechanism of Action in Autophagy

This compound exerts a dual influence on the autophagy pathway. Firstly, as an mTOR activator, it can suppress the initiation of autophagy.[1] Activated mTOR inhibits the ULK1 kinase complex, a key initiator of phagophore formation.[14][15] Secondly, and more prominently, this compound blocks the degradation phase of autophagy by inhibiting the fusion of autophagosomes with lysosomes.[6][7] This leads to a buildup of autophagosomes that cannot be cleared, resulting in a significant accumulation of the autophagosome marker, LC3-II.

cluster_0 Upstream Regulation cluster_1 Late-Stage Blockade This compound This compound mTOR mTOR Activation This compound->mTOR Activates Fusion Autophagosome-Lysosome Fusion This compound->Fusion Inhibits ULK1 ULK1 Complex Inhibition mTOR->ULK1 Inhibits Initiation Autophagy Initiation (Phagophore Formation) ULK1->Initiation Regulates Autophagosome Autophagosome Initiation->Autophagosome Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion Degradation Degradation Fusion->Degradation LC3 LC3-II Accumulation Result Fusion->LC3

Caption: this compound signaling pathway in autophagy inhibition.

Data Presentation: Summary of Expected Quantitative Results

The following tables summarize hypothetical data from experiments measuring the effect of this compound on LC3-II accumulation.

Table 1: Western Blot Densitometry Analysis

Treatment Group LC3-II / β-Actin Ratio (Fold Change vs. Control)
Vehicle Control 1.0
This compound (2 µM, 6h) 4.5
Bafilomycin A1 (10 nM, 2h) 5.0

| this compound + Bafilomycin A1 | 4.8 |

Note: The lack of a significant additive effect when this compound is combined with Bafilomycin A1 indicates that both compounds block autophagic flux at a late stage.[6][7]

Table 2: Immunofluorescence LC3 Puncta Quantification

Treatment Group Average LC3 Puncta per Cell
Vehicle Control 4 ± 1.5
This compound (2 µM, 6h) 25 ± 5.2

| Chloroquine (50 µM, 6h) | 28 ± 6.1 |

Note: A significant increase in the number of fluorescent puncta per cell signifies the accumulation of autophagosomes.[3][13]

Table 3: Flow Cytometry Analysis of LC3-II

Treatment Group Median Fluorescence Intensity (MFI) of LC3-II
Vehicle Control 150
This compound (2 µM, 6h) 750

| Bafilomycin A1 (10 nM, 2h) | 820 |

Note: Increased MFI corresponds to a higher level of autophagosome-bound LC3-II within the cell population.[16]

Experimental Protocols

It is recommended to use multiple complementary assays to accurately monitor the status of autophagy.[17] The following protocols provide detailed methodologies for assessing this compound's effects.

start Cell Seeding & Culture treat Treatment Groups - Vehicle Control - this compound - Bafilomycin A1 (BafA1) - this compound + BafA1 start->treat lysis Cell Lysis & Protein Extraction treat->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer blot Immunoblotting (Anti-LC3 & Anti-Actin) transfer->blot detect Chemiluminescent Detection blot->detect analysis Densitometry Analysis (Quantify LC3-II / Actin Ratio) detect->analysis interpret Interpretation of Autophagic Flux analysis->interpret

Caption: Experimental workflow for the LC3 turnover assay via Western Blot.

Protocol 1: Western Blotting for LC3-I to LC3-II Conversion

This is the most widely used method to monitor autophagy by assessing the conversion of LC3-I to the lipidated, membrane-bound LC3-II form.[17][18]

A. Materials

  • Cell line of interest (e.g., HeLa, Ac2F)

  • This compound (reconstituted in DMSO)[1]

  • Lysosomal inhibitor: Bafilomycin A1 (BafA1) or Chloroquine (CQ)[19][20]

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[15][20]

  • BCA or Bradford Protein Assay Kit

  • SDS-PAGE equipment and reagents (high percentage ~15% or gradient 4-20% gels are recommended for resolving LC3-I and LC3-II)[20]

  • PVDF membrane (0.2 µm)[20]

  • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

  • Primary Antibody: Rabbit anti-LC3 (1:1000)

  • Primary Antibody: Mouse anti-β-Actin (or other loading control) (1:5000)

  • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

B. Procedure

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Prepare treatment groups: (1) Vehicle (DMSO), (2) this compound (e.g., 2 µM for 6 hours), (3) BafA1 (e.g., 10 nM), (4) this compound + BafA1.[19]

    • For autophagic flux measurement, add the lysosomal inhibitor (BafA1 or CQ) for the final 1-2 hours of the this compound treatment period.[19][21]

  • Cell Lysis:

    • Aspirate media and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.[15]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[15]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[15][20]

    • Run the gel to ensure adequate separation of the 14-18 kDa region. LC3-II (14-16 kDa) migrates faster than LC3-I (16-18 kDa).[20]

    • Transfer proteins to a PVDF membrane.[15]

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and capture the signal using an imaging system.[15]

    • Repeat the blotting process for a loading control (e.g., β-Actin).

C. Data Analysis & Interpretation

  • Quantify the band intensities for LC3-II and the loading control using densitometry software.

  • Calculate the ratio of LC3-II to the loading control for each sample.

  • An increase in the LC3-II ratio upon this compound treatment indicates an accumulation of autophagosomes.[22]

  • Comparing the LC3-II levels in the this compound lane versus the this compound + BafA1 lane is key. If this compound is effectively blocking flux, the addition of BafA1 will cause little to no further increase in the LC3-II signal.[6][7]

LC3_increase Increased LC3-II Level Induction Increased Autophagosome Formation (Autophagy Induction) Induction->LC3_increase can cause Blockade Decreased Autophagosome Degradation (Autophagy Blockade) Blockade->LC3_increase can cause This compound This compound This compound->Blockade causes BafA1 Bafilomycin A1 / Chloroquine BafA1->Blockade causes

Caption: Logical relationship for interpreting LC3-II accumulation.

Protocol 2: Immunofluorescence Microscopy for LC3 Puncta

This technique visualizes the accumulation of autophagosomes, which appear as distinct fluorescent dots (puncta) within the cell.[13]

A. Materials

  • Cells cultured on sterile glass coverslips in 24-well plates

  • Treatments: this compound, Vehicle (DMSO)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)

  • Primary Antibody: Rabbit anti-LC3 (1:400)

  • Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG (1:1000)

  • DAPI for nuclear counterstaining

  • Fluorescence or confocal microscope

B. Procedure

  • Cell Culture and Treatment:

    • Seed cells on coverslips to reach 60-70% confluency.

    • Treat cells with this compound or vehicle as described in Protocol 1.

  • Fixation and Permeabilization:

    • Aspirate media and wash cells gently with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.[23]

    • Wash 3x with PBS.

    • Permeabilize cells with Permeabilization Buffer for 10 minutes.[23]

    • Wash 3x with PBS.

  • Immunostaining:

    • Block with Blocking Buffer for 1 hour at room temperature.

    • Incubate with primary anti-LC3 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash 3x with PBS.

    • Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash 3x with PBS.

    • Mount coverslips onto glass slides using mounting medium containing DAPI.

  • Imaging:

    • Visualize the coverslips using a fluorescence or confocal microscope. Capture images of the LC3 signal (green puncta) and DAPI (blue nuclei).[22]

C. Data Analysis & Interpretation

  • Quantify the number of LC3 puncta per cell from multiple fields of view.

  • A cell with diffuse, weak fluorescence has low autophagic activity, whereas a cell with numerous, bright puncta indicates autophagosome accumulation.[18]

  • Treatment with this compound is expected to significantly increase the number and potentially the size of LC3 puncta compared to the vehicle control.[6][22]

Protocol 3: Flow Cytometry for LC3-II Quantification

Flow cytometry provides a high-throughput method to quantify autophagosome-associated LC3-II in a large population of cells.[16][24]

A. Materials

  • Cells cultured in 6-well plates

  • Treatments: this compound, Vehicle (DMSO)

  • Trypsin-EDTA

  • Selective Permeabilization Buffer (e.g., containing digitonin) or a commercial kit[24][25]

  • Fixation Buffer (e.g., 4% PFA)

  • Primary Antibody: Rabbit anti-LC3

  • Fluorescently-labeled secondary antibody

  • Flow Cytometer

B. Procedure

  • Cell Culture and Treatment:

    • Treat cells in suspension or adherent cells in plates as previously described.

  • Cell Preparation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix cells with 4% PFA for 15 minutes.

    • Wash cells with PBS.

  • Selective Permeabilization and Staining:

    • Permeabilize cells with a buffer designed to extract cytosolic LC3-I while retaining membrane-bound LC3-II.[24][25] This is the critical step for this assay.

    • Wash the cells to remove the extracted LC3-I.

    • Incubate with the primary anti-LC3 antibody.

    • Wash cells.

    • Incubate with the fluorescently-labeled secondary antibody.

    • Wash cells and resuspend in FACS buffer.

  • Data Acquisition:

    • Acquire data on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

C. Data Analysis & Interpretation

  • Analyze the data using flow cytometry software.

  • Gate on the single-cell population and measure the median fluorescence intensity (MFI) for the LC3 channel.

  • An increase in MFI in this compound-treated cells compared to controls indicates an accumulation of LC3-II, reflecting a blockage in autophagic flux.[16]

References

Troubleshooting & Optimization

troubleshooting lack of p-mTOR activation with MHY1485 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions for researchers encountering a lack of phosphorylated mTOR (p-mTOR) activation following treatment with MHY1485.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a potent, cell-permeable small molecule compound known as an activator of the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] Its primary function in this context is to increase the phosphorylation of mTOR, specifically at Ser2448, which is a marker of mTOR activation.[3][4] Activated mTOR (p-mTOR) then phosphorylates downstream targets, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to regulate processes like protein synthesis and cell growth.[1][5] this compound is also recognized as a potent inhibitor of autophagy, acting by suppressing the fusion between autophagosomes and lysosomes.[3][4][6]

Q2: I treated my cells with this compound but did not observe an increase in p-mTOR levels. What are the potential causes?

Failure to observe p-mTOR activation can stem from several factors, which can be broadly categorized as:

  • Reagent Integrity: Issues with the this compound compound itself, including degradation due to improper storage or handling.

  • Experimental Protocol: Suboptimal treatment conditions, such as incorrect concentration or duration.

  • Cellular Factors: The specific cell line's biology, including passage number, confluency, or inherent resistance to mTOR activation.

  • Detection Method: Technical problems with the Western blot procedure used to detect p-mTOR.

Q3: How should I properly prepare and store this compound?

Proper handling and storage are critical to maintaining the potency of this compound.[2][3] Refer to the table below for general guidelines, but always consult the manufacturer's specific instructions.

This compound Formulation Storage Condition Duration Source
Lyophilized PowderRoom temperature, desiccatedUp to 24 months[2]
Lyophilized Powder0 - 4°C (short term) or -20°C (long term)Days to weeks (short term) or months to years (long term)[7]
Stock Solution in DMSO-20°CUp to 3 months[2]
Stock Solution in DMSO-20°C (1 month) or -80°C (6 months)1 to 6 months[3]

Key Recommendations:

  • Reconstitute the lyophilized powder in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 15 mM).[2]

  • Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.[2][3]

  • When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.

Q4: What is the optimal concentration and treatment duration for this compound?

The effective concentration and incubation time for this compound are highly dependent on the cell type and the specific experimental goal. There is no single universal condition. Some studies have reported a dose-dependent increase in p-mTOR levels.[8][9] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Cell Line / Tissue Concentration Range Incubation Time Source
Ac2F (Rat Hepatocytes)0.5 - 2 µM1 - 6 hours[3][10]
Human Ovarian Tissue1 - 20 µM (10 µM maximal)3 hours[8][9]
TU177 Cells10 µM24 hours[1]
HCC (Hepatocellular Carcinoma)10 µM4 hours[3]
Skin Keratinocytes10 µM30 minutes[11]
BoMac (Bovine Macrophages)2 µM30 minutes (pre-treatment)[12]

Q5: Could my cell culture conditions be affecting the experiment?

Yes, the state of your cells can significantly impact mTOR signaling.

  • Serum Starvation: The mTOR pathway is activated by growth factors present in serum.[13] If cells are serum-starved before treatment, the baseline p-mTOR level will be low, making activation by this compound more apparent. Conversely, high-serum conditions may already induce high levels of p-mTOR, masking the effect of the compound.

  • Cell Confluency: Overly confluent cells may exhibit altered signaling pathways due to contact inhibition. Ensure you are using cells at a consistent and optimal confluency (typically 70-80%).

  • Passage Number: High-passage number cell lines can undergo genetic and phenotypic changes, potentially altering their response to stimuli. Use cells within a consistent and low passage range.

Q6: How can I troubleshoot the Western blot procedure for p-mTOR?

If you suspect the issue lies with the detection method, consider the following common Western blot troubleshooting points:[14][15][16][17]

  • Antibody Validity: Ensure your primary antibody is specific for the phosphorylated form of mTOR (e.g., Ser2448) and is validated for your sample's species.

  • Positive Control: Include a positive control sample known to have high p-mTOR levels to verify that the antibody and detection system are working correctly.

  • Loading Control: Always probe for total mTOR and a housekeeping protein (e.g., β-Actin, GAPDH) to ensure equal protein loading and to normalize your results. This compound should increase the p-mTOR/mTOR ratio without affecting total mTOR levels.[1]

  • Blocking Buffer: For phospho-specific antibodies, Bovine Serum Albumin (BSA) is often recommended over non-fat milk, as milk contains phosphoproteins (casein) that can increase background noise.[15]

  • Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of your target protein after cell lysis.

  • Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[17]

Q7: Are there other readouts I can use to confirm mTORC1 activation?

Yes. Since mTORC1 is a kinase, you can assess its activity by examining the phosphorylation status of its direct downstream targets. Probing for an increase in the phosphorylation of p70 S6 Kinase (p-S6K) or 4E-BP1 (p-4E-BP1) can serve as a reliable confirmation of mTORC1 activation, even if the p-mTOR signal itself is difficult to detect.[1][5][18]

Visualized Guides and Protocols

mTOR Signaling Pathway and this compound

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mTORC1 mTORC1 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors (Insulin, IGF-1) Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 activates PI3K PI3K Akt Akt PI3K->Akt activates TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 inhibits Rheb Rheb TSC1_TSC2->Rheb inhibits Rheb->mTORC1 activates S6K1 p-S6K1 mTORC1->S6K1 phosphorylates 4EBP1 p-4E-BP1 mTORC1->4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits This compound This compound This compound->mTORC1 activates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Caption: this compound activates the mTORC1 signaling pathway.

Experimental Workflow for p-mTOR Detection

Experimental_Workflow A 1. Cell Seeding & Culture (Reach 70-80% confluency) B 2. Serum Starvation (Optional) (Synchronize cells) A->B C 3. This compound Treatment (Include vehicle control) B->C D 4. Cell Lysis (Use buffer with phosphatase inhibitors) C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. SDS-PAGE (Separate proteins by size) E->F G 7. Western Transfer (Transfer to PVDF/NC membrane) F->G H 8. Immunoblotting (Block, Primary & Secondary Antibodies) G->H I 9. Signal Detection & Analysis (Normalize p-mTOR to total mTOR) H->I

Caption: Standard workflow for assessing p-mTOR activation.

Troubleshooting Logic Flowchart

Troubleshooting_Logic Start Problem: No p-mTOR Activation Cat1 Check Reagent Integrity Start->Cat1 Cat2 Review Experimental Design Start->Cat2 Cat3 Troubleshoot Western Blot Start->Cat3 Q1a Is this compound stock old or repeatedly thawed? Cat1->Q1a Q2a Was a dose-response/ time-course performed? Cat2->Q2a Q2b Were cells healthy and at proper confluency? Cat2->Q2b Q3a Did the positive control work? Cat3->Q3a S1a Prepare fresh stock from lyophilized powder. Q1a->S1a Yes S2a Optimize concentration and duration for your cell line. Q2a->S2a No S2b Use low passage cells; standardize confluency. Q2b->S2b No S3a Problem is likely sample-specific. Re-prepare lysates. Q3a->S3a Yes Q3b Did total mTOR band appear? Q3a->Q3b No S3b Issue is with p-mTOR antibody or phosphatase activity. Q3b->S3b Yes Q3c Check downstream targets (p-S6K1, p-4E-BP1). Q3b->Q3c No (Check Transfer)

Caption: A logical guide to troubleshooting lack of p-mTOR signal.

Detailed Experimental Protocol

Protocol: Western Blot Analysis of p-mTOR (Ser2448) Activation by this compound

This protocol provides a general framework. Optimization may be required for specific cell lines and antibodies.

  • Cell Culture and Treatment: a. Plate cells and grow to 70-80% confluency. b. (Optional) Serum starve cells for 2-4 hours prior to treatment. c. Treat cells with the desired concentrations of this compound (e.g., 0.5, 2, 10 µM) for the determined duration (e.g., 1, 3, 6 hours). Include a vehicle-only (e.g., DMSO) control group.

  • Cell Lysis: a. Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1] b. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant (protein lysate) and transfer to a new tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[1]

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.[1] Include a pre-stained protein ladder. d. Run the gel until adequate separation is achieved.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1] b. Confirm successful transfer with Ponceau S staining. Destain with TBST.

  • Immunoblotting: a. Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody for p-mTOR (Ser2448) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Prepare and apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. b. Capture the signal using a digital imager or X-ray film. c. To analyze, strip the membrane and re-probe for total mTOR and a loading control (e.g., β-Actin). d. Quantify band intensities using densitometry software. Calculate the ratio of p-mTOR to total mTOR for each sample and normalize to the vehicle control.

References

MHY1485 Technical Support Center: Troubleshooting Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential cytotoxicity associated with the mTOR activator, MHY1485, particularly at high concentrations in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, cell-permeable small molecule that functions as an activator of the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It targets the ATP domain of mTOR, leading to an increase in the phosphorylation of mTOR itself and its downstream signaling proteins, such as S6K1 and rpS6.[1][4] Additionally, this compound is known to inhibit autophagy by suppressing the fusion between autophagosomes and lysosomes.[2][5][6][7] This dual action makes it a valuable tool for studying mTOR signaling and autophagy.

Q2: At what concentrations is this compound typically effective?

The effective concentration of this compound can vary depending on the cell type and the desired biological effect. However, most in vitro studies report effective concentrations in the range of 1 µM to 20 µM.[4][8][9] A commonly used concentration in many cell lines to achieve mTOR activation is 10 µM.[8][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Is this compound known to be cytotoxic?

While this compound is used to promote cell growth and proliferation in some contexts, such as rescuing osteoblasts from dexamethasone-induced cytotoxicity[3][11], it can exhibit cytotoxic or cytostatic effects at higher concentrations or in specific cell lines. For instance, studies have shown that this compound can suppress the growth of tumor cells.[8][9] The cytotoxic effects may be linked to its potent and sustained activation of mTOR, which can lead to cellular stress, or its inhibition of autophagy, a critical cellular maintenance process.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder.[3][12] For a stock solution, it can be reconstituted in DMSO.[3][12] For example, to create a 15 mM stock, 5 mg of this compound powder can be dissolved in 0.86 mL of DMSO.[3][12] The lyophilized powder should be stored at room temperature and desiccated.[3][12] Once dissolved, the stock solution should be stored at -20°C and is typically stable for up to 3 months.[3][12] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3][12]

Troubleshooting Guide: this compound-Induced Cytotoxicity

This guide provides a step-by-step approach to troubleshoot unexpected cell death or growth inhibition when using this compound.

Problem: Significant cell death or growth inhibition observed after this compound treatment.

Workflow for Troubleshooting this compound Cytotoxicity

cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Experimental Optimization cluster_3 Mechanistic Investigation cluster_4 Outcome A High Cell Death/ Growth Inhibition B Verify this compound Concentration A->B C Assess Solvent Toxicity (DMSO) A->C D Check Cell Health Prior to Treatment A->D E Perform Dose-Response Experiment B->E C->E G Evaluate Cell Density D->G F Reduce Treatment Duration E->F H Assess Apoptosis vs. Necrosis F->H G->H I Monitor Autophagy Inhibition H->I J Analyze mTOR Pathway Hyperactivation I->J K Optimized Protocol/ Understanding of Cytotoxicity Mechanism J->K

Caption: A troubleshooting workflow for addressing this compound-induced cytotoxicity.

Step 1: Initial Checks
  • Verify this compound Concentration: Double-check the calculations for your stock solution and final working concentrations. An error in dilution can lead to unintentionally high and cytotoxic concentrations.

  • Assess Solvent Toxicity: this compound is typically dissolved in DMSO.[3][12] High concentrations of DMSO can be toxic to cells. Run a vehicle control with the same concentration of DMSO used in your this compound treatment to ensure the observed cytotoxicity is not due to the solvent.

  • Check Cell Health Prior to Treatment: Ensure that your cells are healthy, in the logarithmic growth phase, and free from contamination before adding this compound.[13] Stressed or unhealthy cells are more susceptible to the effects of any compound.

Step 2: Experimental Optimization
  • Perform a Dose-Response Experiment: If you haven't already, conduct a dose-response experiment to determine the EC50 (effective concentration for 50% of maximal response) for mTOR activation and the IC50 (concentration for 50% inhibition of cell viability) for your specific cell line. This will help you identify a therapeutic window where you can achieve the desired effect without significant cytotoxicity.

  • Reduce Treatment Duration: High concentrations of this compound may be tolerated for shorter periods. Consider reducing the incubation time to see if this mitigates the cytotoxic effects while still allowing for sufficient mTOR activation.

  • Evaluate Cell Density: The density of your cell culture can influence the cellular response to a compound. Very low or very high cell densities can make cells more sensitive to stress. Ensure you are plating your cells at an optimal density for your cell line.

Step 3: Mechanistic Investigation
  • Assess Apoptosis vs. Necrosis: To understand the nature of the cell death, perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry). This compound, in combination with other stressors like radiation, has been shown to increase apoptosis.[8]

  • Monitor Autophagy Inhibition: this compound inhibits the final stage of autophagy by blocking the fusion of autophagosomes with lysosomes.[5][6][7] A complete and prolonged blockage of this critical cellular recycling process can be detrimental to cells. You can monitor the accumulation of autophagy markers like LC3-II by western blot or immunofluorescence to correlate with cytotoxicity.

  • Analyze mTOR Pathway Hyperactivation: While activation of mTOR is the intended effect, excessive and sustained activation can be harmful. Analyze the phosphorylation status of downstream mTOR targets (e.g., S6K, 4E-BP1) at different time points and concentrations to see if cytotoxicity correlates with hyperactivation of the pathway.

Quantitative Data Summary

Parameter Concentration Range Cell Line/System Observation Reference
Effective Concentration 1 µM - 20 µMHuman Ovarian TissueIncreased phosphorylation of mTOR and RPS6.[4]
1 µM - 10 µMMurine Colon Carcinoma (CT26) & Lewis Lung Carcinoma (LLC)Delayed cell growth.[8][9]
10 µMC2C12 MyotubesEffective mTORC activation.[10]
Cytotoxicity/Growth Inhibition 5 µM and 10 µMCT26Significantly delayed cell growth compared to control.[9]
≥ 1 µMLLCSignificantly delayed cell growth.[9]
No Observed Cytotoxicity 10 µM and 20 µMHuman Ovarian TissueNo obvious necrosis or morphological change.[4]

Key Experimental Protocols

Protocol 1: Assessment of mTOR Activation by Western Blot
  • Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 5, 10 µM) for the desired duration (e.g., 1, 6, 12, 24 hours).[1][5] A vehicle control (DMSO) should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K, total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability Assay (MTT or similar)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Assay: Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathway Diagrams

This compound Mechanism of Action

cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates Lysosome Lysosome Autophagosome Autophagosome S6K1 p-S6K1 mTORC1->S6K1 phosphorylates _4EBP1 p-4E-BP1 mTORC1->_4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Autophagosome->Lysosome inhibits fusion

Caption: this compound activates mTORC1, promoting cell growth and inhibiting autophagy.

References

optimizing MHY1485 incubation time for maximal mTOR activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing MHY1485 incubation time for maximal mTOR activation. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate mTOR?

This compound is a potent, cell-permeable small molecule that functions as an activator of the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] Its mechanism of action involves the suppression of basal autophagic flux by inhibiting the fusion between autophagosomes and lysosomes.[1][4][5][6][7] This leads to an accumulation of LC3II and enlargement of autophagosomes in a dose- and time-dependent manner, which in turn results in the activation of mTOR signaling.[4][5][6][7][8] this compound has been shown to increase the phosphorylation of mTOR and its downstream targets, such as S6K1 and rpS6, without affecting the total protein levels of these molecules.[8]

Q2: What is the recommended starting concentration and incubation time for this compound?

Based on published studies, a common starting concentration for this compound is between 2 µM and 10 µM.[1][4][9] The incubation time can vary significantly depending on the cell type and the specific research question, with effective time points reported from as short as 30 minutes to as long as 24 hours.[8][10] For initial experiments, a time course study is highly recommended to determine the optimal incubation period for your specific model system.

Q3: How can I measure mTOR activation in my experiment?

The most common and reliable method to measure mTOR activation is through Western blot analysis.[8][11] This involves probing for the phosphorylated forms of mTOR (e.g., phospho-mTOR at Ser2448) and its key downstream targets.[4][11][12] Activation of the mTORC1 complex can be assessed by examining the phosphorylation of S6 Kinase 1 (S6K1) at Thr389 and ribosomal protein S6 (rpS6) at Ser240/244.[8][13] For mTORC2 activity, the phosphorylation of Akt at Ser473 is a key indicator.[11][14]

Q4: Does this compound have any known off-target effects?

While this compound is primarily known as an mTOR activator, it is crucial to acknowledge its mechanism of inhibiting autophagosome-lysosome fusion.[4][5][6][7] This inhibitory effect on autophagy is a key part of its mTOR activation process but could also be considered a significant cellular effect in its own right. Researchers should consider this dual activity when interpreting their results.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant increase in mTOR phosphorylation after this compound treatment. 1. Suboptimal Incubation Time: The chosen time point may be too early or too late to observe peak activation. 2. Incorrect this compound Concentration: The concentration may be too low for your cell type or experimental conditions. 3. Cell Health: Cells may be unhealthy, stressed, or at a non-ideal confluency. 4. Reagent Quality: The this compound compound may have degraded.1. Perform a time-course experiment (e.g., 30 min, 1h, 3h, 6h, 12h, 24h) to identify the optimal incubation period. 2. Conduct a dose-response experiment with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).[9] 3. Ensure cells are healthy, in a logarithmic growth phase, and plated at an appropriate density. 4. Use a fresh stock of this compound and ensure proper storage conditions (lyophilized powder or dissolved in DMSO at -20°C or -80°C).[3]
High background or non-specific bands on Western blot. 1. Antibody Issues: The primary or secondary antibody may have poor specificity or be used at too high a concentration. 2. Blocking Inefficiency: The blocking step may be insufficient. 3. Washing Steps: Inadequate washing can lead to high background.1. Optimize antibody dilutions and consider trying a different antibody from a reputable supplier. 2. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[8] 3. Increase the number and/or duration of wash steps with TBST.
Inconsistent results between experiments. 1. Variability in Cell Culture: Differences in cell passage number, confluency, or serum conditions. 2. Inconsistent this compound Preparation: Variations in the preparation of the this compound working solution. 3. Pipetting Errors: Inaccurate pipetting can lead to variability in treatment concentrations.1. Maintain consistent cell culture practices, using cells within a defined passage number range and plating at the same density for each experiment. 2. Prepare a fresh working solution of this compound from a concentrated stock for each experiment. 3. Use calibrated pipettes and ensure proper pipetting technique.
Observed cytotoxicity with this compound treatment. 1. High Concentration: The concentration of this compound may be too high for the specific cell line. 2. Prolonged Incubation: Extended exposure to this compound can be toxic to some cells.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your cells. Studies have shown that concentrations over 20 µM may reduce cell viability.[4] 2. Reduce the incubation time.

Data Summary Tables

Table 1: Summary of this compound Incubation Times and Concentrations from Literature

Cell TypeThis compound ConcentrationIncubation TimeOutcomeReference
Ac2F rat hepatocytes0.5 - 2 µM6 hoursIncreased p-mTOR (Ser2448) and p-4E-BP1.[2]
Ac2F rat hepatocytes2 µM1, 6, 12 hoursTime-dependent increase in LC3II/LC3I ratio.[4][6]
Ac2F rat hepatocytesVarious1 hourIncreased p-mTOR (Ser2448) and p-4E-BP1.[4][12]
TU177 cells10 µM24 hoursIncreased p-mTOR.[8]
HCC cells10 µM4 hoursUpregulated p-mTOR.[1][2]
Human ovarian cortices1 - 20 µM3 hoursDose-dependent increase in p-mTOR and p-rpS6.[9]
Skin keratinocytes0.1 - 50 µM30 minutesIncreased phosphorylation of mTOR-associated proteins.[10]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol outlines a Western blot experiment to identify the optimal incubation time for this compound-induced mTOR activation.

  • Cell Culture and Plating:

    • Culture your cells of interest to approximately 80% confluency.

    • Seed an equal number of cells into multiple wells of a 6-well plate or multiple 10 cm dishes to have enough lysate for each time point.

    • Allow cells to adhere and grow overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in cell culture media to the desired final concentration (e.g., 10 µM).

    • Treat the cells for a range of time points (e.g., 0 min, 30 min, 1h, 3h, 6h, 12h, 24h). The "0 min" time point serves as the untreated control.

  • Cell Lysis:

    • At each time point, wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the plate/dish with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-S6K1 (Thr389), S6K1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a gel documentation system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.

    • Plot the normalized phosphorylation levels against the incubation time to determine the peak activation time.

Visualizations

mTOR_Signaling_Pathway This compound This compound Autophagy Autophagosome- Lysosome Fusion This compound->Autophagy mTORC1 mTORC1 Autophagy->mTORC1 Activation S6K1 p-S6K1 (Thr389) mTORC1->S6K1 rpS6 p-rpS6 (Ser240/244) S6K1->rpS6 Protein_Synthesis Protein Synthesis & Cell Growth rpS6->Protein_Synthesis Experimental_Workflow start Start cell_culture Cell Seeding start->cell_culture treatment This compound Time-Course (0, 0.5, 1, 3, 6, 12, 24h) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot for p-mTOR, p-S6K1, etc. lysis->western_blot analysis Densitometry & Data Analysis western_blot->analysis end Determine Optimal Incubation Time analysis->end Troubleshooting_Tree start No mTOR Activation Observed check_time Perform Time-Course? start->check_time Start Here check_conc Perform Dose-Response? check_time->check_conc No solution_time Optimal Time Identified check_time->solution_time Yes check_cells Check Cell Health & Confluency? check_conc->check_cells No solution_conc Optimal Dose Identified check_conc->solution_conc Yes check_reagent Use Fresh this compound? check_cells->check_reagent No solution_cells Use Healthy Cells check_cells->solution_cells Yes solution_reagent Problem Solved check_reagent->solution_reagent Yes no_change Still No Activation? Consult Literature/ Technical Support check_reagent->no_change No

References

potential off-target effects of MHY1485 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of MHY1485 in cellular assays. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: this compound is known as an mTOR activator, but my results are inconsistent with mTOR pathway activation. What could be the cause?

A1: While this compound is a well-documented mTOR activator, it possesses significant off-target effects that can influence experimental outcomes.[1][2] A primary off-target effect is the inhibition of autophagy by blocking the fusion of autophagosomes with lysosomes.[3][4][5][6] This leads to the accumulation of autophagosomes and LC3-II, a phenomenon that can confound results if not properly interpreted.[3][4] Additionally, at higher concentrations or in combination with other treatments like irradiation, this compound can induce apoptosis, cellular senescence, and endoplasmic reticulum (ER) stress, which may not align with the expected outcomes of mTOR activation alone.[2][7]

Q2: I'm observing a significant increase in LC3-II levels after this compound treatment. Does this indicate an induction of autophagy?

A2: No, the observed increase in LC3-II is not due to the induction of autophagy but rather the blockade of autophagic flux. This compound inhibits the fusion of autophagosomes and lysosomes, leading to the accumulation of LC3-II protein and enlarged autophagosomes.[3][4][8] To confirm this, an autophagic flux assay should be performed, for instance, by co-treating cells with this compound and a lysosomal inhibitor like bafilomycin A1 or chloroquine (B1663885). If this compound treatment does not lead to a further increase in LC3-II levels in the presence of these inhibitors, it confirms the blockade of autophagic flux.[3][9]

Q3: What are the recommended working concentrations for this compound, and what level of cytotoxicity should I expect?

A3: The effective concentration of this compound can vary depending on the cell type and desired effect. For mTOR activation and autophagy inhibition, concentrations as low as 2 µM have been shown to be effective.[3][10] In studies investigating radiosensitizing effects, 10 µM has been used.[2] Regarding cytotoxicity, this compound is considered less toxic than other well-known autophagy inhibitors.[3][8][10] However, concentrations exceeding 20 µM have been reported to cause a decline in cell viability in some cell lines.[3][10] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cellular assay.

Q4: Can this compound affect cellular processes other than mTOR and autophagy?

A4: Yes. Studies have shown that this compound can have broader effects, particularly under cellular stress conditions. For example, in combination with radiation, this compound has been shown to enhance apoptosis and senescence.[2] This is associated with increased oxidative stress, mitochondrial dysfunction, and ER stress, evidenced by the upregulation of markers like CHOP and BiP.[2] It has also been shown to activate the mTOR-Nrf2 signaling pathway, protecting skin cells from UV-induced damage.[1][11]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected Cell Death or Growth Inhibition 1. This compound concentration is too high, leading to cytotoxicity.[3][10] 2. The cell line is particularly sensitive to this compound. 3. Off-target induction of apoptosis or senescence, especially if co-treated with other stressors.[2]1. Perform a dose-response experiment (e.g., 1-20 µM) to determine the optimal non-toxic concentration. 2. Assess apoptosis using Annexin V/PI staining and senescence using β-galactosidase staining.[2]
No Apparent mTOR Activation 1. Insufficient concentration or incubation time. 2. Issues with the Western blot protocol or antibodies. 3. Cell-line specific differences in response.[12]1. Increase this compound concentration or extend incubation time. 2. Verify the activity of phospho-specific antibodies for mTOR targets (p-mTOR, p-S6K1, p-4E-BP1) using a known mTOR activator as a positive control.[13]
LC3-II Accumulation Without Other Autophagy Markers 1. This is the expected off-target effect of this compound: blockade of autophagosome-lysosome fusion.[3][4][5] 2. Levels of other markers like p62 may not show significant changes.[3][4]1. Perform an autophagic flux assay to confirm the late-stage inhibition of autophagy.[9] 2. Use immunofluorescence to visualize the co-localization of autophagosomes (GFP-LC3) and lysosomes (LysoTracker). A decrease in co-localization confirms the fusion block.[3][9]
Contradictory Effects on Cell Growth 1. This compound is reported to have anti-tumor effects in some contexts, despite being an mTOR activator.[2][7] This may be due to the induction of ER stress and p21 stabilization.[2]1. Analyze markers of ER stress (CHOP, BiP) and cell cycle arrest (p21) via Western blot or RT-PCR to investigate these alternative pathways.[2]
Quantitative Data Summary
ParameterCell LineConcentrationEffectReference
Autophagy Inhibition Ac2F Rat Hepatocytes2 µMSufficient to inhibit autophagic flux.[3][10]
Cytotoxicity Ac2F Rat Hepatocytes> 20 µM~20% decline in cell viability after 24h.[3][10]
mTOR Pathway Activation Human Ovarian Tissue1-10 µMDose-dependent increase in phosphorylation of mTOR and rpS6.[14]
Radiosensitization CT26 & LLC Murine Tumor Cells10 µMSignificantly decreased surviving fraction after 6 Gy irradiation.[2]
UV Protection Primary Human Keratinocytes1-50 µMDose-dependent attenuation of UV-induced viability reduction.
Key Experimental Protocols
1. Western Blot for mTOR Pathway Activation
  • Objective: To measure the phosphorylation status of mTOR and its downstream targets.

  • Procedure:

    • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with desired concentrations of this compound (e.g., 2-10 µM) for a specified time (e.g., 1-6 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]

    • Protein Quantification: Determine protein concentration using a BCA assay.[13]

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[13]

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K1, anti-S6K1).

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and imaging system.

    • Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

2. Autophagic Flux Assay
  • Objective: To distinguish between autophagy induction and lysosomal fusion blockade.

  • Procedure:

    • Cell Treatment: Treat cells with this compound (e.g., 2 µM) for a set time (e.g., 6 hours). For the last 1-2 hours of treatment, add a lysosomal inhibitor like bafilomycin A1 (10 nM) or chloroquine (100 µM) to a subset of wells.[9]

    • Sample Preparation: Harvest cell lysates as described in the Western blot protocol.

    • Western Blot: Perform Western blotting for LC3 and p62. Use an antibody that detects both LC3-I and LC3-II.

    • Analysis: Compare the LC3-II/LC3-I ratio across conditions. A block in autophagic flux is indicated if this compound treatment alone causes LC3-II accumulation, but no further increase is seen when a lysosomal inhibitor is added.[3][9]

3. Immunofluorescence for Autophagosome-Lysosome Colocalization
  • Objective: To visually assess the fusion of autophagosomes and lysosomes.

  • Procedure:

    • Transfection (if needed): Transfect cells with a GFP-LC3 plasmid to visualize autophagosomes.

    • Cell Treatment: Plate cells on coverslips. Treat with this compound under basal or starvation conditions.

    • Lysosome Staining: During the last 30-60 minutes of treatment, add a lysosomal dye such as LysoTracker Red to the media.

    • Fixation and Imaging: Wash cells with PBS, fix with 4% paraformaldehyde, and mount the coverslips on slides.

    • Confocal Microscopy: Acquire images using a confocal microscope, capturing the green (GFP-LC3) and red (lysosomes) channels.[3][9]

    • Analysis: Merge the channels and quantify the degree of colocalization (yellow puncta). A decrease in colocalization in this compound-treated cells compared to controls indicates an inhibition of fusion.[3][9]

Visualizations

MHY1485_Mechanism cluster_mTOR On-Target: mTOR Activation cluster_Autophagy Off-Target: Autophagy Inhibition This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates S6K1 p-S6K1 / p-4E-BP1 mTORC1->S6K1 Growth Cell Growth & Protein Synthesis S6K1->Growth Autophagosome Autophagosome (LC3-II Accumulation) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome MHY1485_2 This compound MHY1485_2->Autophagosome Inhibits Fusion

Caption: On- and off-target effects of this compound.

Experimental_Workflow cluster_analysis 3. Endpoint Analysis start Start: Hypothesis involving this compound dose_response 1. Determine Optimal Concentration (Cell Viability Assay, e.g., MTT) start->dose_response main_exp 2. Main Experiment (Treat cells with optimal this compound conc.) dose_response->main_exp western Western Blot: - p-mTOR, p-S6K1 (On-Target) - LC3-I/II, p62 (Off-Target) main_exp->western if_stain Immunofluorescence: - GFP-LC3 & LysoTracker (Assess Fusion) main_exp->if_stain pheno_assay Phenotypic Assays: - Apoptosis (Annexin V) - Senescence (SA-β-gal) main_exp->pheno_assay flux 4. Confirmation of Autophagy Effect (Autophagic Flux Assay) western->flux If LC3-II accumulates if_stain->flux If fusion is blocked interpret 5. Data Interpretation (Consider both on- and off-target effects) pheno_assay->interpret flux->interpret end Conclusion interpret->end

Caption: Workflow for investigating this compound effects.

Troubleshooting_Tree start Unexpected Result with this compound q1 Is LC3-II increased without p62 degradation? start->q1 a1_yes Likely Autophagic Flux Blockade (Off-Target Effect) q1->a1_yes Yes q2 Is there unexpected cell death or growth arrest? q1->q2 No a1_no Issue may not be autophagy-related a2_yes Possible Cytotoxicity or Induction of Apoptosis/Senescence q2->a2_yes Yes q3 Is mTOR phosphorylation (p-mTOR, p-S6K1) unchanged? q2->q3 No a2_yes->a1_yes These effects can be linked a2_no Proceed to check mTOR pathway a3_yes Check this compound concentration, incubation time, and antibody validity q3->a3_yes Yes

Caption: Troubleshooting this compound experimental results.

References

MHY1485 Technical Support Center: Mitigating Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling MHY1485, focusing on overcoming its inherent insolubility in aqueous solutions to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, cell-permeable small molecule that functions as an activator of the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] Its primary mechanism involves activating the mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, metabolism, and survival.[3][4] Additionally, this compound is known to be a potent inhibitor of autophagy, acting by suppressing the fusion of autophagosomes with lysosomes.[2][5]

Q2: In which solvents is this compound soluble? A2: this compound is practically insoluble in water and ethanol.[1][2] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][6] For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as moisture absorption can significantly reduce solubility.[1][2]

Q3: How should I prepare a stock solution of this compound? A3: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO.[3] For example, to create a 15 mM stock solution, you can reconstitute 5 mg of this compound powder in 0.86 mL of DMSO.[3] Aiding dissolution by warming the solution to 37-60°C and using an ultrasonic bath is often recommended.[2][4]

Q4: How should I store this compound powder and stock solutions? A4: Lyophilized this compound powder should be stored at room temperature and desiccated, where it is stable for up to 24 months.[3] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to prevent repeated freeze-thaw cycles and stored at -20°C for up to 3 months or -80°C for up to 6 months.[2][3]

Q5: What is the recommended working concentration for this compound in cell-based assays? A5: The effective working concentration can vary depending on the cell line and the desired experimental outcome.[3] Published studies have used concentrations ranging from the nanomolar to the low micromolar range, commonly between 2 µM and 10 µM.[4][7][8] It is always best to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Troubleshooting Guide

Problem: My this compound powder is not dissolving in DMSO.

  • Solution 1: Check Your Solvent. Ensure you are using fresh, high-purity, anhydrous DMSO. Hygroscopic (moisture-absorbing) DMSO will significantly decrease the solubility of this compound.[1][2]

  • Solution 2: Apply Gentle Heat. Warm the vial containing the this compound and DMSO mixture in a water bath set to between 37°C and 50°C for about 10 minutes.[1][4]

  • Solution 3: Use Sonication. Place the vial in an ultrasonic bath for a short period to help break up any clumps and facilitate dissolution.[1][4]

  • Solution 4: Verify Concentration. Double-check your calculations to ensure you are not attempting to prepare a solution that exceeds the maximum solubility of this compound in DMSO (see data table below).

Problem: The compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium or buffer.

  • Solution 1: Lower the Final DMSO Concentration. The final concentration of DMSO in your aqueous medium should be kept as low as possible, typically well below 0.5%, to avoid solvent toxicity and compound precipitation.[8] A final concentration of 0.2% is often used.[8]

  • Solution 2: Perform Serial Dilutions. Do not add the high-concentration DMSO stock directly into your final volume of aqueous buffer. Perform one or more intermediate dilution steps in your culture medium or buffer. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Solution 3: Add to Medium with Vortexing. When adding the this compound solution (either the stock or a pre-diluted solution) to the final aqueous medium, vortex or mix the medium gently to ensure rapid and even dispersal. This prevents localized high concentrations that can lead to immediate precipitation.

  • Solution 4: Use Immediately. Working solutions of this compound in aqueous media are often not stable and should be prepared fresh right before use.[2]

Data Presentation: this compound Solubility

SolventMolecular Weight ( g/mol )SolubilityMolar Concentration (Approx.)Conditions / Notes
DMSO 387.39[2]≥19.4 mg/mL[4]>50 mMWarming to 37°C and/or sonication may be required.[4]
20 mg/mL[3][6]~51.6 mM
10 mg/mL[1]~25.8 mMWarmed with 50°C water bath; Ultrasonicated.[1]
7 mg/mL[2]~18.1 mMUltrasonic and heat to 60°C.[2]
DMF 387.39[3]10 mg/mL[3][6]~25.8 mM
Ethanol 387.39[2]< 1 mg/mL (Insoluble)[2]N/A
Water 387.39[2]< 0.1 mg/mL (Insoluble)[2]N/A

Experimental Protocols

Protocol 1: Preparation of a 15 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (e.g., 5 mg)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Water bath or heating block set to 37°C

  • Ultrasonic bath

Methodology:

  • Weigh out 5 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 0.86 mL of anhydrous DMSO to the tube to achieve a final concentration of 15 mM.[3]

  • Vortex the tube gently for 30 seconds.

  • If the powder is not fully dissolved, place the tube in a 37°C water bath for 10 minutes.[4]

  • Following heating, vortex the tube again. If solids persist, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[4]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months).[2][3]

Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture

Materials:

  • 15 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium

  • Sterile tubes for dilution

Methodology:

  • Thaw a single-use aliquot of the 15 mM this compound stock solution at room temperature.

  • Step 1 (Intermediate Dilution): Prepare a 1:100 intermediate dilution by adding 2 µL of the 15 mM stock solution to 198 µL of pre-warmed cell culture medium. This results in a 150 µM solution. Mix thoroughly by gentle pipetting or brief vortexing.

  • Step 2 (Final Dilution): Add the required volume of the 150 µM intermediate solution to your final volume of cell culture medium to achieve the desired 10 µM concentration. For example, add 66.7 µL of the 150 µM solution to 933.3 µL of medium to make 1 mL of 10 µM working solution.

  • Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%). In this example, the final DMSO concentration is approximately 0.07%.

  • Use the final working solution immediately for your experiment.[2]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Heat (37-50°C) / Sonicate add_dmso->dissolve stock_sol High-Concentration Stock Solution dissolve->stock_sol aliquot Aliquot for Storage (-20°C / -80°C) stock_sol->aliquot thaw Thaw Stock Aliquot stock_sol->thaw From Storage intermediate Intermediate Dilution in Aqueous Medium thaw->intermediate final_dil Final Dilution in Aqueous Medium intermediate->final_dil use_now Use Immediately in Experiment final_dil->use_now

Caption: Experimental workflow for preparing this compound solutions.

G cluster_downstream Downstream Effects This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates S6K1 p-S6K1 mTORC1->S6K1 fusion Autophagosome- Lysosome Fusion mTORC1->fusion Inhibits rpS6 p-rpS6 S6K1->rpS6 protein_syn Protein Synthesis & Cell Growth rpS6->protein_syn autophagy Autophagy fusion->autophagy Required for

Caption: this compound mechanism of action via the mTOR signaling pathway.

References

MHY1485 Technical Support Center: Troubleshooting Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MHY1485. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges arising from the batch-to-batch variability of the this compound compound. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different batches of this compound. What are the potential causes?

A1: Inconsistent results between batches of this compound can stem from several factors. The most common issues include:

  • Purity Differences: Even with a high stated purity, minor variations in impurities between batches can affect biological activity.

  • Compound Stability and Handling: this compound, like many small molecules, can degrade if not stored or handled correctly. Factors such as improper storage temperature, exposure to light, or multiple freeze-thaw cycles of stock solutions can lead to reduced potency.[1][2][3]

  • Solvent Quality and Preparation of Stock Solutions: The quality of the solvent (e.g., DMSO) and the accuracy of stock solution preparation are critical. Old or improperly stored DMSO can be hydrated, affecting the solubility and stability of this compound.[2]

Q2: How can we validate the activity of a new batch of this compound?

A2: To ensure the activity of a new batch, it is recommended to perform a validation experiment. A common method is to assess the phosphorylation of downstream targets of mTOR, such as S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6), via Western blotting.[2] A dose-response experiment can be conducted to determine the effective concentration for mTOR activation.[4]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial for maintaining the stability and activity of this compound. Recommendations from various suppliers are summarized in the table below.

Form Storage Temperature Duration Notes
Lyophilized PowderRoom Temperature (desiccated) or -20°CUp to 24 months (RT), ≥ 4 years (-20°C)Protect from light.[1][5]
In Solution (e.g., DMSO)-20°C or -80°CUp to 3 months (-20°C), 1 year (-80°C)Aliquot to avoid repeated freeze-thaw cycles.[1][2]

Q4: What is the mechanism of action of this compound?

A4: this compound is a cell-permeable small molecule that functions as an activator of the mammalian target of rapamycin (B549165) (mTOR).[1][6] mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and metabolism.[7][8][9] this compound has also been shown to inhibit autophagy by suppressing the fusion of autophagosomes with lysosomes.[6][10][11][12]

Troubleshooting Guides

Issue 1: Reduced or No mTOR Activation with a New Batch of this compound

If a new batch of this compound fails to activate the mTOR pathway as expected, follow these troubleshooting steps:

G A Start: Reduced/No mTOR Activation B Verify Stock Solution (Concentration, Age, Storage) A->B C Prepare Fresh Stock Solution (High-Quality DMSO, Proper Dissolution) B->C Issue with stock D Perform Dose-Response Experiment (Western Blot for p-mTOR, p-S6K1) B->D Stock OK C->D E Compare with Previous Batch (If available) D->E G Consider Alternative mTOR Activator D->G Still no activity F Contact Supplier for Quality Control Data E->F Discrepancy confirmed H End: Issue Resolved E->H Activity restored I End: Compound Issue Confirmed F->I

Caption: this compound activates mTORC1, promoting protein synthesis and inhibiting autophagy.

References

best practices for minimizing MHY1485 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling MHY1485 in solution to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound powder?

A1: Lyophilized this compound powder should be stored in a desiccated environment. For long-term storage, -20°C is recommended, which can keep the compound stable for up to three years.[1][2] For shorter periods, storage at room temperature or 4°C is also acceptable, providing stability for up to 24 months.[2][3]

Q2: What is the best solvent for dissolving this compound?

A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5][6][7][8] It is poorly soluble in water and ethanol.[1][7][8] Some suppliers suggest that fresh DMSO should be used as moisture-absorbed DMSO can reduce solubility.[1]

Q3: How do I prepare a stock solution of this compound?

A3: To prepare a stock solution, reconstitute the lyophilized powder in high-purity DMSO. For example, to create a 15 mM stock, you can dissolve 5 mg of this compound powder in 0.86 mL of DMSO.[3] Gentle warming (e.g., in a 37°C or 50°C water bath) and/or ultrasonication can assist in complete dissolution.[1][7]

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions should be stored at -20°C or -80°C.[1][2][3][4] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3][8] When stored at -20°C, the solution is typically stable for 1 to 3 months.[1][2][3][4][6][9] For longer-term storage of up to a year, -80°C is recommended.[1]

Q5: Can I store this compound solutions at 4°C?

A5: It is not recommended to store this compound solutions for extended periods at 4°C. For short-term storage (days to weeks), some suppliers suggest 0-4°C is acceptable, but for longer-term stability, freezing is required.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in my stock solution upon thawing. The solution may be supersaturated, or the compound is coming out of solution at a lower temperature.Before use, warm the solution to room temperature or briefly at 37°C and vortex to ensure everything is redissolved.[4][7] Ensure the solution is clear before making further dilutions.
I am not observing the expected mTOR activation in my cell-based assay. 1. This compound has degraded due to improper storage (e.g., multiple freeze-thaw cycles).2. The final concentration in the cell culture medium is too low.3. The DMSO concentration in the final culture medium is too high, causing cellular stress.1. Use a fresh aliquot of the stock solution. Prepare new stock solutions every 1-3 months.[1][2][3][4][6][9]2. Verify your dilution calculations. Typical working concentrations range from 2 µM to 10 µM.[1][7][9]3. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically <0.5%).
Variability in experimental results between different batches of this compound solution. Inconsistent preparation of stock solutions or degradation of older stock solutions.Prepare a larger batch of stock solution, aliquot it, and use these aliquots for the duration of a series of experiments to ensure consistency. Always follow the storage guidelines meticulously.

Storage Conditions Summary

The stability of this compound is highly dependent on whether it is in a solid or solution form and the storage temperature.

This compound Powder Stability
Storage TemperatureDuration
-20°CUp to 3 years[1][2][8]
Room TemperatureUp to 2 years[2][3]
This compound Solution Stability
Storage TemperatureSolventDuration
-80°CDMSOUp to 1 year[1]
-20°CDMSO1 to 3 months[1][2][3][4][6][9]

Visualizing this compound's Mechanism and Handling

To better understand the context in which this compound is used and the critical steps for its handling, the following diagrams are provided.

MHY1485_Mechanism cluster_autophagy Autophagy Inhibition This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates Autolysosome Autolysosome This compound->Autolysosome inhibits fusion CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

Caption: this compound activates mTORC1 to promote cell growth and inhibits autophagy.

MHY1485_Workflow start Receive Lyophilized This compound Powder store_powder Store at -20°C (Desiccated) start->store_powder reconstitute Reconstitute in Anhydrous DMSO store_powder->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_solution Store Aliquots at -20°C / -80°C aliquot->store_solution use Thaw Single Aliquot for Experiment store_solution->use end Avoid Refreezing use->end

Caption: Recommended workflow for handling and storing this compound.

Experimental Protocol: Assessing this compound Activity

To ensure that your this compound solution is active, you can perform a Western blot to check for the phosphorylation of mTOR and its downstream targets.

Objective: To verify the biological activity of an this compound solution by measuring the phosphorylation of mTOR (at Ser2448) and S6 Kinase (S6K1 at Thr389) in a cell line.

Materials:

  • Cell line known to respond to mTOR activation (e.g., Ac2F, TU177, H9c2).[1]

  • Complete cell culture medium.

  • This compound stock solution in DMSO.

  • Vehicle control (DMSO).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K1 (Thr389), anti-S6K1, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach approximately 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM, 2 µM, 5 µM) and a vehicle control (DMSO at the same final concentration as the highest this compound dose) for a specified time (e.g., 1-6 hours).[1][7][9]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities. An active this compound solution should show a dose-dependent increase in the ratio of phosphorylated mTOR and S6K1 to their total protein levels compared to the vehicle-treated control.

References

overcoming resistance to MHY1485-induced mTOR activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to MHY1485-induced mTOR activation and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-permeable small molecule that functions as an activator of the mammalian target of rapamycin (B549165) (mTOR).[1][2] It is known to target the ATP domain of mTOR.[2] Its activation of mTOR leads to the suppression of autophagy by inhibiting the fusion between autophagosomes and lysosomes.[1][3][4][5] mTOR itself is a serine/threonine protein kinase that is a central component of two distinct protein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and protein synthesis.[1]

Q2: How should I properly store and handle this compound?

A2: Proper storage and handling are critical to maintain the potency of this compound.

  • Lyophilized Powder: Store at room temperature, desiccated. In this form, it is stable for up to 24 months.[1]

  • In Solution: Once reconstituted in a solvent like DMSO, it should be stored at -20°C and used within three months to prevent loss of potency.[1] It is highly recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[1]

Q3: What is the recommended solvent and how do I prepare a stock solution?

A3: this compound is soluble in DMSO.[6] For a 15 mM stock solution, you can reconstitute 5 mg of this compound powder in 0.86 mL of DMSO.[1] Working concentrations will vary depending on the cell type and the desired experimental outcome.

Q4: At what concentration should I use this compound in my experiments?

A4: The effective concentration of this compound is cell-type dependent and can range from 1 µM to 50 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. See the data summary tables below for concentrations used in various studies.

Troubleshooting Guide: Overcoming Resistance to this compound

If you are not observing the expected mTOR activation with this compound treatment, there could be several reasons, ranging from issues with the compound itself to cell-line specific biology or technical aspects of your assay.

Problem: No significant increase in phosphorylation of mTOR (e.g., p-mTOR Ser2448) or its downstream targets (e.g., p-S6K, p-4E-BP1) after this compound treatment.

Below is a logical workflow to troubleshoot this issue.

G cluster_compound Compound Integrity cluster_protocol Protocol Optimization cluster_cell_line Cellular Factors cluster_detection Detection Issues (e.g., Western Blot) start Start: No mTOR Activation Observed compound Step 1: Verify this compound Integrity start->compound protocol Step 2: Review Experimental Protocol compound->protocol Compound OK storage Improper Storage? (e.g., freeze-thaw cycles) compound->storage cell_line Step 3: Assess Cell Line Characteristics protocol->cell_line Protocol Optimized concentration Suboptimal Concentration? (Perform dose-response) protocol->concentration detection Step 4: Troubleshoot Detection Method cell_line->detection Cells Healthy health Cell Health/Passage? (Unhealthy or high passage cells) cell_line->health success Resolution: mTOR Activation Observed detection->success Detection OK antibody Antibody Problem? (Primary/secondary not working) detection->antibody age Compound Age? (>3 months in solution) storage->age solubility Solubility Issues? (Precipitate in media) age->solubility duration Incorrect Duration? (Perform time-course) concentration->duration serum Serum Starvation Needed? (High basal mTOR activity) duration->serum pathway Altered mTOR Pathway? (Mutations in pathway components) health->pathway cell_type Cell Type Specificity? (Response varies between cell lines) pathway->cell_type lysis Lysis Buffer? (Phosphatase inhibitors missing) antibody->lysis transfer Poor Transfer/Loading? lysis->transfer mTOR_Pathway cluster_upstream Upstream Signals cluster_downstream_mTORC1 mTORC1 Downstream Effects cluster_downstream_mTORC2 mTORC2 Downstream Effects This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates mTORC2 mTORC2 This compound->mTORC2 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Akt_S473 Akt (Ser473) mTORC2->Akt_S473 Phosphorylates GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids AminoAcids->mTORC1 Activates Akt Akt PI3K->Akt TSC TSC1/2 Complex Akt->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits Rheb->mTORC1 Activates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes FourEBP1->ProteinSynthesis Promotes (when phosphorylated) CellSurvival Cell Survival & Cytoskeletal Organization Akt_S473->CellSurvival Promotes

References

Technical Support Center: Refining MHY1485 Dosage for Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing MHY1485 dosage in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, cell-permeable small molecule that functions as an activator of the mammalian target of rapamycin (B549165) (mTOR).[1][2] mTOR is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[3] this compound has been shown to activate both mTORC1 and mTORC2 complexes.[4] Additionally, it is known to inhibit autophagy by suppressing the fusion between autophagosomes and lysosomes.[2][5][6][7]

Q2: What are the expected effects of this compound on cancer cells?

A2: While mTOR activation is often associated with cell growth, this compound has demonstrated anti-cancer effects in various contexts. These effects include:

  • Inhibition of Autophagy: By blocking the final stage of autophagy, this compound can lead to the accumulation of autophagosomes and potentially induce cell stress.[5][6][7]

  • Induction of Apoptosis and Senescence: In some cancer cell lines, this compound has been shown to induce programmed cell death (apoptosis) and cellular senescence, particularly when combined with other treatments like radiation.[3][8]

  • Sensitization to other therapies: this compound can enhance the efficacy of chemotherapeutic agents and radiation by modulating cellular stress responses.[8][9]

Q3: How should I dissolve and store this compound?

A3: this compound is typically supplied as a lyophilized powder. For creating a stock solution, it is soluble in DMSO (up to 20 mg/ml) and DMF (up to 10 mg/ml).[1][10] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, aliquot it into smaller volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] For working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

Troubleshooting Guide

Issue 1: No significant mTOR activation is observed after this compound treatment.

  • Question: I treated my cancer cells with this compound, but my Western blot doesn't show an increase in phosphorylated mTOR (p-mTOR) or its downstream targets like p-p70S6K. What could be wrong?

  • Answer:

    • Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell lines. You may need to perform a dose-response experiment (e.g., 0.5 µM to 20 µM) to determine the optimal concentration for your specific cell line.

    • Incorrect Incubation Time: The kinetics of mTOR activation can be rapid. Try a time-course experiment (e.g., 30 minutes, 1, 2, 6, 12, 24 hours) to identify the peak activation window. Some reports show mTOR activation as early as 1 hour post-treatment.[5][11]

    • Poor Compound Stability: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its potency.[1]

    • Cell Line Specificity: Some cell lines may have intrinsic resistance or altered mTOR signaling pathways, making them less responsive to this compound.

    • Experimental Controls: Always include a positive control (e.g., a cell line known to respond to this compound) and a negative control (vehicle-treated cells) in your experiment.

Issue 2: this compound is causing unexpected levels of cytotoxicity.

  • Question: I'm observing high levels of cell death at concentrations where I expect to see mTOR activation without significant toxicity. Why is this happening?

  • Answer:

    • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding toxic levels (typically >0.5%).

    • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound. What is a non-toxic dose for one cell line may be cytotoxic to another. It is crucial to perform a thorough dose-response curve to establish the therapeutic window for your specific cells.

    • Induction of Apoptosis/Senescence: this compound can induce apoptosis and senescence in some cancer cells, which might be an intended therapeutic effect but could be misinterpreted as non-specific cytotoxicity if not properly assayed.[3][8] Consider performing assays to detect these specific cellular fates.

Issue 3: I am not observing the expected inhibition of autophagy.

  • Question: My data does not show an accumulation of LC3-II or other markers of autophagy inhibition after this compound treatment. What should I check?

  • Answer:

    • Basal Autophagy Levels: Ensure your cell line has a detectable basal level of autophagy. You may need to induce autophagy (e.g., through starvation by culturing in HBSS or Earle's Balanced Salt Solution) to observe a clear inhibitory effect.

    • Autophagic Flux Measurement: An increase in LC3-II can indicate either an induction of autophagy or a blockage of the autophagic flux. To differentiate, you should perform an autophagic flux assay by treating cells with this compound in the presence and absence of lysosomal inhibitors like Bafilomycin A1 or Chloroquine. This compound's inhibitory effect should not be additive with these agents.[5][11]

    • Dosage and Timing: Similar to mTOR activation, the effective dose and time for autophagy inhibition can be cell-line dependent. An appropriate dose-response and time-course experiment is recommended.

Quantitative Data Summary

The following tables summarize reported effective concentrations and IC50 values of this compound in various cancer cell lines. Note that optimal concentrations can vary based on experimental conditions and desired outcomes.

Table 1: Effective Concentrations of this compound in Cancer Cell Lines

Cell LineCancer TypeEffective ConcentrationObserved Effect
CT26Murine Colon Carcinoma5-10 µMDelayed cell growth
LLCLewis Lung Carcinoma≥ 1 µMDelayed cell growth
HepG2/ADMAdriamycin-resistant Hepatocellular CarcinomaNot specifiedEnhanced sensitivity to Adriamycin
HCT116Colorectal Carcinoma10 µMNot specified
Caco2Colorectal Adenocarcinoma20 µMNot specified
OE33Esophageal Adenocarcinoma≥ 0.5 µMDecreased SOX2 expression
BE3Esophageal Adenocarcinoma≥ 1 µMDecreased SOX2 expression
OE21Esophageal Squamous Cell Carcinoma≥ 2 µMDecreased SOX2 expression

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation Time
Data not widely available in a consolidated format. Researchers are encouraged to determine the IC50 empirically for their cell line of interest.

Note: The lack of a comprehensive public database for this compound IC50 values across numerous cancer cell lines highlights the importance of performing independent dose-response studies.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of your this compound stock solution in complete cell culture medium. A common starting range is a log-scale dilution from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of mTOR Pathway Activation

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the determined optimal time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR (Ser2448), total mTOR, p-p70S6K (Thr389), total p70S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

mTOR_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates mTORC2 mTORC2 This compound->mTORC2 activates Apoptosis Apoptosis & Senescence This compound->Apoptosis can induce p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Akt Akt mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth _4EBP1->CellGrowth Akt->CellGrowth Lysosome Lysosome Autophagosome Autophagosome Autophagosome->Lysosome fusion blocked by This compound Autolysosome Autolysosome Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanism of Action A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with this compound (0.1 µM - 100 µM) A->B C 3. Incubate for 24-72h B->C D 4. Perform Cell Viability Assay (e.g., MTT) C->D E 5. Determine IC50 and Optimal Concentration Range D->E F 6. Treat Cells with Optimal this compound Dose E->F Use determined concentrations G 7. Western Blot for mTOR Pathway Proteins F->G H 8. Autophagic Flux Assay F->H I 9. Apoptosis/Senescence Assays F->I Troubleshooting_Logic Start Issue Encountered No_mTOR_Activation No mTOR Activation Start->No_mTOR_Activation High_Cytotoxicity High Cytotoxicity Start->High_Cytotoxicity No_Autophagy_Inhibition No Autophagy Inhibition Start->No_Autophagy_Inhibition Check_Dose Check Dose-Response No_mTOR_Activation->Check_Dose Possible Cause Check_Time Check Time-Course No_mTOR_Activation->Check_Time Possible Cause Check_Storage Check Compound Storage No_mTOR_Activation->Check_Storage Possible Cause Check_Solvent Check Solvent Toxicity High_Cytotoxicity->Check_Solvent Possible Cause Check_Sensitivity Assess Cell Line Sensitivity High_Cytotoxicity->Check_Sensitivity Possible Cause No_Autophagy_Inhibition->Check_Dose Possible Cause Check_Flux Perform Autophagic Flux Assay No_Autophagy_Inhibition->Check_Flux Possible Cause Induce_Autophagy Induce Autophagy (Starvation) No_Autophagy_Inhibition->Induce_Autophagy Possible Cause

References

troubleshooting unexpected effects of MHY1485 on cell viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected effects of MHY1485 on cell viability.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Decrease in Cell Viability

Question: I treated my cells with this compound, expecting to see mTOR activation and autophagy inhibition, but instead, I observed a significant decrease in cell viability. Why is this happening and how can I troubleshoot it?

Answer: An unexpected decrease in cell viability can be attributed to several factors, ranging from experimental conditions to the inherent properties of the cell line being used. Here is a step-by-step guide to troubleshoot this issue:

Step 1: Verify this compound Concentration and Purity

  • Concentration: this compound can induce a decline in cell viability at higher concentrations.[1][2] For instance, concentrations above 20 µM have been shown to reduce cell viability by 20% in Ac2F cells.[1][2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

  • Purity and Handling: Ensure the this compound powder is properly stored (desiccated at room temperature) and the stock solution (in DMSO) is stored at -20°C and used within 3 months to prevent degradation.[3] Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.[3]

Step 2: Assess Treatment Duration

  • Prolonged exposure to any compound can lead to cytotoxicity. While 2 µM of this compound did not show cell death during longer treatments in one study[1][2], this can be cell-type dependent. Consider reducing the treatment duration and performing a time-course experiment.

Step 3: Consider Cell-Type Specific Effects

  • The effects of this compound can vary significantly between different cell lines. For example, this compound has been shown to inhibit cell growth and promote apoptosis and senescence in some tumor cell lines, an effect that may be independent of its mTOR activation role.[4][5] It is possible that your cell line is particularly sensitive to these off-target or context-specific effects.

Step 4: Evaluate Basal Autophagy Levels

  • This compound inhibits the final stage of autophagy by blocking the fusion of autophagosomes with lysosomes.[1][2][6][7][8][9][10][11] If your cells have a high basal level of autophagy that is critical for their survival, inhibiting this process could lead to the accumulation of dysfunctional organelles and proteins, ultimately triggering cell death.

Step 5: Investigate Endoplasmic Reticulum (ER) Stress

  • There is evidence to suggest that this compound can enhance ER stress, which, if overwhelming, can lead to apoptosis.[4] You can assess markers of ER stress (e.g., CHOP, BiP) via Western blot to investigate this possibility.

Issue 2: this compound Shows No Effect on My Cells

Question: I treated my cells with this compound, but I am not observing the expected mTOR activation or any other phenotypic changes. What could be the reason for this?

Answer: A lack of response to this compound treatment can be due to several experimental factors. Follow these troubleshooting steps to identify the potential cause:

Step 1: Confirm this compound Activity

  • Fresh Preparation: Ensure that your this compound stock solution is fresh and has been stored correctly. As a small molecule, it can degrade over time, especially with improper storage.[3]

  • Positive Control: Include a positive control cell line in your experiments that is known to respond to this compound to confirm that the compound itself is active.

Step 2: Verify the Readout for mTOR Activation

  • Phosphorylation Status: The primary indicator of mTOR activation is the phosphorylation of its downstream targets. Assess the phosphorylation status of key proteins in the mTOR pathway, such as p70S6K (at Thr389) and 4E-BP1 (at Thr37/46), using Western blotting.[9][11] this compound has also been shown to increase phosphorylation of mTOR itself at Ser2448.[7][9]

  • Time-Course Experiment: The kinetics of mTOR activation can be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to ensure you are not missing the window of activation.

Step 3: Re-evaluate the Concentration

  • The effective concentration of this compound can be cell-type specific. While lower micromolar concentrations (e.g., 2-10 µM) are often effective[1][2][7], some studies have used up to 50 µM.[12] Perform a dose-response experiment to determine the optimal concentration for your cell line.

Step 4: Consider Context-Dependent mTOR Activation

  • In some cell types, this compound may not activate mTOR as expected. For instance, one study found that this compound did not stimulate mTORC activation in C2C12 myotubes.[13][14] This highlights the importance of validating the effects of this compound in your specific experimental system.

Step 5: Check for Autophagy Inhibition as an Alternative Readout

  • Since this compound is also a potent autophagy inhibitor, you can assess its effect on the autophagic flux. An accumulation of LC3-II is a hallmark of autophagy inhibition at the lysosomal fusion step.[1][2][6][8][10] This can be measured by Western blot or immunofluorescence.

Data Presentation

Table 1: Reported Effects of this compound on Cell Viability and mTOR Signaling in Different Cell Lines

Cell LineConcentrationTreatment DurationObserved Effect on Cell ViabilityEffect on mTOR SignalingReference
Ac2F (rat hepatocytes)> 20 µM24 hours~20% decreasemTOR activation[1][2]
Ac2F (rat hepatocytes)2 µMLonger treatmentNo significant cell deathmTOR activation[1][2]
CT26 (murine colon carcinoma)5-10 µMUp to 5 daysDelayed cell growthmTOR pathway activation[4][5]
LLC (murine Lewis lung carcinoma)≥ 1 µMUp to 5 daysSignificantly delayed cell growthmTOR pathway activation[4][5]
C2C12 (mouse myotubes)10 µM24 hoursNo changeNo significant effect on p-mTORC[13][14]
Human skin keratinocytes1-50 µM48 hours (post-UV)Attenuated UV-induced viability reductionmTOR-Nrf2 signaling activation[12]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for mTOR Pathway Activation
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), mTOR, phospho-p70S6K (Thr389), p70S6K, phospho-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathway

mTOR_Signaling_Pathway cluster_autophagy Autophagy Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates Autophagosome Autophagosome Lysosome Lysosome Autolysosome Autolysosome This compound->Autolysosome Inhibits Fusion p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation Inhibits Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Autophagosome->Autolysosome Fusion Lysosome->Autolysosome

Caption: this compound's dual mechanism on the mTOR pathway and autophagy.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Cell Viability Results with this compound Check_Conc Step 1: Verify this compound Concentration & Purity Start->Check_Conc Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Conc->Dose_Response Check_Duration Step 2: Evaluate Treatment Duration Dose_Response->Check_Duration Time_Course Perform Time-Course Experiment Check_Duration->Time_Course Cell_Type Step 3: Consider Cell-Type Specificity Time_Course->Cell_Type Review_Lit Review Literature for Your Cell Line Cell_Type->Review_Lit Check_Pathway Step 4: Assess Downstream Pathway Readouts Review_Lit->Check_Pathway Western_Blot Western Blot for p-mTOR, p-p70S6K, LC3-II Check_Pathway->Western_Blot ER_Stress Step 5: Investigate Alternative Mechanisms (e.g., ER Stress) Western_Blot->ER_Stress Analyze_Results Analyze Results & Refine Experimental Design ER_Stress->Analyze_Results

Caption: A systematic workflow for troubleshooting this compound experiments.

Logical Relationship Diagram

Logical_Relationships Unexpected_Viability Unexpected Decrease in Cell Viability High_Conc High this compound Concentration High_Conc->Unexpected_Viability Long_Duration Prolonged Treatment Duration Long_Duration->Unexpected_Viability Cell_Sensitivity High Cell Line Sensitivity Cell_Sensitivity->Unexpected_Viability Autophagy_Dependence High Basal Autophagy for Survival Autophagy_Dependence->Unexpected_Viability ER_Stress Induction of ER Stress ER_Stress->Unexpected_Viability Off_Target Off-Target Effects Off_Target->Unexpected_Viability

Caption: Potential causes of unexpected this compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is known to have a dual role. It is a cell-permeable activator of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth, proliferation, and survival.[3][7] Additionally, it is a potent inhibitor of autophagy, acting by suppressing the fusion between autophagosomes and lysosomes.[1][2][6][7][8][9][10][11]

Q2: How should I prepare and store this compound?

A2: this compound is typically supplied as a lyophilized powder. For a stock solution, it can be reconstituted in DMSO.[3] For example, to make a 15 mM stock, you can dissolve 5 mg of powder in 0.86 mL of DMSO.[3] The lyophilized powder should be stored at room temperature and desiccated.[3] Once in solution, it should be stored at -20°C and used within 3 months.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Q3: What are the expected effects of this compound on autophagy?

A3: this compound inhibits the final stage of autophagy. This leads to an accumulation of autophagosomes that cannot be cleared, which can be observed as an increase in the LC3-II protein levels by Western blot or as an increase in LC3 puncta by immunofluorescence.[1][2][6][8][10] It is important to distinguish this accumulation from an induction of the entire autophagic flux.

Q4: Can this compound have effects other than mTOR activation and autophagy inhibition?

A4: Yes, some studies have reported effects of this compound that may be independent of its role as an mTOR activator. These include the induction of apoptosis and senescence in certain cancer cell lines, particularly when combined with radiation.[4] this compound has also been shown to enhance endoplasmic reticulum (ER) stress.[4] Furthermore, in some cellular contexts, it may not activate mTOR as expected.[13][14]

Q5: Is this compound toxic to cells?

A5: this compound is generally considered to have low toxicity at concentrations that are effective for inhibiting autophagy (e.g., 2 µM).[1][2] However, at higher concentrations (typically above 20 µM), it can lead to a reduction in cell viability.[1][2] The cytotoxic concentration can be highly dependent on the cell line and experimental conditions. Therefore, it is essential to perform a dose-response curve to determine the optimal working concentration for your specific cells.

References

MHY1485 In Vivo Delivery Strategies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of MHY1485, a potent mTOR activator. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in delivering this compound in vivo?

A1: The primary challenge for the in vivo delivery of this compound, a small synthetic compound, is its poor solubility in aqueous solutions. Like many small molecule kinase modulators, this compound is hydrophobic, which can lead to low bioavailability and precipitation when administered directly in saline. Therefore, appropriate formulation strategies are essential for effective in vivo studies.

Q2: What are the recommended vehicles for dissolving this compound for in vivo administration?

A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For in vivo applications, it is crucial to use a vehicle that is both effective at solubilizing the compound and safe for the animal model. Two commonly used formulations are:

  • DMSO/PEG300/Tween-80/Saline Mixture: This multi-component vehicle is effective for achieving a clear solution of this compound suitable for intraperitoneal injection.

  • DMSO/Corn Oil Mixture: This formulation is another option for creating a clear solution for administration.

It is recommended to prepare these solutions fresh for each experiment to ensure stability and prevent precipitation.

Q3: Are there any advanced delivery systems available for this compound?

A3: Currently, there is limited publicly available information on the use of advanced delivery systems like nanoparticles or liposomes specifically for this compound. However, for other mTOR modulators and poorly soluble drugs, these technologies have been employed to enhance solubility, improve pharmacokinetic profiles, and achieve targeted delivery. Researchers experiencing challenges with conventional formulations may consider exploring these options as a research direction. Liposomal formulations and polymeric nanoparticles have been shown to improve the delivery of other kinase inhibitors.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during or after preparation.
  • Possible Cause: The concentration of this compound is too high for the chosen vehicle, or the components of the vehicle were not mixed in the correct order.

  • Troubleshooting Steps:

    • Verify Solubility Limits: Ensure the target concentration does not exceed the known solubility of this compound in the initial solvent (e.g., DMSO).

    • Sequential Addition of Solvents: When preparing a multi-component vehicle like the DMSO/PEG300/Tween-80/saline mixture, add each solvent sequentially and ensure the solution is clear before adding the next component.

    • Gentle Warming: Gentle warming (e.g., in a 37°C water bath) can sometimes help in dissolving the compound. However, be cautious about the thermal stability of this compound.

    • Sonication: Brief sonication can aid in the dissolution process.

    • Prepare Fresh: Always prepare the formulation fresh before each experiment to minimize the chances of precipitation over time.

Issue 2: Observed toxicity or adverse effects in the animal model.
  • Possible Cause: The vehicle, particularly at high concentrations of DMSO, might be causing toxicity. The dose of this compound may also be too high.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a vehicle-only control group in your experiment to distinguish between the effects of the vehicle and this compound.

    • Minimize DMSO Concentration: Aim to use the lowest possible concentration of DMSO in your final formulation. For the recommended DMSO/PEG300/Tween-80/saline vehicle, the final DMSO concentration is typically around 10%.

    • Dose-Response Study: If toxicity is suspected, perform a dose-response study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model and experimental setup.

    • Alternative Administration Route: If intraperitoneal injection is causing localized irritation or toxicity, consider alternative routes such as oral gavage, for which a formulation with Carboxymethylcellulose sodium (CMC-Na) may be suitable.

Issue 3: Lack of expected biological effect in vivo.
  • Possible Cause: Poor bioavailability of this compound, suboptimal dosing, or rapid metabolism and clearance.

  • Troubleshooting Steps:

    • Optimize Formulation: Ensure that this compound is fully dissolved in the vehicle before administration. Precipitation will drastically reduce the bioavailable dose.

    • Review Dosing Regimen: A common starting dose for intraperitoneal injection in mice is 10 mg/kg. However, this may need to be optimized for your specific research question and animal model. Consider increasing the dose or the frequency of administration based on literature for similar compounds or preliminary studies.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If resources permit, conducting a pilot PK/PD study can provide valuable information. This involves measuring the concentration of this compound in plasma and the target tissue over time and correlating it with a pharmacodynamic marker (e.g., phosphorylation of mTOR or its downstream targets like S6K1). This will help in understanding the drug's half-life and designing a more effective dosing schedule.

    • Consider Alternative Delivery Strategies: If bioavailability remains an issue, exploring advanced formulations like liposomes or nanoparticles could be a viable next step to improve the pharmacokinetic properties of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol is based on a commonly used vehicle for poorly water-soluble compounds.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO to create a stock solution. For example, to prepare a final solution for a 10 mg/kg dose, you might start by dissolving this compound in 10% of the final volume with DMSO.

  • Sequentially add the other vehicle components. A common ratio is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • After adding each component, vortex or mix the solution thoroughly until it is clear.

  • The final solution should be clear and free of any precipitate.

  • Administer the solution to the animal via intraperitoneal injection. The injection volume will depend on the animal's weight and the final concentration of the drug.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 387.4 g/mol [1]
Purity >98%[1]
Solubility in DMSO Up to 20 mg/mL[1]
Solubility in DMF Up to 10 mg/mL[1]
Typical In Vivo Dose (mice) 10 mg/kg (intraperitoneal)

Signaling Pathway and Experimental Workflow Diagrams

MHY1485_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits rpS6 rpS6 S6K1->rpS6 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth rpS6->Protein_Synthesis promotes

Caption: Simplified signaling pathway of this compound activating the mTORC1 pathway.

In_Vivo_Delivery_Workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_eval Evaluation Dissolve Dissolve this compound in DMSO Add_Vehicle Sequentially add PEG300, Tween-80, Saline Dissolve->Add_Vehicle Mix Vortex until clear Add_Vehicle->Mix Dose Calculate Dose (e.g., 10 mg/kg) Mix->Dose Inject Intraperitoneal Injection Dose->Inject Monitor Monitor for Adverse Effects Inject->Monitor PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Inject->PK_PD Efficacy Assess Biological Efficacy Monitor->Efficacy PK_PD->Efficacy

Caption: General experimental workflow for in vivo delivery of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve potential artifacts and issues in experiments involving the mTOR activator, MHY1485.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cell-permeable small molecule that is recognized as an activator of the mammalian target of rapamycin (B549165) (mTOR).[1] It functions by stimulating the phosphorylation of mTOR and its downstream targets, such as S6 kinase (S6K1) and ribosomal protein S6 (rpS6).[2] A key aspect of its mechanism is the inhibition of the fusion between autophagosomes and lysosomes, which leads to an accumulation of autophagosomes.[3][4][5]

Q2: I'm observing an increase in LC3-II levels after this compound treatment. Does this indicate an induction of autophagy?

A2: No, this is a common point of misinterpretation. While an increase in LC3-II is often used as a marker for autophagy, in the case of this compound, it signifies an accumulation of autophagosomes due to a blockage in the autophagic flux.[4][5] this compound inhibits the fusion of autophagosomes with lysosomes, preventing the degradation of LC3-II.[4][5] Therefore, the observed increase in LC3-II is an indicator of autophagy inhibition at a late stage.

Q3: What is the recommended solvent and storage for this compound?

A3: this compound is typically supplied as a lyophilized powder. For a 15 mM stock solution, it can be reconstituted in DMSO.[1] It is recommended to store the lyophilized powder at room temperature, desiccated, where it is stable for up to 24 months. Once dissolved, the solution should be stored at -20°C and used within 3 months to maintain its potency. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution.[1]

Q4: Are there known off-target effects or instances where this compound is ineffective?

A4: While widely used as an mTOR activator, there are instances where this compound may not produce the expected outcome. For example, one study found that this compound did not alter p-mTORC expression or cell metabolism in C2C12 myotubes, indicating potential cell-type specific responses or experimental limitations.[6] In some cancer cell lines, this compound treatment alone was not sufficient to activate all tested mTOR pathways and required combination with X-irradiation for significant activation.[7] Researchers should be aware that the effects of this compound can be context-dependent.

Troubleshooting Guides

Problem 1: Inconsistent or No Activation of mTOR Pathway

Symptoms:

  • Western blot analysis shows no significant increase in the phosphorylation of mTOR, p70S6K, or S6.

  • Downstream cellular effects expected from mTOR activation are absent.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Compound Degradation Ensure this compound has been stored correctly (lyophilized at room temperature, desiccated; in solution at -20°C for no longer than 3 months).[1] Prepare fresh stock solutions if degradation is suspected.
Suboptimal Concentration The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Published effective concentrations generally range from 1 µM to 10 µM.[2]
Insufficient Treatment Duration The time required for this compound to induce a measurable effect can vary. Conduct a time-course experiment (e.g., 3, 6, 12, 24 hours) to identify the optimal treatment duration.
Cell-Type Specificity As observed in C2C12 myotubes, this compound may not be an effective mTOR activator in all cell types.[6] Consider using an alternative mTOR activator like phosphatidic acid (PA) or growth factors (e.g., insulin) for comparison.[8]
Low Basal mTOR Activity In cells with very low basal mTOR activity, the activating effect of this compound may be minimal. Consider co-treatment with another stimulus, such as amino acids or growth factors, to enhance the response.[8]
Problem 2: Misinterpretation of Autophagy Assay Results

Symptoms:

  • Increased LC3-II levels are interpreted as autophagy induction.

  • Conflicting results between LC3-II levels and other autophagy markers (e.g., p62/SQSTM1 degradation).

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Misunderstanding of this compound's Mechanism This compound inhibits the final stage of autophagy by blocking the fusion of autophagosomes and lysosomes.[4][5] This leads to the accumulation of LC3-II.
Reliance on a Single Autophagy Marker To accurately assess autophagy, it is crucial to measure autophagic flux. This can be done by treating cells with this compound in the presence and absence of lysosomal inhibitors like bafilomycin A1 or chloroquine. A lack of further increase in LC3-II levels in the presence of these inhibitors would confirm a blockage in the late stage of autophagy.[5]
p62/SQSTM1 Levels Monitor the levels of p62/SQSTM1. Since this compound blocks autophagic degradation, p62 levels would be expected to remain stable or increase, not decrease as would be seen with autophagy induction.

Experimental Protocols

Protocol 1: Assessment of mTOR Pathway Activation by Western Blot
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with this compound at various concentrations (e.g., 1, 3, 10 µM) for the desired duration. Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, phospho-S6 (Ser235/236), and total S6. Use a loading control like β-actin or GAPDH.

  • Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. Quantify band intensities to determine the relative phosphorylation levels.

Protocol 2: Autophagic Flux Assay
  • Cell Culture: Plate cells in multiple wells to allow for different treatment conditions.

  • Treatment Groups:

    • Vehicle control (DMSO)

    • This compound (e.g., 2 µM)

    • Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM)

    • This compound + Bafilomycin A1 or Chloroquine (add the lysosomal inhibitor for the last 1-2 hours of the this compound treatment)

  • Cell Lysis and Western Blot: Following treatment, lyse the cells and perform a Western blot for LC3 and p62/SQSTM1 as described in Protocol 1.

  • Analysis: Compare the LC3-II levels across the different treatment groups. If this compound is blocking autophagic flux, there will be a significant increase in LC3-II with this compound alone, and this increase will not be substantially further augmented by the addition of bafilomycin A1 or chloroquine.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Different Cell Types
Cell TypeConcentration RangeObserved EffectReference
Human Ovarian Tissue1-10 µMDose-dependent increase in p-mTOR and p-RPS6[2]
CT26 and LLC (Cancer cell lines)1-10 µMDelayed cell growth; enhanced radiosensitivity[9]
Ac2F (Rat hepatocytes)2 µMInhibition of autophagosome-lysosome fusion[4][5]
MC3T3-E1 (Osteoblasts)Not specifiedProtection from dexamethasone-induced apoptosis[10]
C2C12 (Myotubes)10 µMNo significant effect on p-mTORC expression[6]

Visualizations

MHY1485_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates Autophagy Autophagy Inhibition This compound->Autophagy Inhibits fusion S6K1 S6K1 mTORC1->S6K1 Phosphorylates rpS6 rpS6 S6K1->rpS6 Phosphorylates Autolysosome Autolysosome Autophagy->Autolysosome Blocks Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

Caption: this compound activates mTORC1 signaling and inhibits autophagy.

Troubleshooting_Workflow Start Issue: Inconsistent mTOR Activation Check_Storage Verify this compound Storage and Preparation Start->Check_Storage Dose_Response Perform Dose-Response Experiment Check_Storage->Dose_Response Properly Stored Time_Course Conduct Time-Course Experiment Dose_Response->Time_Course Alternative_Activator Test Alternative mTOR Activator Time_Course->Alternative_Activator No Activation Resolution Issue Resolved Time_Course->Resolution Activation Observed Alternative_Activator->Resolution Activation Observed No_Resolution Cell-Type Specific Issue Likely Alternative_Activator->No_Resolution No Activation

Caption: Troubleshooting workflow for inconsistent mTOR activation.

References

Technical Support Center: Western Blotting with MHY1485-Treated Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing Western blot analysis on cell lysates treated with MHY1485, a potent activator of the mammalian target of rapamycin (B549165) (mTOR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cellular pathways?

This compound is a cell-permeable small molecule that activates the mTOR signaling pathway.[1] mTOR is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, survival, and metabolism.[1] this compound treatment leads to the phosphorylation and activation of mTOR, which in turn phosphorylates its downstream targets, including S6 Kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis.[2][3] It also inhibits autophagy by preventing the fusion of autophagosomes with lysosomes.[3][4]

Q2: I treated my cells with this compound. Which protein targets should I probe for to confirm mTOR pathway activation?

To confirm mTOR activation, you should probe for the phosphorylated forms of mTOR and its key downstream effectors. The total protein levels for these targets should also be assessed as a control.

  • Primary Target: Phospho-mTOR (Ser2448)[3]

  • Downstream Targets (mTORC1):

    • Phospho-p70 S6 Kinase (Thr389)

    • Phospho-S6 Ribosomal Protein (Ser235/236)[5]

    • Phospho-4E-BP1 (Thr37/46)[3]

  • Downstream Targets (mTORC2):

    • Phospho-Akt (Ser473)[6]

Q3: Why has the LC3-II band intensity increased in my this compound-treated samples? Does this mean autophagy is induced?

No, an increase in the LC3-II band is not indicative of autophagy induction in this case. This compound inhibits the final stage of autophagy by blocking the fusion of autophagosomes with lysosomes.[3][7] This blockade prevents the degradation of LC3-II, causing it to accumulate within the cell.[3][7] Therefore, an elevated LC3-II/LC3-I ratio following this compound treatment reflects autophagy inhibition, not induction.

Q4: Can this compound treatment affect the expression of proteins unrelated to the core mTOR pathway?

Yes. Activating a central signaling hub like mTOR can have wide-ranging effects. For example, studies have shown that this compound treatment can lead to the stabilization and increased expression of proteins like p21.[8] It can also activate the Nrf2 signaling pathway, leading to changes in the expression of Nrf2-regulated genes.[6] When analyzing your results, consider the broader impact of sustained mTOR activation on cellular processes.

Troubleshooting Guide for this compound-Treated Lysates

Users may encounter common Western blotting issues that can be compounded by the specific effects of this compound. This guide addresses frequent problems in a question-and-answer format.

Q5: Why am I getting a weak or no signal for my target protein, especially for phosphorylated targets?

Several factors could be responsible for a weak signal. Refer to the table below for potential causes and solutions.

Potential CauseRecommended Solution
Low Protein Concentration Ensure you load an adequate amount of protein (typically 20-40 µg of total lysate per lane).[9][10] Perform a protein concentration assay (e.g., BCA) before loading.
Suboptimal Antibody Dilution The primary or secondary antibody may be too dilute. Perform an antibody titration to determine the optimal concentration for your specific experimental conditions.[9][11]
Ineffective Lysis/Phosphatase Activity Use a robust lysis buffer (e.g., RIPA) and always include fresh protease and phosphatase inhibitors to preserve your target proteins and their phosphorylation status.[12][13]
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins (>150 kDa), consider a wet transfer overnight at 4°C. For small proteins, check that the membrane pore size is appropriate (e.g., 0.2 µm) to prevent transfer-through.[9][14]
Inactive Detection Reagent Ensure your ECL substrate has not expired and has been stored correctly. For low-abundance proteins, use a high-sensitivity substrate.[15]

Q6: My blot has high background, making my bands difficult to see. What should I do?

High background can obscure your results. The following table outlines common causes and how to address them.

Potential CauseRecommended Solution
Insufficient Blocking Block the membrane for at least 1 hour at room temperature. For phospho-antibodies, use 5% Bovine Serum Albumin (BSA) in TBS-T instead of non-fat milk, as milk contains phosphoproteins (casein) that can cause non-specific binding.[10][16]
Antibody Concentration Too High Excess primary or secondary antibody can bind non-specifically. Reduce the antibody concentrations by performing a titration.[12][16]
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBS-T) to help remove unbound antibodies.[9][10]
Membrane Dried Out Never allow the membrane to dry out at any point during the blocking or incubation steps.[16]

Q7: I'm seeing multiple non-specific bands in addition to my target band. How can I get a cleaner blot?

Non-specific bands can arise from several issues, from sample quality to antibody specificity.

Potential CauseRecommended Solution
Sample Degradation Prepare fresh lysates for each experiment and always add protease inhibitors. Keep samples on ice during preparation to minimize degradation.[12][13]
Antibody Cross-Reactivity Ensure your primary antibody is specific for the target protein. If high background persists, consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[12] Run a secondary antibody-only control (omit the primary antibody) to check for non-specific binding from the secondary.[16]
Too Much Protein Loaded Overloading the gel can lead to non-specific antibody binding and streaking. Try loading less total protein per lane.[10][17]
High Concentration of Secondary Antibody Using too much HRP-conjugated secondary antibody can lead to the appearance of multiple faint bands. Increase the dilution of the secondary antibody.[10]

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting points for key reagents. These should be optimized for your specific cell type and antibodies.

Table 1: Lysis Buffer Components

ComponentConcentrationPurpose
Tris-HCl (pH 7.4)50 mMBuffering agent
NaCl150 mMMaintains ionic strength
NP-40 or Triton X-1001% (v/v)Non-ionic detergent
Sodium Deoxycholate0.5% (w/v)Ionic detergent
SDS0.1% (w/v)Ionic detergent (denaturing)
Protease Inhibitor Cocktail1XPrevents protein degradation
Phosphatase Inhibitor Cocktail1XPreserves phosphorylation

Table 2: Recommended Antibody Dilution Ranges

Antibody TypeDilution Range (in 5% BSA/TBS-T)Incubation
Primary Phospho-Antibody1:500 - 1:2000Overnight at 4°C
Primary Total-Protein Antibody1:1000 - 1:50001-2 hours at RT or O/N at 4°C
HRP-conjugated Secondary1:2000 - 1:10,0001 hour at Room Temperature

Experimental Protocols & Visualizations

This compound Signaling Pathway

The diagram below illustrates the core signaling cascade activated by this compound.

MHY1485_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates S6K1 p70 S6 Kinase mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates (inactivates) Autophagy Autophagy mTORC1->Autophagy inhibits rpS6 Ribosomal Protein S6 S6K1->rpS6 phosphorylates Protein_Synth Protein Synthesis (Cell Growth, Proliferation) rpS6->Protein_Synth EIF4EBP1->Protein_Synth

Caption: this compound activates mTORC1, promoting protein synthesis and inhibiting autophagy.

Western Blot Experimental Workflow

This diagram outlines the key steps for performing a Western blot on this compound-treated cell lysates.

WB_Workflow cluster_prep Sample Preparation cluster_immuno Immunoblotting Cell_Culture 1. Cell Culture & This compound Treatment Lysis 2. Cell Lysis (with inhibitors) Cell_Culture->Lysis Quant 3. Protein Quantification (BCA Assay) Lysis->Quant Sample_Prep 4. Prepare Samples (Laemmli Buffer) Quant->Sample_Prep SDS 5. SDS-PAGE Sample_Prep->SDS Block 7. Blocking (5% BSA in TBS-T) Pri_Ab 8. Primary Antibody Incubation (Overnight, 4°C) Block->Pri_Ab Wash1 9. Washing (3x in TBS-T) Pri_Ab->Wash1 Sec_Ab 10. Secondary Antibody Incubation (1 hr, RT) Wash1->Sec_Ab Wash2 11. Washing (3x in TBS-T) Sec_Ab->Wash2 Detect 12. Detection (ECL Substrate) Wash2->Detect Transfer 6. Protein Transfer (PVDF Membrane) SDS->Transfer Transfer->Block Troubleshooting_Logic rect_node rect_node Start Problem with Blot? Signal_Issue Signal Issue? Start->Signal_Issue Yes High_BG High Background? Signal_Issue->High_BG Bands OK Ponceau Ponceau S Stain OK? Signal_Issue->Ponceau No or Weak Signal Extra_Bands Non-Specific Bands? High_BG->Extra_Bands No Blocking_Agent Blocking Agent? High_BG->Blocking_Agent Yes Fresh_Lysate Using Fresh Lysate with Inhibitors? Extra_Bands->Fresh_Lysate Yes Antibody_Titration Optimize Antibody Concentrations Ponceau->Antibody_Titration Yes Optimize_Transfer Optimize Transfer (Time, Buffer) Ponceau->Optimize_Transfer No Check_Reagents Check Lysis Buffer & ECL Reagent Antibody_Titration->Check_Reagents Reduce_Ab Reduce Antibody Concentrations Blocking_Agent->Reduce_Ab Milk Use_BSA Use 5% BSA (not milk for p-Ab) Blocking_Agent->Use_BSA BSA Increase_Wash Increase Wash Duration/Volume Reduce_Ab->Increase_Wash Reduce_Load Reduce Protein Load Fresh_Lysate->Reduce_Load Yes Prep_Fresh Prepare Fresh Lysate Fresh_Lysate->Prep_Fresh No Secondary_Control Run Secondary-Only Control Reduce_Load->Secondary_Control

References

ensuring consistent MHY1485 activity in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent MHY1485 activity, particularly in long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or loss of this compound activity in long-term experiments Compound Degradation: this compound solution may lose potency over extended periods in culture media at 37°C.1. Replenish Media: For experiments lasting several days, replenish the culture media with freshly diluted this compound every 24-48 hours. 2. Activity Check: If possible, perform a periodic activity check. For example, a short-term treatment of a control cell line followed by Western blot for p-mTOR can confirm the bioactivity of your working solution.
Precipitation in Media: this compound may precipitate out of the aqueous culture media, especially at higher concentrations or after prolonged incubation.1. Visual Inspection: Before and during the experiment, visually inspect the culture media for any signs of precipitation (cloudiness or visible particles). 2. Solubility Limits: Do not exceed the recommended working concentrations. If higher concentrations are necessary, consider using a solubilizing agent, but validate its effect on your experimental system first. 3. Gentle Warming: When preparing working solutions from a DMSO stock, gentle warming to 37°C may aid in dissolution.[1]
Variable results between experiments Inconsistent Stock Solution: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.1. Aliquoting: Aliquot the DMSO stock solution into single-use vials upon preparation to avoid multiple freeze-thaw cycles.[2] 2. Proper Storage: Store stock solutions at -20°C for up to 3 months.[2][3][4] For lyophilized powder, store at room temperature, desiccated, for up to 24 months.[2]
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration.1. Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Serial Dilutions: For very low working concentrations, perform serial dilutions to minimize pipetting errors.
Unexpected Cytotoxicity High Concentration: this compound concentrations above 20 µM have been shown to reduce cell viability.[5][6]1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration. 2. Lower Concentration: In many cell lines, this compound shows activity at concentrations as low as 2 µM.[1][6]
Solvent Toxicity: The solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations.1. Limit Solvent Concentration: Ensure the final concentration of the solvent in the culture media is low (typically <0.5%) and non-toxic to your cells. 2. Solvent Control: Always include a vehicle control (media with the same concentration of solvent) in your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable small molecule that acts as an activator of the mammalian target of rapamycin (B549165) (mTOR).[2][7][8] mTOR is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[2] this compound activates mTOR, leading to the phosphorylation of its downstream targets, such as S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6).[7][9] It also inhibits autophagy by suppressing the fusion of autophagosomes with lysosomes.[5][8][10]

2. How should I store this compound?

Proper storage is critical for maintaining the stability and activity of this compound.

Form Storage Temperature Duration
Lyophilized PowderRoom Temperature (desiccated)Up to 24 months[2]
+4°CSee manufacturer's instructions[11]
DMSO or DMF Solution-20°CUp to 3 months[2][3][4]

3. How do I prepare a stock solution of this compound?

This compound is soluble in DMSO and DMF.[2][4]

Solvent Solubility
DMSO≥19.35 mg/mL[1], 20 mg/mL[2][4], 12.5 mg/mL[3], 50 mM (with gentle warming)[11]
DMF10 mg/mL[2][4]

To prepare a stock solution, for example a 15 mM stock, reconstitute 5 mg of this compound powder in 0.86 mL of DMSO.[2] Gentle warming at 37°C and/or vortexing can aid in dissolution.[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]

4. What is the recommended working concentration for this compound?

The optimal working concentration of this compound can vary depending on the cell type and the desired effect. However, a common starting point is in the low micromolar range.

  • Effective Concentrations: Studies have shown this compound to be effective at concentrations ranging from 1 µM to 10 µM in various cell lines.[9][12][13][14]

  • Toxicity: Concentrations above 20 µM may induce cytotoxicity.[5][6]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

5. How can I confirm that this compound is active in my experiment?

The activity of this compound can be confirmed by assessing the phosphorylation status of mTOR and its downstream targets. A common method is Western blotting for:

  • Phospho-mTOR (Ser2448)[8][15]

  • Phospho-S6K1

  • Phospho-rpS6[7][9]

  • Phospho-4E-BP1 (Thr37/46)[15]

An increase in the phosphorylation of these proteins upon this compound treatment indicates its activity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the lyophilized this compound powder to room temperature before opening the vial.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex gently and/or warm the solution at 37°C for 10 minutes to ensure complete dissolution.[1]

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for up to 3 months.[2][3][4]

Protocol 2: Assessing this compound Activity by Western Blot

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 1, 6, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-S6K1, S6K1, p-rpS6, rpS6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

MHY1485_mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition rpS6 rpS6 S6K1->rpS6 Phosphorylates Translation Protein Synthesis (Cell Growth, Proliferation) rpS6->Translation eIF4E eIF4E FourEBP1->eIF4E Inhibits eIF4E->Translation Lysosome Lysosome Autophagosome Autophagosome Autophagosome->Lysosome Fusion Blocked by this compound Long_Term_Experiment_Workflow cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_analysis Analysis Prep_Stock Prepare & Aliquot This compound Stock (-20°C) Start_Treatment Day 0: Add this compound (from fresh aliquot) Prep_Stock->Start_Treatment Cell_Seeding Seed Cells Cell_Seeding->Start_Treatment Replenish Every 24-48h: Replenish Media with Freshly Diluted this compound Start_Treatment->Replenish Activity_Check Optional: Periodic Activity Check on Control Plate Start_Treatment->Activity_Check Monitor Monitor Cell Health & Check for Precipitate Replenish->Monitor Monitor->Replenish Continue Treatment Endpoint_Assay Endpoint Assay (e.g., Western, Imaging) Monitor->Endpoint_Assay End of Experiment Troubleshooting_Tree Start Inconsistent Results with this compound? Check_Stock Is the stock solution properly stored and aliquoted? Start->Check_Stock Check_Media Is there precipitate in the culture media? Check_Stock->Check_Media Yes Solution_Stock Re-prepare stock solution, aliquot, and store at -20°C. Check_Stock->Solution_Stock No Check_Concentration Is the working concentration optimized and non-toxic? Check_Media->Check_Concentration No Solution_Media Lower concentration or use fresh media. Visually inspect. Check_Media->Solution_Media Yes Check_Replenishment For long-term experiments, is the compound replenished? Check_Concentration->Check_Replenishment Yes Solution_Concentration Perform a dose-response curve to find optimal concentration. Check_Concentration->Solution_Concentration No Solution_Replenishment Replenish media with fresh This compound every 24-48 hours. Check_Replenishment->Solution_Replenishment No Success Consistent Activity Achieved Check_Replenishment->Success Yes Solution_Stock->Check_Stock Solution_Media->Check_Media Solution_Concentration->Check_Concentration Solution_Replenishment->Check_Replenishment

References

Validation & Comparative

MHY1485 vs. Chloroquine: A Comparative Guide to Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the study of autophagy, a cellular process vital for homeostasis and implicated in numerous diseases, pharmacological inhibitors are indispensable tools. Among these, MHY1485 and chloroquine (B1663885) are widely utilized. This guide provides a detailed comparison of their mechanisms, experimental performance, and practical considerations for their use in research.

Mechanism of Action: A Tale of Two Pathways

This compound and chloroquine inhibit autophagy at the late stage, specifically targeting the fusion of autophagosomes with lysosomes, but they achieve this through distinct molecular pathways.

This compound is a potent, cell-permeable activator of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and autophagy.[1][2] By activating mTOR, this compound suppresses the initiation of autophagy.[1] Furthermore, this compound has been shown to inhibit the fusion of autophagosomes and lysosomes, leading to the accumulation of autophagosomes.[3][4][5] This dual mechanism of action makes this compound a comprehensive inhibitor of the autophagic process. The activation of mTOR by this compound can also influence other cellular processes, a critical consideration in experimental design.[1][2]

Chloroquine , a well-established antimalarial drug, inhibits autophagy by a different mechanism. It is a lysosomotropic agent that accumulates in lysosomes and raises their pH.[6][7] This increase in lysosomal pH inhibits the activity of lysosomal hydrolases and, more importantly, impairs the fusion of autophagosomes with lysosomes.[8][9][10] This blockade of the final degradation step of autophagy results in the accumulation of autophagosomes and autophagic substrates like p62/SQSTM1.[7] Unlike this compound, chloroquine's primary action is independent of the mTOR signaling pathway.[11]

Performance Data: A Quantitative Comparison

The following tables summarize key quantitative data for this compound and chloroquine based on published studies. These values can serve as a starting point for experimental design, but optimal concentrations may vary depending on the cell type and experimental conditions.

Table 1: this compound Performance Data

ParameterCell TypeConcentrationObserved EffectReference
Autophagic Flux Inhibition Ac2F rat hepatocytes2 µMDecreased autophagic flux under starvation conditions.[4][5]
LC3-II Accumulation Ac2F rat hepatocytes1-10 µMDose-dependent increase in the LC3-II/LC3-I ratio.[4][5]
mTOR Activation MC3T3-E1 osteoblasts10 µMIncreased phosphorylation of mTOR and downstream targets.[2][3]
Autophagosome-Lysosome Fusion Ac2F rat hepatocytes2 µMDecreased colocalization of autophagosomes and lysosomes.[4][5]

Table 2: Chloroquine Performance Data

ParameterCell TypeConcentrationObserved EffectReference
Autophagic Flux Inhibition U2OS cells50-100 µMInhibition of autophagic flux.[8]
LC3-II Accumulation LN229 and U373 glioblastoma cells5 µMIncreased conversion of LC3-I to LC3-II.[7]
p62/SQSTM1 Accumulation LN229 and U373 glioblastoma cells5 µMIncreased p62 protein levels.[7]
Lysosomal pH VariousVariesIncreases lysosomal pH.[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the effects of this compound and chloroquine on autophagy.

Autophagic Flux Assay using Western Blot

Objective: To measure the degradation of autophagic substrates as an indicator of autophagic flux.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 2 µM) or chloroquine (e.g., 100 µM) for a specified time (e.g., 6 hours).[12] For starvation-induced autophagy, incubate cells in Earle's Balanced Salt Solution (EBSS) or Hanks' Balanced Salt Solution (HBSS) during the treatment period.[4][5]

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the bands for LC3-II and the loading control. The ratio of LC3-II to the loading control is used to assess the autophagic flux.[12]

Autophagosome-Lysosome Fusion Assay using Fluorescence Microscopy

Objective: To visualize the colocalization of autophagosomes and lysosomes.

Protocol:

  • Cell Transfection and Staining: Plate cells on glass coverslips. Transfect cells with a fluorescently tagged LC3 construct (e.g., GFP-LC3).[4][5]

  • Treatment: Treat the cells with this compound (e.g., 2 µM) or chloroquine under basal or starvation conditions for the desired time.[4][5]

  • Lysosome Staining: In the final 30-60 minutes of treatment, add a lysosomal marker such as LysoTracker Red to the culture medium according to the manufacturer's instructions.[4][5]

  • Fixation and Mounting: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then wash again with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.

  • Imaging: Acquire images using a confocal microscope. Capture images in the green (GFP-LC3), red (LysoTracker), and blue (DAPI) channels.

  • Analysis: Analyze the colocalization of green (autophagosomes) and red (lysosomes) puncta. A decrease in yellow puncta (colocalization) in the merged images indicates inhibition of autophagosome-lysosome fusion.[4][5]

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways affected by this compound and chloroquine, as well as a general workflow for studying autophagy inhibition.

MHY1485_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion This compound->Autophagosome_Lysosome_Fusion inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Autophagy_Initiation Autophagy Initiation ULK1_complex->Autophagy_Initiation promotes Autophagy_Inhibition Autophagy Inhibition

Caption: this compound signaling pathway in autophagy inhibition.

Chloroquine_Signaling_Pathway Chloroquine Chloroquine Lysosome Lysosome Chloroquine->Lysosome Lysosomal_pH Increased Lysosomal pH Lysosome->Lysosomal_pH Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Lysosomal_pH->Autophagosome_Lysosome_Fusion inhibits Autophagy_Inhibition Autophagy Inhibition

Caption: Chloroquine's mechanism of autophagy inhibition.

Experimental_Workflow start Cell Culture treatment Treatment with This compound or Chloroquine start->treatment western_blot Western Blot (LC3, p62) treatment->western_blot microscopy Fluorescence Microscopy (GFP-LC3, LysoTracker) treatment->microscopy analysis Data Analysis and Quantification western_blot->analysis microscopy->analysis conclusion Conclusion on Autophagy Inhibition analysis->conclusion

Caption: General experimental workflow for assessing autophagy inhibition.

Conclusion and Recommendations

Both this compound and chloroquine are effective late-stage autophagy inhibitors, but their distinct mechanisms of action have important implications for experimental interpretation.

  • This compound is a valuable tool for studying the interplay between mTOR signaling and autophagy. Its ability to activate mTOR while simultaneously blocking autophagosome-lysosome fusion provides a multi-faceted inhibition of the autophagic process. However, researchers must consider the pleiotropic effects of mTOR activation on other cellular functions.

  • Chloroquine offers a more direct method for inhibiting the final degradative step of autophagy by disrupting lysosomal function. Its mechanism is independent of the core autophagy initiation machinery, making it a useful tool for specifically studying the consequences of impaired autophagic clearance. It is important to note that chloroquine can also have off-target effects, including disorganization of the Golgi and endo-lysosomal systems.[8][10]

The choice between this compound and chloroquine will depend on the specific research question. For studies focused on the role of mTOR in regulating autophagy, this compound is the more appropriate choice. For experiments aiming to block autophagic degradation without directly manipulating the mTOR pathway, chloroquine is a suitable alternative. As with any pharmacological inhibitor, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for the specific experimental system and to consider potential off-target effects.

References

Validating MHY1485's mTOR Activation: A Comparative Guide with Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mTOR activator MHY1485 with the well-established mTOR inhibitor, rapamycin (B549165). This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of this compound's mechanism of action.

This compound is a potent, cell-permeable small molecule that has been identified as an activator of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and autophagy.[1][2] To rigorously validate its function, it is essential to demonstrate that its effects can be reversed by a known mTOR inhibitor. This guide uses rapamycin, a specific allosteric inhibitor of mTOR complex 1 (mTORC1), as the benchmark for this validation.[3][4]

Comparative Analysis of this compound and Rapamycin on mTOR Signaling

The activation of the mTOR pathway by this compound is biochemically characterized by the increased phosphorylation of mTOR itself and its key downstream substrates, such as the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase (S6K).[3][5] Conversely, rapamycin inhibits this signaling cascade.

A cornerstone experiment to validate this compound's activity involves treating cells with this compound to induce mTOR activation and then demonstrating the reversal of this activation with the addition of rapamycin. The efficacy of both compounds can be quantified by measuring the phosphorylation status of mTOR and its downstream targets.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on the phosphorylation of mTOR (at Ser2448) and 4E-BP1 (at Thr37/46) and the inhibitory effect of rapamycin in Ac2F rat hepatocytes. The data is presented as a ratio of the phosphorylated protein to the total protein, normalized to untreated control cells.

TreatmentPhospho-mTOR (Ser2448) / Total mTOR Ratio (Normalized)Phospho-4E-BP1 (Thr37/46) / Total 4E-BP1 Ratio (Normalized)
Control (Untreated)1.01.0
This compound (1 µM)~1.5~1.8
This compound (2 µM)~2.0~2.5
This compound (5 µM)~2.2~2.8
Rapamycin (5 µM)~0.5~0.4

Data synthesized from graphical representations in Choi et al., 2012.[3]

Experimental Protocols

A detailed methodology for a key experiment to validate this compound's mTOR activation is provided below.

Western Blotting for mTOR Pathway Activation

This protocol details the steps to assess the phosphorylation status of mTOR and its downstream targets.

1. Cell Culture and Treatment:

  • Culture Ac2F rat hepatocytes (or other suitable cell lines) in appropriate media and conditions.

  • Treat cells with varying concentrations of this compound (e.g., 1, 2, 5 µM) for a specified time (e.g., 1 hour).

  • For the inhibition control, treat cells with an mTOR inhibitor like rapamycin (e.g., 5 µM) for the same duration.[3]

  • Include an untreated control group.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Scrape the cells and collect the lysate.

3. Protein Quantification:

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, 4E-BP1, and S6.

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of phosphorylated proteins to the total protein levels to account for any variations in protein loading.

Visualizing the Molecular Interactions and Experimental Process

To further clarify the concepts, the following diagrams illustrate the mTOR signaling pathway and the experimental workflow.

mTOR_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates Rapamycin Rapamycin Rapamycin->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibition lifted

Caption: mTOR Signaling Pathway Activation and Inhibition.

Experimental_Workflow Cell_Culture 1. Cell Culture Treatment 2. Treatment (this compound / Rapamycin) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot 6. Western Blot SDS_PAGE->Western_Blot Immunoblot 7. Immunoblotting Western_Blot->Immunoblot Analysis 8. Data Analysis Immunoblot->Analysis

Caption: Experimental Workflow for Validation.

References

A Comparative Analysis of MHY1485 with Other mTOR Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its activation is a key event in numerous physiological and pathological processes, making mTOR a significant target for therapeutic intervention. While mTOR inhibitors have been extensively studied, the development and characterization of mTOR activators are equally important for understanding cellular signaling and for potential therapeutic applications in conditions requiring enhanced cell growth and metabolism. This guide provides a comparative analysis of the synthetic mTOR activator MHY1485 with other well-known mTOR activators, supported by experimental data.

Overview of mTOR Activation

The mTOR protein is the catalytic subunit of two distinct protein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). Activation of mTORC1 is a primary driver of anabolic processes and is stimulated by various upstream signals, including growth factors, amino acids (notably leucine), and cellular energy status. This compound is a synthetic, cell-permeable small molecule that has been identified as a potent activator of mTOR. Other key activators include naturally occurring molecules like phosphatidic acid (PA) and the amino acid L-leucine.

Quantitative Comparison of mTOR Activator Performance

Direct comparative studies of this compound with other mTOR activators under identical experimental conditions are limited. However, by examining data from various studies, we can construct a comparative overview of their efficacy in activating the mTOR signaling pathway. The following table summarizes quantitative data on the activation of mTOR and its downstream effectors by this compound, phosphatidic acid, and leucine. It is crucial to note the different experimental systems used, which can influence the observed effects.

ActivatorCell LineConcentrationTreatment TimeTarget ProteinFold Increase in Phosphorylation (vs. Control)Reference
This compound Ac2F rat hepatocytes2 µM1 hourp-mTOR (Ser2448)~2.5
10 µM1 hourp-mTOR (Ser2448)~3.0
2 µM1 hourp-4E-BP1 (Thr37/46)~2.0
10 µM1 hourp-4E-BP1 (Thr37/46)~2.5
Phosphatidic Acid (Soy-derived) C2C12 myoblasts10 µM20 minutesp-p70S6K (Thr389)~6.5
30 µM20 minutesp-p70S6K (Thr389)~6.4
L-Leucine L6 myoblasts5.2 mMNot Specifiedp-mTOR (S2448)Significant increase
5.2 mMNot Specifiedp-p70S6K1Significant increase

Note: The fold increases are estimations based on the graphical data presented in the cited publications. Direct statistical comparisons between these values are not possible due to the differing experimental conditions.

Signaling Pathway and Experimental Workflow

The activation of mTORC1 by these diverse stimuli converges on the phosphorylation of key downstream targets that regulate protein synthesis and cell growth.

mTOR_Activation_Pathway cluster_activators mTOR Activators cluster_downstream Downstream Effectors This compound This compound mTORC1 mTORC1 This compound->mTORC1 Phosphatidic_Acid Phosphatidic Acid Phosphatidic_Acid->mTORC1 Leucine Leucine Leucine->mTORC1 p70S6K1 p70S6K1 mTORC1->p70S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits when unphosphorylated caption mTORC1 Activation Pathway

Caption: Simplified mTORC1 activation pathway by various activators.

The general workflow for assessing mTOR activation involves treating cells with the activator of interest, followed by protein extraction and analysis of key phosphorylation events by Western blotting.

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment with mTOR Activator Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Extraction Treatment->Cell_Lysis Western_Blot Western Blot Analysis (p-mTOR, p-S6K1, etc.) Cell_Lysis->Western_Blot Quantification Densitometric Quantification Western_Blot->Quantification caption General Experimental Workflow

Caption: A typical workflow for studying mTOR activation.

Detailed Experimental Protocols

This compound-Induced mTOR Activation in Ac2F Rat Hepatocytes

This protocol is adapted from Choi YJ, et al. PLoS One. 2012;7(8):e43418.

  • Cell Culture: Ac2F rat hepatocytes were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells were treated with varying concentrations of this compound (e.g., 2 µM and 10 µM) or vehicle (DMSO) for 1 hour.

  • Protein Extraction: Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Equal amounts

A Comparative Guide to the Docking Simulation of MHY1485 and PP242 with the mTOR ATP-binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the docking simulations of two key modulators of the mechanistic target of rapamycin (B549165) (mTOR), MHY1485 and PP242, with its ATP-binding site. The data and methodologies presented are derived from published experimental findings to support further research and drug development efforts.

Introduction to mTOR and its Modulators

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1] It functions as a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTORC2.[1] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer and metabolic disorders, making it a critical therapeutic target.[1]

This compound is a potent, cell-permeable small molecule that has been identified as an activator of mTOR.[2][3] It has also been shown to inhibit autophagy by suppressing the fusion between autophagosomes and lysosomes.[4][5] In contrast, PP242 is a well-established ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes.[4][6] Understanding the molecular interactions of these compounds with the mTOR ATP-binding site is crucial for elucidating their mechanisms of action and for the rational design of novel mTOR modulators.

Comparative Docking Simulation Data

Molecular docking simulations have been employed to predict the binding affinity and orientation of this compound and PP242 within the ATP-binding pocket of mTOR. A key study utilized a homology model of the mTOR kinase domain for these simulations.[4]

CompoundPredicted Binding Energy (kcal/mol)Docking ScoreReference
This compound-7.55Higher[4]
PP242-7.28Lower[4]

The results indicate that this compound exhibits a more favorable binding energy and a higher docking score compared to PP242, suggesting a potentially stronger interaction with the mTOR ATP-binding site.[4]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the comparison of this compound and PP242 docking simulations.

Homology Modeling of the mTOR Kinase Domain

Due to the lack of a complete experimental structure of mTOR at the time of some studies, a three-dimensional homology model of the mTOR kinase domain was constructed.

  • Template Selection : The crystal structure of the closely related phosphoinositide 3-kinase (PI3K) was used as a template for homology modeling.[4]

  • Modeling Software : The SWISS-MODEL program was utilized to generate the 3D model of the mTOR kinase domain.[4]

  • Model Validation : The quality and stereochemical properties of the generated model were validated using tools such as PROCHECK and PROVE, including assessment with a Ramachandran plot.[4]

Molecular Docking Simulation Protocol using AutoDock 4.2

The docking of this compound and PP242 to the mTOR ATP-binding site was performed using the AutoDock 4.2 software package.[4][5] The general steps are outlined below.

  • Preparation of the Receptor (mTOR) Structure :

    • The homology model of the mTOR kinase domain was used as the receptor.

    • Polar hydrogen atoms were added, and non-polar hydrogens were merged.

    • Gasteiger partial charges were assigned to the receptor atoms.

    • The structure was saved in the PDBQT file format, which is required by AutoDock.[7][8]

  • Preparation of the Ligand (this compound and PP242) Structures :

    • The 2D structures of this compound and PP242 were converted to 3D structures.

    • The ligands were energy-minimized using a suitable force field.

    • Gasteiger partial charges were computed for the ligand atoms.

    • The torsional degrees of freedom in the ligands were defined to allow for flexibility during docking.

    • The final ligand structures were saved in the PDBQT format.[7][8]

  • Grid Map Generation :

    • A grid box was defined to encompass the ATP-binding site of the mTOR model. The grid dimensions were set to be large enough to allow the ligands to move and rotate freely.

    • AutoGrid was used to pre-calculate grid maps for each atom type in the ligands. These maps store the potential energy of interaction at each grid point, which speeds up the docking calculations.[8]

  • Docking Simulation :

    • The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations.

    • A set number of docking runs were performed for each ligand to ensure thorough exploration of the conformational space.

    • The docking parameters, such as the number of individuals in the population, maximum number of energy evaluations, and rates of mutation and crossover, were set according to standard protocols.[7]

  • Analysis of Results :

    • The docking results were clustered based on the root-mean-square deviation (RMSD) of the ligand coordinates.

    • The binding poses within the most populated clusters and with the lowest binding energies were selected as the most probable binding modes.

    • The predicted binding energies and the interactions between the ligands and the receptor (e.g., hydrogen bonds, hydrophobic interactions) were analyzed.[7]

Visualizations

The following diagrams illustrate the mTOR signaling pathway and the experimental workflow for the docking simulation.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Cellular Stress Cellular Stress Cellular Stress->mTORC1 Inhibition Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy Inhibition mTORC2->Akt Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibition Cell Growth Cell Growth Protein Synthesis->Cell Growth Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ReceptorPrep Receptor Preparation (mTOR Homology Model) GridGen Grid Generation (ATP-Binding Site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (this compound & PP242) DockingRun AutoDock 4.2 Simulation (Lamarckian Genetic Algorithm) LigandPrep->DockingRun GridGen->DockingRun ResultAnalysis Results Analysis (Binding Energy & Poses) DockingRun->ResultAnalysis Comparison Comparative Analysis ResultAnalysis->Comparison

References

MHY1485: A Comparative Guide to its Effects Across Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of MHY1485, a potent mTOR activator and autophagy inhibitor, across a variety of cell lines. The information is compiled from peer-reviewed scientific literature to support researchers in their exploration of mTOR signaling and autophagy modulation.

Introduction to this compound

This compound is a cell-permeable small molecule known to activate the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1] Concurrently, this compound inhibits the process of autophagy by preventing the fusion of autophagosomes with lysosomes.[2] This dual activity makes it a valuable tool for investigating the intricate interplay between cell metabolism, growth, and degradation pathways. This guide will delve into the multifaceted effects of this compound in various cell lines, offering a comparative analysis with other relevant compounds and providing detailed experimental data and protocols.

Comparative Efficacy of this compound in Cancer Cell Lines

This compound has been demonstrated to inhibit the proliferation of various cancer cells and, in some cases, enhance the efficacy of conventional cancer therapies. The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and senescence in different cancer cell lines.

Cell Viability
Cell LineCancer TypeThis compound ConcentrationEffect on Cell ViabilityReference
CT26 Murine Colon Carcinoma5 µM and 10 µMSignificant delay in cell growth.[3][3]
LLC Murine Lewis Lung Carcinoma≥ 1 µMSignificant delay in cell growth.[3][3]
HepG2 Human Hepatocellular CarcinomaNot specifiedInhibits proliferation and growth.[4][4]
HepG2/ADM Adriamycin-resistant Human Hepatocellular CarcinomaNot specifiedIn combination with Adriamycin, effectively inhibits cell tolerance and enhances drug efficacy.[4][4]
DU145 Human Prostate Carcinoma100 µMDecreased LC3B1 expression, suggesting autophagy inhibition.[5][5]
Apoptosis
Cell LineCancer TypeThis compound ConcentrationEffect on ApoptosisReference
CT26 Murine Colon Carcinoma10 µM (with radiation)Increased proportion of early apoptotic cells.[6][6]
LLC Murine Lewis Lung Carcinoma10 µMIncreased proportion of early apoptotic cells, even without radiation.[6][6]
HepG2/ADM Adriamycin-resistant Human Hepatocellular CarcinomaNot specifiedIn combination with Adriamycin, enhances apoptosis.[4][4]
Senescence
Cell LineCancer TypeThis compound ConcentrationEffect on SenescenceReference
CT26 Murine Colon Carcinoma10 µM (with radiation)Enhances cellular senescence.[6][6]
LLC Murine Lewis Lung Carcinoma10 µMEnhances cellular senescence.[6][6]

Comparison with Other Modulators of mTOR and Autophagy

This compound vs. Other mTOR Activators

Direct comparative studies of this compound with other mTOR activators like phosphatidic acid or phorbol (B1677699) esters are limited in the reviewed literature. However, this compound is noted for its direct binding to mTOR.[2] Phosphatidic acid, another mTOR activator, is believed to act through both direct binding and indirect mechanisms involving the ERK signaling pathway.[7]

This compound vs. Chloroquine (Autophagy Inhibitor)

Chloroquine is a well-established autophagy inhibitor that, like this compound, blocks the fusion of autophagosomes and lysosomes, albeit through a different mechanism of lysosomal acidification.[8] While both compounds lead to the accumulation of autophagosomes, direct quantitative comparisons of their potency across a range of cell lines are not extensively documented. One study noted that the accumulation of LC3II protein in this compound-treated starved cells was less pronounced after the addition of chloroquine, suggesting a complex interaction between their mechanisms.[4]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism involves the activation of the mTOR signaling pathway, leading to the phosphorylation of downstream targets like 4E-BP1 and S6K1, which in turn promote protein synthesis and cell growth.[4] Simultaneously, it inhibits the final stage of autophagy. The antitumor effects observed in some cancer cells, such as the induction of apoptosis and senescence, appear to be linked to increased oxidative and endoplasmic reticulum (ER) stress, as well as the stabilization of p21.[9] Interestingly, these anti-cancer effects are sometimes observed to be independent of its role as an mTOR activator.[9]

MHY1485_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates Autolysosome Autolysosome (Degradation) This compound->Autolysosome Inhibits Fusion ER_Stress ER Stress This compound->ER_Stress Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress S6K1 p-S6K1 mTORC1->S6K1 _4EBP1 p-4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome p21 p21 Stabilization ER_Stress->p21 Oxidative_Stress->p21 Apoptosis_Senescence Apoptosis & Senescence p21->Apoptosis_Senescence

Caption: this compound signaling pathways.

Experimental Protocols

Below are generalized protocols for key experiments cited in this guide. Specific details may vary between laboratories and cell lines.

Cell Culture and this compound Treatment
  • Cell Lines and Culture Conditions: Murine colon carcinoma (CT26), Lewis lung carcinoma (LLC), human hepatocellular carcinoma (HepG2), and human prostate carcinoma (DU145) cells are commonly cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation and Application: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of this compound used in experiments ranges from 1 µM to 100 µM, with a common concentration being 10 µM.[3][5] The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced effects.

Western Blot Analysis for mTOR Activation
  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Harvesting: Both floating and adherent cells are collected after treatment.

  • Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Senescence-Associated β-Galactosidase (SA-β-gal) Assay
  • Fixation: Cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.

  • Staining: After washing, cells are incubated with the SA-β-gal staining solution at 37°C overnight in a dry incubator (no CO2).

  • Visualization: Senescent cells, which stain blue, are visualized and counted under a microscope.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CT26, LLC, HepG2, DU145) MHY1485_Prep This compound Preparation (Dissolve in DMSO) Treatment Treat Cells with this compound (1-100 µM) Cell_Culture->Treatment MHY1485_Prep->Treatment Western_Blot Western Blot (mTOR pathway activation) Treatment->Western_Blot MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay AnnexinV_PI Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV_PI SA_beta_gal SA-β-gal Assay (Senescence) Treatment->SA_beta_gal Data_Analysis Data Quantification and Comparison Western_Blot->Data_Analysis MTT_Assay->Data_Analysis AnnexinV_PI->Data_Analysis SA_beta_gal->Data_Analysis

Caption: General experimental workflow.

Conclusion

This compound serves as a critical pharmacological tool for dissecting the complex roles of mTOR signaling and autophagy in cellular physiology and pathology. Its demonstrated effects on cancer cell proliferation, apoptosis, and senescence, particularly in combination with other treatments, highlight its potential in preclinical cancer research. This guide provides a foundational comparison of this compound's activities across various cell lines, which should aid researchers in designing and interpreting their experiments. Further studies directly comparing this compound with other mTOR modulators and autophagy inhibitors are warranted to fully elucidate its relative efficacy and mechanisms of action.

References

On-Target Activity of MHY1485: A Comparative Guide to Validation Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, definitively confirming the on-target activity of a small molecule activator like MHY1485 is a critical step in its validation. This guide provides a comprehensive overview of the experimental approaches used to validate this compound as a direct activator of the mechanistic target of rapamycin (B549165) (mTOR), with a focus on the gold-standard method of using knockout models. This guide also compares this compound with other potential mTOR activators and provides detailed experimental protocols for key validation assays.

This compound is a potent, cell-permeable small molecule that has been widely characterized as an activator of the mTOR signaling pathway.[1][2][3] It functions by increasing the phosphorylation of mTOR at serine 2448 (p-mTOR), a key indicator of its activation.[3] This subsequently leads to the phosphorylation of downstream mTORC1 substrates, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial regulators of protein synthesis and cell growth.[3] Furthermore, this compound is known to inhibit autophagy by suppressing the fusion of autophagosomes with lysosomes.[2][3]

The Gold Standard: Validating On-Target Activity with mTOR Knockout Models

While numerous studies have demonstrated the effects of this compound on mTOR signaling in various cell lines and animal models, the most definitive method to confirm its on-target activity is through the use of knockout (KO) models. This approach involves genetically deleting the target protein (mTOR) and observing whether the compound still elicits its expected biological effects. The rationale is straightforward: if this compound directly targets mTOR, its effects should be abolished in cells or animals lacking mTOR.

Currently, publicly available literature does not contain direct experimental evidence of this compound treatment in mTOR knockout cells or animals. However, the conceptual workflow for such a validation study is well-established in the field of pharmacology.

Experimental Workflow for On-Target Validation

The following diagram illustrates a typical workflow for validating the on-target activity of an mTOR activator like this compound using a CRISPR/Cas9-mediated mTOR knockout model.

G cluster_0 Generation of mTOR Knockout Cell Line cluster_1 Comparative Treatment cluster_2 Analysis of Downstream Effects cluster_3 Expected Outcome for On-Target Activity a Design & Synthesize gRNA targeting mTOR b Transfect Cells with Cas9 & gRNA a->b c Select & Expand Single Cell Clones b->c d Validate Knockout by Western Blot & Sequencing c->d e Wild-Type (WT) Cells g Treat WT & KO Cells with this compound e->g h Treat WT & KO Cells with Vehicle Control e->h f mTOR KO Cells f->g f->h i Western Blot for p-mTOR, p-S6K, p-4E-BP1 g->i j Autophagy Assay (e.g., LC3-II turnover) g->j k Cell Proliferation Assay g->k h->i h->j h->k l WT Cells + this compound: Increased p-mTOR, Inhibited Autophagy, Altered Proliferation i->l m mTOR KO Cells + this compound: No change in downstream readouts (compared to vehicle) i->m j->l j->m k->l k->m

Figure 1. Experimental workflow for validating this compound on-target activity using a knockout model.

Comparison with Alternative mTOR Activators

While this compound is a widely used chemical tool to activate mTOR, other stimuli can also lead to mTOR activation. A comparative analysis is essential for selecting the appropriate tool for a specific research question.

ActivatorMechanism of ActionKnockout Validation StatusKey AdvantagesKey Disadvantages
This compound Small molecule activator, thought to bind to the ATP domain of mTOR.Not explicitly documented in public literature.Cell-permeable, potent, and specific for mTOR activation.Potential for off-target effects that are yet to be fully characterized in knockout models.
Insulin Activates the PI3K/Akt pathway upstream of mTOR.Studies in TSC1/TSC2 knockout cells show hyperactive mTOR signaling, indirectly confirming the pathway. Direct validation in mTOR KO models is extensive.Physiologically relevant activator of mTORC1.Activates multiple signaling pathways other than mTOR, leading to broader cellular effects.
Amino Acids (e.g., Leucine) Signal through the Rag GTPases to recruit mTORC1 to the lysosome for activation.Validated in studies using knockout of Rag GTPases.Physiologically relevant nutrient signal for mTORC1 activation.Primarily activates mTORC1, with less effect on mTORC2.
Phosphatidic Acid (PA) A lipid second messenger that can directly bind to and activate mTOR.Not extensively validated with direct mTOR knockout models for on-target confirmation.Endogenously produced signaling molecule.Can have broad effects on cellular membranes and other signaling pathways.

Detailed Experimental Protocols

Generation of mTOR Knockout Cell Line via CRISPR/Cas9
  • gRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the MTOR gene to induce frameshift mutations. Clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Transfection and Selection: Transfect the chosen cell line (e.g., HEK293T, HeLa) with the Cas9-sgRNA plasmid. After 24-48 hours, select for transfected cells using an appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning: After selection, plate the cells at a very low density to allow for the growth of individual colonies. Isolate and expand single-cell clones.

  • Validation of Knockout:

    • Western Blot: Screen individual clones for the absence of mTOR protein expression by Western blot analysis using a validated mTOR antibody.

    • Sanger Sequencing: Extract genomic DNA from clones that show loss of protein expression. PCR amplify the targeted region of the MTOR gene and perform Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

Western Blot Analysis of mTOR Pathway Activation
  • Cell Lysis: Plate wild-type and mTOR knockout cells and treat with this compound (e.g., 10 µM for 2-4 hours) or a vehicle control (DMSO). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

This compound is a valuable pharmacological tool for activating the mTOR pathway. While its mechanism of action is well-supported by a large body of evidence, definitive on-target validation through the use of mTOR knockout models remains a crucial, yet currently unpublished, experimental step. The experimental framework provided in this guide offers a clear path for researchers to independently confirm the on-target activity of this compound and to rigorously compare its performance against other mTOR activators. Such validation is paramount for the accurate interpretation of experimental results and for the advancement of research in mTOR-related cellular processes and diseases.

References

A Comparative Guide to the In Vivo Efficacy of MHY1485 and Other Autophagy Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of MHY1485, an mTOR activator and late-stage autophagy inhibitor, with other prominent autophagy modulators: Rapamycin (B549165), Chloroquine, and 3-Methyladenine (B1666300). The comparison focuses on their mechanisms of action, stages of autophagy affected, and reported in vivo efficacy, supported by experimental data.

Overview of Autophagy Modulation

Autophagy is a cellular self-degradation process crucial for maintaining homeostasis by removing damaged organelles and proteins.[1][2][3] Its modulation presents a therapeutic strategy for various diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[3][4] Autophagy modulators can be broadly categorized as inducers, which enhance autophagic flux, and inhibitors, which block the process at different stages.[4]

This compound is a synthetic, small-molecule compound that acts as an activator of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[5] Paradoxically, while mTOR activation typically suppresses the initiation of autophagy, this compound functions as an autophagy inhibitor by blocking the final stage: the fusion of autophagosomes with lysosomes.[1][2][6][7] This leads to an accumulation of autophagosomes and a halt in the degradation process.[1][8] Its mechanism is similar in outcome to the well-known inhibitor Chloroquine, but this compound uniquely combines this late-stage inhibition with mTOR activation.[1][7]

Comparative Analysis of Autophagy Modulators

The following table summarizes the key characteristics and reported in vivo efficacy of this compound compared to Rapamycin, Chloroquine, and 3-Methyladenine.

FeatureThis compoundRapamycinChloroquine (CQ) / Hydroxychloroquine (HCQ)3-Methyladenine (3-MA)
Primary Mechanism mTOR Activator[5]mTOR Inhibitor[9]Raises lysosomal pH[10][11]Class III PI3K Inhibitor[12]
Stage of Autophagy Inhibition (Late Stage): Blocks autophagosome-lysosome fusion[1][2][7]Induction (Early Stage): Mimics starvation by inhibiting mTORC1 signaling[9][13]Inhibition (Late Stage): Prevents autophagosome-lysosome fusion and degradation[11][14][15]Inhibition (Early Stage): Blocks autophagosome formation[12]
Reported In Vivo Efficacy - Diabetic Retinopathy: Showed a prominent protective effect on neuronal cells in diabetic mice.[16] - Cancer: Can reverse the inhibitory effects of butyrate (B1204436) on xenograft tumor growth.[17] - Ovarian Function: Increased ovarian weights and promoted primordial follicle development in mice.[5]- Osteoarthritis: Significantly reduced the severity of cartilage degradation in a mouse model.[18] - Peritendinous Fibrosis: Markedly alleviated the severity of fibrosis in a rat tendon injury model.[19] - Sepsis: Worsened the survival of endotoxic mice when combined with LPS.[20]- Cancer: Enhanced the antitumor efficacy of sorafenib (B1663141) in glioblastoma xenograft models.[11] In combination with mTOR inhibitors, displayed anti-tumor effects in lung carcinoid models.[10] - Cardiac Autophagy: Useful for evaluating autophagic flux in vivo in transgenic mouse models.[21]- Sepsis: Significantly protected mice from lethal endotoxemia and polymicrobial sepsis.[20] - Cardiac Injury: Ameliorated augmented I/R-induced cardiac injury and dysfunction in nicotine-treated rats.[22]

Signaling and Process Diagrams

The following diagrams illustrate the molecular pathways and experimental workflows relevant to these autophagy modulators.

Autophagy_Signaling_Pathway cluster_0 Upstream Signals cluster_1 mTOR-Dependent Pathway Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/Akt->mTORC1 ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex Inhibits Autophagy Initiation Autophagy Initiation ULK1 Complex->Autophagy Initiation This compound This compound This compound->mTORC1 Activates Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Caption: mTOR signaling pathway showing points of intervention for this compound and Rapamycin.

Autophagy_Stages Nucleation Nucleation Autophagosome Autophagosome Fusion Fusion Autolysosome Autolysosome Degradation Degradation This compound This compound This compound->Fusion Inhibits Chloroquine Chloroquine Chloroquine->Fusion Inhibits

Caption: Stages of the autophagy process and points of inhibition for different modulators.

In_Vivo_Workflow cluster_0 Experimental Setup cluster_1 Data Collection & Analysis cluster_2 Outcome Animal_Model Disease Model Induction (e.g., STZ for diabetes, CLP for sepsis) Treatment_Groups Randomization into Treatment Groups: - Vehicle Control - this compound - Other Modulators (e.g., Rapamycin) Dosing Daily Administration (e.g., i.p. injection) Endpoint Endpoint Reached (e.g., 10 days) Collection Tissue/Blood Collection (e.g., Retina, Heart, Lungs) Analysis Biochemical & Histological Analysis: - Western Blot (LC3-II, p62) - Immunohistochemistry - Survival Analysis Results Comparative Efficacy Assessment

Caption: A generalized experimental workflow for comparing autophagy modulators in vivo.

Detailed Methodologies

The in vivo efficacy of these compounds is assessed using various animal models and analytical techniques.

1. Animal Models:

  • Sepsis: Murine models of endotoxemia are induced by lipopolysaccharide (LPS) injection, or polymicrobial sepsis is induced by cecal ligation and puncture (CLP).[20] Survival rates and organ damage are key endpoints.[20]

  • Diabetic Retinopathy: Diabetes is induced in mice using streptozotocin (B1681764) (STZ).[16] The efficacy of treatment is evaluated by assessing neuronal cell death in the retina.[16]

  • Cancer: Human tumor cells (e.g., glioblastoma, lung carcinoid) are implanted into immunodeficient mice to create xenograft models.[10][11] Tumor volume and markers of apoptosis are measured.[10][11]

  • Osteoarthritis: Experimental osteoarthritis is surgically induced in mouse knee joints.[18] Cartilage degradation and inflammation are assessed histologically.[18]

2. Dosing and Administration:

  • This compound: Administered via intraperitoneal (i.p.) injection at doses such as 10 mg/kg daily.[16]

  • Rapamycin: Administered via i.p. injection at doses ranging from 2 mg/kg.[20]

  • Chloroquine/Hydroxychloroquine: Administered via i.p. injection at doses such as 10 mg/kg or 60 mg/kg.[14][21]

  • 3-Methyladenine: Administered via i.p. injection at doses around 15 mg/kg.[20]

3. Key Experimental Assays:

  • Western Blotting: This is a primary method to quantify changes in autophagy markers. The ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) is widely used to estimate autophagosome formation.[13] An increase in LC3-II can signify either autophagy induction or a blockage of degradation. Levels of p62/SQSTM1, a protein degraded by autophagy, are also measured; its accumulation suggests autophagy inhibition.[1][11]

  • Immunohistochemistry (IHC) & Immunofluorescence (IF): These techniques are used to visualize and quantify autophagy markers within tissue sections. For example, staining for LC3 reveals puncta (dots) that correspond to autophagosomes.[18] Co-localization studies with lysosomal markers like LAMP1 can determine if autophagosome-lysosome fusion is occurring.[1][21]

  • Transgenic Reporter Mice: Mice expressing fluorescently tagged LC3 (e.g., mCherry-LC3 or GFP-LC3) are used to track autophagosome formation and flux in vivo.[21] The fluorescence pattern helps distinguish between different stages of autophagy.[21]

  • Survival Analysis: In disease models with a lethal phenotype, such as sepsis, Kaplan-Meier survival curves are used to compare the efficacy of different treatments.[20]

Conclusion

This compound presents a unique profile as an mTOR-activating, late-stage autophagy inhibitor. Its in vivo efficacy has been demonstrated in models of diabetic retinopathy and it has been shown to influence cell fate in cancer models.[16][17]

  • Compared to Rapamycin: this compound has an opposing effect on both mTOR and the overall autophagic process. While rapamycin induces autophagy and shows efficacy in conditions like osteoarthritis and fibrosis, this compound inhibits it.[18][19] The choice between them depends on whether the therapeutic goal is to enhance or block cellular degradation.

  • Compared to Chloroquine: Both this compound and Chloroquine inhibit the late stage of autophagy by preventing lysosomal fusion, leading to a similar accumulation of autophagosomes.[1][11] The key difference lies in this compound's simultaneous activation of the mTOR pathway, adding another layer of regulatory control that Chloroquine lacks.[1]

  • Compared to 3-Methyladenine: this compound and 3-MA both inhibit autophagy but at opposite ends of the pathway. 3-MA acts early to prevent autophagosome formation, while this compound acts late.[1][12] This distinction is critical, as blocking the pathway early (with 3-MA) prevents the sequestration of cellular components, whereas blocking it late (with this compound or CQ) leads to a buildup of non-degraded vesicles.

The selection of an appropriate autophagy modulator for in vivo research requires careful consideration of the specific stage of the autophagy pathway to be targeted and the desired interaction with the mTOR signaling network. The data presented here provides a foundational guide for researchers to make informed decisions when designing experiments to investigate the therapeutic potential of autophagy modulation.

References

A Comparative Analysis of the Toxicity Profiles of MHY1485 and Other Small Molecule mTOR Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a variety of diseases, including cancer, making it a significant therapeutic target. While mTOR inhibitors have been extensively studied, there is growing interest in the therapeutic potential of mTOR activators. This guide provides an objective comparison of the toxicity profiles of the small molecule mTOR activator MHY1485 and other compounds known to indirectly activate the mTOR pathway, supported by available experimental data.

Introduction to mTOR Activation

The mTOR protein is the catalytic subunit of two distinct complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This compound is a synthetic, cell-permeable small molecule that has been shown to activate mTOR.[1] Its mechanism of action involves the inhibition of autophagy by preventing the fusion of autophagosomes and lysosomes.[2][3] In contrast to direct activators, some small molecules can indirectly activate mTOR signaling. This guide will focus on this compound and two such indirect activators:

  • SC79: An activator of the protein kinase Akt, which lies upstream of mTORC1.

  • MK-2206: An allosteric inhibitor of Akt that, through feedback mechanisms, can lead to the activation of mTORC1.

Comparative Toxicity Profiles

The following table summarizes the available quantitative data on the toxicity of this compound, SC79, and MK-2206. It is important to note that the toxicity of a compound can be highly dependent on the cell type, concentration, and duration of exposure.

CompoundMechanism of mTOR ActivationCell Line(s)AssayConcentrationObserved EffectCitation(s)
This compound Direct ActivatorAc2F (rat hepatocytes)Cell Viability> 20 µM~20% decrease in cell viability[2]
CT26, LLC (murine colon and lung carcinoma)Cell Growth1-10 µMInhibition of cell growth[4]
SC79 Indirect Activator (Akt Activator)Human M0 MacrophagesLDH ReleaseUp to 10 µg/mL (8h)No overt toxic effects
MiceIn vivoHigh dosesNo detectable changes in body weight or survival
MK-2206 Indirect Activator (Akt Inhibitor with feedback activation of mTORC1)Various Cancer Cell LinesCytotoxicity (IC50)nM to µM rangeVaries by cell line
Human Clinical TrialsAdverse EventsTherapeutic dosesFatigue, rash, nausea

Signaling Pathways and Mechanisms of Action

The diagram below illustrates the mTOR signaling pathway, highlighting the points of intervention for this compound, SC79, and MK-2206. This compound directly activates mTOR, leading to the phosphorylation of its downstream targets. SC79 activates Akt, which in turn phosphorylates and inhibits the TSC complex, a negative regulator of mTORC1. This leads to the activation of mTORC1. Conversely, MK-2206 inhibits Akt, which can disrupt a negative feedback loop to mTORC1, resulting in its paradoxical activation in some contexts.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 activates Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibition Rheb Rheb TSC1_2->Rheb inhibition S6K1 p70S6K mTORC1->S6K1 phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Rheb->mTORC1 activates mTORC2 mTORC2 Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4EBP1->Protein Synthesis inhibits Cell Survival Cell Survival Akt_pS473->Cell Survival This compound This compound This compound->mTORC1 activates SC79 SC79 SC79->Akt activates MK2206 MK2206 MK2206->Akt inhibits

Caption: mTOR Signaling Pathway and points of intervention.

Experimental Workflow for Toxicity Assessment

A general workflow for comparing the in vitro toxicity of small molecule activators is depicted below. This process typically involves treating cultured cells with a range of concentrations of the compounds and then assessing cell viability and apoptosis after a defined incubation period.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Toxicity/Viability Assays cluster_analysis Data Analysis Cell_Culture Seed cells in multi-well plates Cell_Treatment Treat cells with compounds and controls Cell_Culture->Cell_Treatment Compound_Preparation Prepare serial dilutions of test compounds Compound_Preparation->Cell_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72h) Cell_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay Trypan_Blue Trypan Blue Exclusion (Membrane Integrity) Incubation->Trypan_Blue Apoptosis_Assay Histone DNA ELISA (Apoptosis) Incubation->Apoptosis_Assay Data_Acquisition Measure absorbance or count cells MTT_Assay->Data_Acquisition Trypan_Blue->Data_Acquisition Apoptosis_Assay->Data_Acquisition Data_Processing Calculate % viability, IC50 values Data_Acquisition->Data_Processing Comparison Compare toxicity profiles Data_Processing->Comparison

Caption: General workflow for in vitro toxicity comparison.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the culture medium and add fresh medium containing various concentrations of the test compounds. Include untreated and vehicle-treated cells as controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the untreated control.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Materials:

  • Trypan blue solution (0.4% in buffered saline)

  • Hemocytometer

  • Microscope

Protocol:

  • Harvest cells and resuspend them in a single-cell suspension in a suitable buffer (e.g., PBS).

  • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).

  • Incubate the mixture at room temperature for 1-2 minutes.

  • Load a hemocytometer with the cell suspension.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Histone-Associated DNA Fragmentation ELISA

This assay quantitatively measures the amount of histone-associated DNA fragments (mono- and oligonucleosomes) in the cytoplasm of apoptotic cells.

Principle: This is a sandwich ELISA. An anti-histone antibody is coated onto the microplate wells. A cell lysate is added, and the histone-containing nucleosomes bind to the antibody. A second anti-DNA antibody conjugated to an enzyme (e.g., peroxidase) is then added, which binds to the DNA part of the nucleosome. After adding a substrate, the enzyme activity is measured colorimetrically, which is proportional to the amount of nucleosomes in the lysate.

General Procedure:

  • Induce apoptosis in cells by treating with the test compounds.

  • Lyse the cells to release cytoplasmic components, including the histone-DNA fragments.

  • Add the cell lysate to the anti-histone antibody-coated wells of the microplate and incubate.

  • Wash the wells to remove unbound components.

  • Add the anti-DNA-enzyme conjugate and incubate.

  • Wash the wells again.

  • Add the enzyme substrate and incubate to allow for color development.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • The absorbance is directly proportional to the extent of apoptosis.

Conclusion

Based on the currently available data, this compound exhibits a relatively favorable in vitro toxicity profile, with cytotoxic effects observed at higher concentrations. The indirect mTOR activator SC79 appears to have low toxicity in the reported studies. In contrast, MK-2206, while being investigated as an anti-cancer agent due to its cytotoxic effects, presents a more significant toxicity profile that has been characterized in both preclinical and clinical settings.

The choice of an mTOR activator for research or therapeutic development will depend on the specific application and the desired balance between efficacy and safety. Further comprehensive and comparative in vivo toxicity studies are warranted to fully elucidate the safety profiles of these compounds. The experimental protocols provided in this guide offer a standardized approach for conducting such comparative toxicity assessments.

References

A Researcher's Guide to Validating MHY1485-Induced Phenotypes with Genetic mTOR Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the cellular phenotypes induced by the chemical mTOR activator, MHY1485, against established genetic models of mTOR activation. This guide synthesizes available experimental data to offer an objective comparison and detailed experimental protocols.

The mechanistic target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, and metabolism. Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer and neurodevelopmental disorders. Consequently, both chemical and genetic tools to modulate mTOR activity are invaluable for research and therapeutic development.

This compound is a cell-permeable small molecule that has been reported to activate mTOR.[1][2][3] It is believed to function by inhibiting the fusion of autophagosomes with lysosomes, a process that is negatively regulated by mTOR.[1][3][4] In contrast, genetic activation of mTOR is typically achieved through the deletion of the tuberous sclerosis complex (TSC) genes, TSC1 or TSC2, which are negative regulators of the mTORC1 complex, or through the expression of constitutively active mTOR mutants.

This guide will compare the reported phenotypic outcomes of this compound treatment with those observed in genetic models of mTOR activation, providing a basis for validating the on-target effects of this chemical activator.

Comparison of Phenotypic Outcomes: this compound vs. Genetic mTOR Activation

Phenotypic ReadoutThis compound-Induced PhenotypeGenetic mTOR Activation (e.g., TSC1/2 knockout) PhenotypeKey References
mTORC1 Signaling Increased phosphorylation of S6K1, rpS6, and 4E-BP1.[7][8]Constitutive phosphorylation of S6K1 and 4E-BP1.[7][8][9]
Autophagy Inhibition of autophagic flux; accumulation of LC3-II and enlarged autophagosomes due to suppressed lysosomal fusion.[1][4][7]Inhibition of autophagy initiation.[1][4][7]
Cell Proliferation Can inhibit proliferation in some cancer cell lines, an effect potentially independent of mTOR activation.[10][11]Generally promotes cell growth and proliferation, but can also induce senescence in some contexts.[12][10][11][13][14]
Cell Senescence In combination with other stressors like X-irradiation, can enhance cellular senescence.[12][11]Can promote senescence, particularly in the context of p53 activity.[12][11]
Apoptosis In combination with X-irradiation, can enhance apoptosis in tumor cells.[12][11]Can sensitize cells to apoptosis under conditions of energy stress.[12][11]
Cell Differentiation Effects are context-dependent; has been shown to both promote and inhibit differentiation of various cell types.[8][10]Dysregulation of differentiation is a common feature, particularly in neural lineages.[9][13][14]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches to validating this compound, the following diagrams illustrate the mTOR signaling pathway, a typical experimental workflow for comparison, and the logical framework for this validation.

mTOR_Signaling_Pathway mTOR Signaling Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates Genetic_Activation Genetic Activation (e.g., TSC1/2 KO) TSC1_2 TSC1/2 Genetic_Activation->TSC1_2 Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes rpS6 rpS6 S6K1->rpS6 Phosphorylates Protein_Synthesis Protein Synthesis rpS6->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits TSC1_2->mTORC1 Inhibits

Caption: mTOR Signaling Pathway Activation.

Experimental_Workflow Experimental Workflow for Validation Start Start: Select Cell Line/ Model System Group1 Group 1: Treat with this compound Start->Group1 Group2 Group 2: Genetic mTOR Activation (e.g., TSC1/2 KO) Start->Group2 Group3 Group 3: Vehicle Control Start->Group3 Phenotypic_Assays Phenotypic Assays: - Western Blot - Autophagy Flux - Proliferation Assay - Senescence Assay Group1->Phenotypic_Assays Group2->Phenotypic_Assays Group3->Phenotypic_Assays Data_Analysis Data Analysis & Comparison Phenotypic_Assays->Data_Analysis Conclusion Conclusion: Validate this compound On-Target Effects Data_Analysis->Conclusion

Caption: Experimental Workflow for Validation.

Logical_Relationship Logical Relationship of Validation Hypothesis Hypothesis: This compound activates mTOR Chemical_Activation Chemical Activation: This compound Treatment Hypothesis->Chemical_Activation Observed_Phenotypes_this compound Observed Phenotypes (e.g., p-S6K1 up, autophagy down) Chemical_Activation->Observed_Phenotypes_this compound Genetic_Activation Genetic Activation: (Gold Standard) Known_Phenotypes_Genetic Known Phenotypes (e.g., p-S6K1 up, autophagy down) Genetic_Activation->Known_Phenotypes_Genetic Comparison Comparison Observed_Phenotypes_this compound->Comparison Known_Phenotypes_Genetic->Comparison Validation Validation: Phenotypes are consistent, supporting on-target effect Comparison->Validation Consistent Discrepancy Discrepancy: Phenotypes differ, suggesting off-target effects or context- dependent action Comparison->Discrepancy Inconsistent

Caption: Logical Relationship of Validation.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess mTOR activation and its downstream cellular effects.

Western Blot for mTOR Pathway Activation

This protocol is for detecting the phosphorylation status of mTOR and its downstream targets.

  • Cell Lysis:

    • Culture and treat cells as required.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • Phospho-p70 S6 Kinase (Thr389)

      • Total p70 S6 Kinase

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Autophagy Flux Assay

This protocol measures the rate of autophagic degradation.[1][15]

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere.

    • Treat cells with this compound or induce genetic mTOR activation.

    • In parallel, treat a set of cells with an autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment. This will block the degradation of autophagosomes, allowing for the measurement of autophagosome accumulation.

  • Western Blot for LC3:

    • Lyse cells and perform Western blotting as described above.

    • Probe the membrane with an antibody against LC3.

    • The conversion of LC3-I to LC3-II (lipidated form) is an indicator of autophagosome formation.

    • Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.

  • Fluorescence Microscopy:

    • Transfect cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3).

    • In this system, autophagosomes appear as yellow puncta (GFP and mRFP signals).

    • Upon fusion with lysosomes, the acidic environment quenches the GFP signal, and autolysosomes appear as red puncta (mRFP signal only).

    • Quantify the number of yellow and red puncta per cell to assess autophagic flux.

Cell Proliferation Assay

This protocol assesses the effect of mTOR activation on cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a low density.

    • Allow cells to attach overnight.

  • Treatment:

    • Treat cells with this compound or use cells with genetic mTOR activation.

    • Include a vehicle control.

  • Proliferation Measurement (e.g., using a colorimetric assay like MTT or a fluorescence-based assay like CyQUANT):

    • At various time points (e.g., 24, 48, 72 hours), add the assay reagent to the wells.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Plot the growth curves for each condition.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol detects cellular senescence.[16][17]

  • Cell Culture and Fixation:

    • Culture and treat cells in a multi-well plate.

    • Wash cells with PBS.

    • Fix the cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5-15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Staining:

    • Prepare the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and buffered to pH 6.0).

    • Add the staining solution to the cells.

    • Incubate the plate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in senescent cells.

    • Do not allow the staining solution to evaporate.

  • Imaging and Quantification:

    • Wash the cells with PBS.

    • Image the cells using a bright-field microscope.

    • Quantify the percentage of blue-stained (senescent) cells.

Conclusion

Validating the on-target effects of a chemical modulator like this compound is crucial for interpreting experimental results accurately. While direct comparative studies are not yet abundant, the use of genetic models of mTOR activation, such as TSC1 or TSC2 knockout cells, provides a robust framework for this validation. By comparing the phenotypic outcomes of this compound treatment with those of genetic mTOR activation across a range of cellular assays, researchers can gain confidence in the mTOR-dependent nature of their observations. Discrepancies between the chemical and genetic approaches may point to potential off-target effects of this compound or highlight context-dependent cellular responses, providing avenues for further investigation.

References

A Head-to-Head Comparison of MHY1485 and PKI-587: Two Morpholino Triazine Analogs with Opposing Effects on the mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in various therapeutic areas, particularly in oncology. Morpholino triazine-based compounds have emerged as significant modulators of this pathway. This guide provides a detailed head-to-head comparison of two prominent morpholino triazine analogs: MHY1485, an mTOR activator, and PKI-587 (Gedatolisib), a potent dual PI3K/mTOR inhibitor. This comparison will focus on their mechanisms of action, key experimental data, and the methodologies used to evaluate their activity.

At a Glance: this compound vs. PKI-587

FeatureThis compoundPKI-587 (Gedatolisib)
Primary Mechanism of Action mTOR ActivatorDual PI3K/mTOR Inhibitor
Molecular Target(s) mTORClass I PI3K isoforms (α, β, γ, δ), mTORC1, and mTORC2
Reported Biological Effects Activates mTOR signaling, inhibits autophagy by suppressing the fusion of autophagosomes and lysosomes.[1][2][3][4]Inhibits PI3K and mTOR kinase activity, leading to decreased cell proliferation and induction of apoptosis.[5]
Potency/Effective Concentration Dose-dependent increase in mTOR phosphorylation, with maximal activation observed at 10 µM in human ovarian tissue.[6][7] An IC50 of ~2 µM has been reported, though the specific assay is not detailed.[8]IC50 Values: • PI3Kα: 0.4 nM[5][8][9] • PI3Kβ: 6.0 nM[9] • PI3Kγ: 5.4 nM[8][9] • PI3Kδ: 6.0 nM[9] • mTOR: 1.6 nM[8][9]
Therapeutic Potential Investigated for its protective effects in various cell types and potential applications in conditions requiring mTOR activation.Under investigation as an anti-cancer agent in multiple clinical trials.
Chemical Structure 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine1-(4-(4-(dimethylamino)piperidine-1-carbonyl)phenyl)-3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)urea

Signaling Pathways and Mechanisms of Action

The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate different downstream pathways. This compound and PKI-587 exert their effects on this pathway through opposing mechanisms.

mTOR_pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mtorc mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition mTORC2 mTORC2 mTORC2->Akt This compound This compound This compound->mTORC1 Activates PKI-587 PKI-587 PKI-587->PI3K Inhibits PKI-587->mTORC1 Inhibits PKI-587->mTORC2 Inhibits

Caption: Opposing effects of this compound and PKI-587 on the PI3K/Akt/mTOR signaling pathway.

This compound acts as a direct activator of mTOR, leading to the phosphorylation of its downstream targets. In contrast, PKI-587 is a dual inhibitor, targeting both PI3K and mTOR, thereby blocking the entire signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize this compound and PKI-587.

Synthesis of this compound (4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine)

The synthesis of this compound and other substituted triazines generally follows a sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride backbone. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise additions.

MHY1485_Synthesis Cyanuric Chloride Cyanuric Chloride Intermediate_1 2,4-dichloro-6-morpholino-s-triazine Cyanuric Chloride->Intermediate_1 + Morpholine (B109124) (0-5°C) Morpholine Morpholine This compound This compound Intermediate_1->this compound + p-nitroaniline (elevated temp) p-nitroaniline p-nitroaniline

Caption: General synthetic workflow for this compound.

Protocol Outline:

  • First Substitution: Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone (B3395972) or THF) and cooled to 0-5°C. Morpholine is added dropwise, often in the presence of a base like sodium bicarbonate to neutralize the HCl byproduct. The reaction progress is monitored by thin-layer chromatography (TLC). The intermediate, 2,4-dichloro-6-morpholino-s-triazine, is isolated by precipitation in ice-cold water.

  • Second Substitution: The dichlorinated intermediate is reacted with another equivalent of morpholine under similar conditions but typically at room temperature to yield 2-chloro-4,6-dimorpholino-s-triazine.

  • Third Substitution: The final substitution is carried out by reacting the 2-chloro-4,6-dimorpholino-s-triazine with p-nitroaniline at an elevated temperature to yield this compound. The product is then purified, often by recrystallization.

Western Blot Analysis of mTOR Pathway Activation/Inhibition

This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway, providing a measure of the activity of this compound and PKI-587.

Protocol Outline:

  • Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with various concentrations of this compound or PKI-587 for a specified duration.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of mTOR, Akt, S6K1, and 4E-BP1.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay for mTOR Inhibition (PKI-587)

This assay directly measures the ability of a compound to inhibit the kinase activity of mTOR.

Protocol Outline:

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Recombinant mTOR enzyme is incubated with the test compound (PKI-587) at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a substrate (e.g., a recombinant protein like 4E-BP1 or a synthetic peptide) and ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody, or by detecting the amount of ADP produced using a commercially available kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

Autophagy Flux Assay (this compound)

This assay is used to determine the effect of this compound on the autophagic process.

Protocol Outline:

  • Cell Culture and Treatment: Cells are treated with this compound in the presence or absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine).

  • Western Blot for LC3: Cell lysates are collected, and Western blotting is performed to detect the levels of LC3-I and LC3-II. An accumulation of LC3-II in the presence of lysosomal inhibitors indicates an increase in autophagic flux. This compound has been shown to inhibit the fusion of autophagosomes with lysosomes, leading to an accumulation of LC3-II even in the absence of lysosomal inhibitors.[1][3]

  • Fluorescence Microscopy: Cells can be transfected with a fluorescently tagged LC3 (e.g., GFP-LC3). The formation of GFP-LC3 puncta, representing autophagosomes, is visualized and quantified using fluorescence microscopy.

Cell Viability Assay (PKI-587)

This assay measures the effect of a compound on cell proliferation and survival.

Protocol Outline:

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of PKI-587 for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

  • Data Analysis: The results are expressed as a percentage of the viability of untreated control cells, and the IC50 value is calculated.

Conclusion

This compound and PKI-587 are both valuable research tools for investigating the mTOR signaling pathway, albeit with opposing mechanisms of action. This compound serves as an activator, providing a means to study the consequences of mTOR activation, while PKI-587 is a potent inhibitor with therapeutic potential in diseases characterized by hyperactive PI3K/mTOR signaling, such as cancer. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and other morpholino triazine analogs. The clear presentation of their contrasting effects and the methodologies used for their evaluation will aid researchers in designing and interpreting experiments aimed at further elucidating the complex roles of the mTOR pathway in health and disease.

References

Synergistic Effects of MHY1485: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of the mTOR activator MHY1485 with other compounds, supported by experimental data. The information is presented to facilitate evaluation and further investigation into combination therapies involving this compound.

This compound is a cell-permeable small molecule that activates the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in regulating cell growth, proliferation, and survival.[1] While mTOR inhibitors are widely used in cancer therapy, the therapeutic potential of mTOR activators, particularly in combination with other agents, is an emerging area of research. This guide summarizes key findings on the synergistic or additive effects of this compound with various compounds, providing quantitative data and detailed experimental protocols to inform future studies.

This compound in Combination with Radiotherapy

Recent studies have highlighted the potential of this compound as a radiosensitizer in cancer therapy. The combination of this compound with X-irradiation has been shown to significantly enhance anti-tumor effects compared to either treatment alone.[2][3][4]

Comparative Data: this compound and X-Irradiation on Tumor Cell Lines
Cell LineTreatmentOutcome MeasureResultReference
CT26 (Murine Colon Carcinoma) 10 µM this compound + 6 Gy RadiationApoptosis (Annexin V positive cells)Significant increase vs. Radiation alone[3]
10 µM this compound + 6 Gy RadiationSenescence (SA-β-gal positive cells)Significant increase vs. Radiation alone[3]
5 & 10 µM this compound + RadiationCell GrowthSignificantly delayed vs. Radiation alone[2]
LLC (Murine Lewis Lung Carcinoma) 10 µM this compound + 6 Gy RadiationApoptosis (Annexin V positive cells)Significant increase vs. Radiation alone[3]
10 µM this compound + 6 Gy RadiationSenescence (SA-β-gal positive cells)Significant increase vs. Radiation alone[3]
≥1 µM this compound + RadiationCell GrowthSignificantly delayed vs. Radiation alone[2]
Experimental Protocol: In Vitro Radiosensitization Study
  • Cell Lines: Murine colon carcinoma (CT26) and Lewis lung carcinoma (LLC) cells.[3]

  • This compound Treatment: Cells were treated with this compound (concentrations ranging from 1-10 µM) or DMSO as a control.[2][3]

  • Irradiation: Cells were irradiated with a single dose of 6 Gy X-rays.[3]

  • Cell Growth Assay: Cell numbers were determined daily for 5 days post-treatment.[2]

  • Apoptosis Assay: Apoptosis was measured using Annexin V/PI staining and flow cytometry at 48 hours post-irradiation.[3]

  • Senescence Assay: Senescence-associated β-galactosidase (SA-β-gal) staining was performed at 72 hours post-irradiation.[3]

  • Western Blot Analysis: Protein levels of key signaling molecules (p-mTOR, p-S6, p-4E-BP1, p-Akt) were assessed to confirm mTOR pathway activation.[3]

Signaling Pathway: this compound and Radiation-Induced Apoptosis and Senescence

G This compound and Radiation Synergy This compound This compound mTOR mTOR Activation This compound->mTOR ER_Stress ER Stress This compound->ER_Stress Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Apoptosis Apoptosis This compound->Apoptosis Senescence Senescence This compound->Senescence Radiation X-Irradiation Radiation->ER_Stress Radiation->Oxidative_Stress Radiation->Apoptosis Radiation->Senescence ER_Stress->Apoptosis p21 p21 Stabilization Oxidative_Stress->p21 p21->Senescence

Caption: Synergistic induction of apoptosis and senescence by this compound and radiation.

This compound in Combination with AKT Activators

In the context of reproductive biology, this compound has demonstrated a synergistic effect with AKT activators in promoting the growth of ovarian follicles. This combination presents a potential strategy for fertility preservation.[5]

Comparative Data: this compound and AKT Activators on Ovarian Follicle Growth
TreatmentOutcome MeasureResultReference
This compound + PTEN inhibitor + PI3K stimulatorOvarian Graft WeightAdditive enhancement vs. This compound alone[5]
This compound + PTEN inhibitor + PI3K stimulatorFollicle DevelopmentAdditive enhancement vs. This compound alone[5]
Experimental Protocol: In Vitro Ovarian Follicle Activation
  • Tissue Source: Ovaries from 10-day-old mice.[5]

  • Drug Treatment: Ovaries were incubated for 2 days with this compound (10 µM) in combination with a PTEN inhibitor and a phosphoinositol-3-kinase (PI3K) stimulator.[5]

  • Grafting: Treated ovaries were allo-grafted under the kidney capsules of adult ovariectomized host mice.[5]

  • Analysis: Graft weights and follicle development were assessed 5 days after grafting.[5]

  • Western Blot Analysis: Phosphorylation of mTOR, S6K1, and rpS6 was measured to confirm mTOR pathway activation.[5]

Signaling Pathway: this compound and AKT Activators in Follicle Growth

G Follicle Growth Activation AKT_Activators AKT Activators (PTENi/PI3K stim) AKT AKT Signaling AKT_Activators->AKT This compound This compound mTOR mTOR Signaling This compound->mTOR AKT->mTOR Synergistic Interaction Follicle_Growth Ovarian Follicle Growth AKT->Follicle_Growth mTOR->Follicle_Growth

Caption: Synergistic activation of follicle growth by this compound and AKT activators.

This compound in Overcoming Chemotherapy Resistance

This compound has shown promise in sensitizing drug-resistant cancer cells to chemotherapy. By activating mTOR and inhibiting autophagy, this compound can enhance the efficacy of cytotoxic agents like adriamycin.[2]

Experimental Workflow: Evaluating this compound in Chemoresistance

G Chemoresistance Reversal Workflow Start Start: Adriamycin-Resistant Liver Cancer Cells Treatment Treat with: 1. Adriamycin alone 2. This compound alone 3. Adriamycin + this compound Start->Treatment Assays Perform Assays: - Cell Viability (MTT) - Autophagy Analysis (LC3-II) - mTOR Pathway (Western Blot) Treatment->Assays Analysis Analyze Data: - Compare IC50 values - Assess autophagy inhibition - Confirm mTOR activation Assays->Analysis Conclusion Conclusion: Determine synergistic effect of this compound on chemosensitivity Analysis->Conclusion

Caption: Workflow for assessing this compound's effect on adriamycin resistance.

Underlying Mechanism

This compound enhances the sensitivity of adriamycin-resistant cells by activating mTOR, which in turn inhibits the autophagy process.[2] Autophagy is a survival mechanism for cancer cells under stress, and its inhibition can lead to increased cell death when combined with chemotherapy.

Other Potential Synergistic Combinations

  • With Anti-PD-1 Antibody: Co-treatment with this compound has been reported to enhance the anti-cancer effects of anti-PD-1 antibodies.[3]

  • With 5-Fluorouracil: this compound treatment increases the sensitivity of p53-deficient colon cancer cells to 5-fluorouracil.[3]

  • With Metformin: In a preclinical model of Alzheimer's disease, this compound was used to investigate the mTOR-dependent mechanisms of metformin's neuroprotective effects.[6]

Conclusion

The mTOR activator this compound demonstrates significant potential for synergistic effects when combined with other therapeutic agents, particularly in oncology and reproductive medicine. The presented data and experimental frameworks offer a foundation for researchers to explore and validate these combination strategies. Further investigation is warranted to elucidate the precise molecular mechanisms and to translate these preclinical findings into clinical applications.

References

MHY1485: A Potent Inhibitor of Autophagic Flux Confirmed by Tandem Fluorescent LC3 Principles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of autophagy modulators is critical. This guide provides a comparative analysis of MHY1485, a potent mTOR activator, and its role in inhibiting autophagic flux. We will explore the experimental evidence, primarily focusing on the principles of the tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) assay, and compare its performance with other well-established autophagy inhibitors.

This compound is a cell-permeable small molecule that has been identified as a potent activator of the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy.[1][2] Experimental evidence confirms that this compound effectively inhibits the autophagic process by preventing the fusion of autophagosomes with lysosomes.[1] This blockade leads to an accumulation of autophagosomes within the cell, a hallmark of impaired autophagic flux.

Visualizing Autophagic Flux with Tandem Fluorescent LC3

The tandem fluorescent-tagged LC3 (commonly mRFP-GFP-LC3) reporter system is a powerful tool for monitoring autophagic flux. This engineered protein consists of LC3 fused to two fluorescent proteins with different sensitivities to pH: a pH-sensitive green fluorescent protein (GFP) and a more stable red fluorescent protein (mRFP or a variant like mCherry).

In the neutral pH environment of the cytoplasm and autophagosomes, both GFP and mRFP fluoresce, resulting in yellow puncta (an overlay of green and red). Upon fusion of the autophagosome with the acidic lysosome to form an autolysosome, the GFP fluorescence is quenched, while the mRFP signal persists. This results in the appearance of red-only puncta. Therefore, an increase in yellow puncta (autophagosomes) and a decrease in red puncta (autolysosomes) are indicative of inhibited autophagic flux at the fusion step.

Below is a diagram illustrating the principle of the tandem fluorescent LC3 assay.

cluster_cytoplasm Cytoplasm (Neutral pH) cluster_autophagy Autophagic Process cluster_autophagosome Autophagosome (Neutral pH) cluster_autolysosome Autolysosome (Acidic pH) mRFP_GFP_LC3 mRFP-GFP-LC3 Autophagosome mRFP_GFP_LC3->Autophagosome Recruitment Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Yellow Puncta\n(GFP+ / RFP+) Red Puncta\n(GFP- / RFP+)

Caption: Mechanism of the mRFP-GFP-LC3 tandem fluorescent assay for monitoring autophagic flux.

This compound's Impact on Autophagic Flux

While direct quantitative studies using the mRFP-GFP-LC3 reporter to specifically assess this compound are not extensively available, its established mechanism of action allows for a clear prediction of its effect on this assay. By inhibiting the fusion of autophagosomes with lysosomes, this compound treatment would lead to a significant accumulation of autophagosomes. In cells expressing mRFP-GFP-LC3, this would be visualized as a marked increase in the number of yellow (GFP-positive/RFP-positive) puncta and a corresponding decrease in red-only (RFP-positive) puncta.

This effect is attributed to this compound's role as an mTOR activator. The activation of mTOR signaling inhibits the autophagy initiation complex, and as shown by Choi et al. (2012), this compound also independently blocks the final step of the autophagic pathway.

The signaling pathway below illustrates how this compound activates mTOR to suppress autophagy.

This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates Autophagosome_lysosome_fusion Autophagosome-Lysosome Fusion This compound->Autophagosome_lysosome_fusion inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Autophagy_initiation Autophagy Initiation ULK1_complex->Autophagy_initiation promotes Autophagic_flux Autophagic Flux Autophagy_initiation->Autophagic_flux Autophagosome_lysosome_fusion->Autophagic_flux

Caption: this compound signaling pathway leading to autophagy inhibition.

Comparative Analysis with Other Autophagy Inhibitors

To provide a comprehensive understanding of this compound's performance, it is essential to compare it with other commonly used autophagy inhibitors. The following table summarizes the effects of this compound and its alternatives on autophagic flux, as would be observed using the tandem fluorescent LC3 assay.

InhibitorMechanism of ActionExpected mRFP-GFP-LC3 Readout
This compound mTOR activator; inhibits autophagosome-lysosome fusion. Yellow Puncta (Autophagosomes) Red Puncta (Autolysosomes)
Chloroquine/ Hydroxychloroquine Raises lysosomal pH, inhibiting lysosomal enzymes and autophagosome-lysosome fusion. Yellow Puncta (Autophagosomes) Red Puncta (Autolysosomes)
Bafilomycin A1 A specific inhibitor of vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification and autophagosome-lysosome fusion. Yellow Puncta (Autophagosomes) Red Puncta (Autolysosomes)
3-Methyladenine (3-MA) A PI3K inhibitor that blocks the early stages of autophagosome formation. Yellow Puncta (Autophagosomes) Red Puncta (Autolysosomes)

Experimental Protocols

Protocol: Monitoring Autophagic Flux using mRFP-GFP-LC3 Transfection

This protocol outlines the transient transfection of cells with an mRFP-GFP-LC3 plasmid to monitor autophagic flux following treatment with this compound or other inhibitors.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • mRFP-GFP-LC3 plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium with DAPI

  • Glass coverslips and slides

  • Confocal microscope

Procedure:

  • Cell Seeding: The day before transfection, seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Dilute the mRFP-GFP-LC3 plasmid and the transfection reagent in separate tubes containing serum-free medium, according to the manufacturer's instructions.

    • Combine the diluted plasmid and transfection reagent and incubate at room temperature to allow complex formation.

    • Add the transfection complex dropwise to the cells in each well.

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • Inhibitor Treatment:

    • Prepare stock solutions of this compound and other inhibitors (e.g., Chloroquine, Bafilomycin A1) in a suitable solvent (e.g., DMSO).

    • Dilute the inhibitors to the desired final concentration in complete growth medium.

    • Replace the medium in the wells with the medium containing the inhibitors or vehicle control.

    • Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Cell Fixation and Mounting:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Confocal Microscopy and Image Analysis:

    • Acquire images using a confocal microscope with appropriate laser lines and filters for GFP (excitation ~488 nm, emission ~510 nm), mRFP (excitation ~561 nm, emission ~610 nm), and DAPI (excitation ~405 nm, emission ~460 nm).

    • Capture multiple z-stacks for each field of view to ensure accurate puncta counting.

    • Quantify the number of yellow (colocalized GFP and mRFP) and red-only (mRFP) puncta per cell using image analysis software (e.g., ImageJ/Fiji).

    • Calculate the ratio of autophagosomes to autolysosomes for each condition.

The experimental workflow is summarized in the diagram below.

cluster_workflow Experimental Workflow A 1. Seed Cells on Coverslips B 2. Transfect with mRFP-GFP-LC3 Plasmid A->B C 3. Treat with Inhibitors (e.g., this compound) B->C D 4. Fix and Mount Cells C->D E 5. Confocal Microscopy D->E F 6. Quantify Yellow and Red Puncta E->F

Caption: A streamlined workflow for assessing autophagic flux using tandem fluorescent LC3.

References

Safety Operating Guide

Proper Disposal of MHY1485: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of MHY1485, a potent mTOR activator. Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety Considerations

Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Personal protective equipment (PPE), including safety goggles, gloves, and a laboratory coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The disposal of this compound, as with most laboratory chemicals, is governed by local, state, and federal regulations. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation:

    • Unused or surplus this compound solid waste should be collected in a clearly labeled, sealed container.

    • Solutions of this compound, including those in solvents like DMSO, should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

    • Contaminated materials, such as pipette tips, tubes, and absorbent paper, should be considered hazardous waste and collected in a designated, sealed container.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • For small spills of solid this compound, carefully sweep the material to avoid generating dust and place it in a sealed container for disposal.

    • For liquid spills, absorb the solution with an inert material, such as vermiculite, dry sand, or a commercial absorbent pad.[1] Place the absorbent material into a sealed container for disposal.

    • Decontaminate the spill area with a suitable solvent, such as alcohol, and then wash with soap and water.[2] All cleaning materials should be disposed of as hazardous waste.

  • Selection of Disposal Method:

    • The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company. These companies are equipped to handle and dispose of chemical waste in compliance with all regulations.

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method for this compound, particularly given its organic nature.[2]

    • Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][3]

  • Packaging and Labeling for Disposal:

    • All waste containers must be securely sealed and clearly labeled with the contents ("this compound waste"), the associated hazards (e.g., "Caution: Research Chemical, Handle with Care"), and the date of accumulation.

    • Follow the specific packaging and labeling requirements of your institution's environmental health and safety (EHS) office and the licensed waste disposal company.

Hazardous Decomposition and Incompatibilities

This compound should be stored away from strong oxidizing agents and strong acids, as these may cause vigorous and potentially hazardous reactions.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MHY1485_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_streams Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Start This compound Waste Generated Assess_Type Identify Waste Type Start->Assess_Type Solid_Waste Solid this compound (Unused reagent) Assess_Type->Solid_Waste Solid Liquid_Waste Liquid this compound (Solutions in solvents) Assess_Type->Liquid_Waste Liquid Contaminated_Waste Contaminated Materials (Gloves, tips, etc.) Assess_Type->Contaminated_Waste Contaminated Labware Package_Label Package in separate, sealed, and clearly labeled containers Solid_Waste->Package_Label Liquid_Waste->Package_Label Contaminated_Waste->Package_Label Contact_EHS Contact Institutional EHS for pickup and disposal through a licensed contractor Package_Label->Contact_EHS

This compound Disposal Decision Workflow Diagram.

Quantitative Data Summary

There is no quantitative data available in the search results regarding specific disposal parameters such as degradation rates or optimal incineration temperatures for this compound. The disposal procedures are based on the chemical's general properties and standard laboratory safety protocols.

ParameterValueSource
Recommended Disposal MethodIncineration or via a licensed disposal company.General SDS recommendations[2]
Known Hazardous Decomposition ProductsNitrogen oxides, Carbon monoxide, Carbon dioxide.Inferred from chemical structure and general combustion principles.[1]

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always prioritize consulting your institution's specific EHS protocols.

References

Personal protective equipment for handling MHY1485

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides critical, immediate, and actionable information for the safe handling and disposal of MHY1485, a potent and cell-permeable mTOR activator. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory. The following table summarizes the required PPE based on the available safety data sheets.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times when handling the compound.
Hand Protection GlovesNitrile rubber gloves are recommended. Ensure they are compatible with Dimethyl sulfoxide (B87167) (DMSO) if used as a solvent.
Body Protection Lab CoatA standard laboratory coat should be worn to protect from spills.
Respiratory Protection Respiratory ProtectionUse a dust mask or respirator if handling large quantities of the powdered form or if there is a risk of aerosolization.

Safe Handling and Operational Plan

This compound is a potent bioactive compound and should be handled with care in a laboratory setting.

Storage:

  • Lyophilized Powder: Store at -20°C for long-term stability (up to 3 years).[1]

  • In Solution: Store stock solutions at -80°C for up to one year, or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[2]

Preparation of Stock Solutions: this compound is soluble in DMSO.[2][3][4] To prepare a stock solution, reconstitute the lyophilized powder in DMSO. For example, to create a 10 mM stock solution, dissolve 3.87 mg of this compound in 1 mL of DMSO. Gentle warming and ultrasonication may be required to fully dissolve the compound.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered hazardous waste and disposed of in a designated hazardous waste container.

  • Solutions: Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container for disposal. Do not pour down the drain.

Experimental Protocol: Western Blot Analysis of mTOR Activation

This protocol outlines the use of this compound to stimulate the mTOR pathway in a cell culture setting, followed by analysis using Western blotting.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Plates for cell culture

  • Lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1)

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with the desired concentration of this compound (e.g., 10 µM) for the specified time (e.g., 1-24 hours).[1] A vehicle control (DMSO) should be run in parallel.

  • Cell Lysis: After treatment, wash the cells with cold PBS and then lyse the cells using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

Visual Workflow for Safe Handling of MHY1485dot

Safe_Handling_of_this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Weigh Lyophilized this compound Powder A->B Ensure proper ventilation C Reconstitute in DMSO to Create Stock Solution B->C Use a calibrated balance D Dilute Stock Solution to Working Concentration C->D Aliquot to avoid freeze-thaw cycles E Treat Cells or Perform Experiment D->E F Collect Liquid Waste in a Labeled Hazardous Waste Container E->F G Dispose of Contaminated Solid Waste in Biohazard Bag E->G H Decontaminate Work Surfaces F->H G->H

References

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